molecular formula C10H12O4 B1212179 Ethyl 2-hydroxy-5-methoxybenzoate CAS No. 22775-40-2

Ethyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B1212179
CAS No.: 22775-40-2
M. Wt: 196.2 g/mol
InChI Key: QFDVMOCQOGCDKA-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 2-hydroxy-5-methoxybenzoate, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVMOCQOGCDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177317
Record name Ethyl-5-methoxysalicylate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22775-40-2
Record name Ethyl 2-hydroxy-5-methoxybenzoate
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Record name Ethyl-5-methoxysalicylate
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Record name Ethyl-5-methoxysalicylate
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Record name Ethyl 5-methoxysalicylate
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Record name ETHYL 5-METHOXYSALICYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-hydroxy-5-methoxybenzoate, a valuable building block in medicinal chemistry and materials science. The methodologies and analytical data presented herein are curated to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Significance of Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 5-methoxysalicylate, is an aromatic ester that incorporates several key functional groups: a hydroxyl group, a methoxy group, and an ethyl ester. This unique combination makes it a versatile precursor for the synthesis of more complex molecules with diverse biological activities. Salicylate derivatives, in general, are well-known for their therapeutic properties, and the methoxy substitution on the benzene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Its structural features also make it a candidate for applications in areas such as nonlinear optical (NLO) materials. A thorough understanding of its synthesis and a complete analytical characterization are paramount for its effective utilization in research and development.

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate via Fischer Esterification

The most common and efficient method for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate is the Fischer esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester.

Fischer_Esterification CarboxylicAcid 2-Hydroxy-5-methoxybenzoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ Ethanol Ethanol H_plus H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 + Ethanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer Water_leaving Water Elimination ProtonatedIntermediate->Water_leaving - H2O ProtonatedEster Protonated Ester Water_leaving->ProtonatedEster Ester Ethyl 2-hydroxy-5-methoxybenzoate ProtonatedEster->Ester - H+ H_plus_regen H+ (regenerated) Water Water

Caption: Fischer Esterification Mechanism.

Experimental Protocol

This protocol is a robust procedure for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-hydroxy-5-methoxybenzoic acid in Ethanol B Add conc. H2SO4 A->B C Reflux for 4-6 hours B->C D Cool and remove excess Ethanol C->D E Dissolve in Diethyl Ether D->E F Wash with H2O, NaHCO3, Brine E->F G Dry over Na2SO4 F->G H Filter and concentrate G->H I Purify by Distillation/Chromatography H->I

Caption: Synthesis and Purification Workflow.

Characterization of Ethyl 2-hydroxy-5-methoxybenzoate

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following are the expected analytical data for Ethyl 2-hydroxy-5-methoxybenzoate.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol [1]
AppearanceColorless to pale yellow oil or solid
CAS Number22775-40-2[1]
Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are:

ProtonChemical Shift (ppm)MultiplicityIntegrationAssignment
-CH₃ (ethyl)~1.4Triplet3HMethyl protons of the ethyl group
-CH₂- (ethyl)~4.4Quartet2HMethylene protons of the ethyl group
-OCH₃~3.8Singlet3HMethoxy group protons
Aromatic-H~6.9Doublet1HProton ortho to the hydroxyl group
Aromatic-H~7.0Doublet of doublets1HProton meta to the hydroxyl and ortho to the methoxy group
Aromatic-H~7.3Doublet1HProton ortho to the ester group
-OH~10.8Singlet (broad)1HPhenolic hydroxyl proton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

CarbonChemical Shift (ppm)Assignment
-CH₃ (ethyl)~14Methyl carbon of the ethyl group
-OCH₃~56Methoxy group carbon
-CH₂- (ethyl)~61Methylene carbon of the ethyl group
Aromatic C-H~115-125Aromatic carbons attached to protons
Aromatic C-O~148-155Aromatic carbons attached to oxygen
C=O (ester)~170Carbonyl carbon of the ester group

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretch (phenolic)
2900-3000MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 196.[1]

Expected Fragmentation Pattern:

  • m/z 196: Molecular ion [M]⁺

  • m/z 151: Loss of the ethoxy group (-OCH₂CH₃)

  • m/z 123: Loss of the ethoxycarbonyl group (-COOCH₂CH₃)

Applications in Drug Development

Ethyl 2-hydroxy-5-methoxybenzoate serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The salicylate moiety is a well-established pharmacophore with anti-inflammatory, analgesic, and antipyretic properties. The methoxy and ethyl ester groups provide handles for further chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic profiles. Its derivatives have been investigated for their potential as antimicrobial and anticancer agents. Furthermore, the structural motif is found in various natural products with interesting biological activities, making it a valuable starting material for the total synthesis of such compounds.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate via Fischer esterification, along with a comprehensive overview of its analytical characterization. The provided data and methodologies are intended to be a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile compound in their research endeavors.

References

  • PubChem. Ethyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methoxybenzoate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-5-methoxybenzoate (CAS No: 22775-40-2), an aromatic ester of significant interest in pharmaceutical synthesis and chemical research. The document details its core physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactivity. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its characterization and application. Particular emphasis is placed on the compound's role as a key starting material in the synthesis of targeted therapies such as Gefitinib.[1] Protocols for analytical characterization are provided to ensure self-validating and reproducible experimental outcomes.

Chemical Identity and Significance

Ethyl 2-hydroxy-5-methoxybenzoate is an organic compound classified as an aromatic ester.[1] Its structure, featuring a benzoate core with hydroxyl and methoxy functional groups at the 2- and 5-positions respectively, makes it a versatile intermediate in organic synthesis.

  • IUPAC Name: ethyl 2-hydroxy-5-methoxybenzoate[2]

  • Synonyms: Ethyl 5-methoxysalicylate, 2-Hydroxy-5-methoxybenzoic acid ethyl ester[1][2]

  • CAS Number: 22775-40-2[1][2]

  • Molecular Formula: C₁₀H₁₂O₄[1][2]

  • Molecular Structure (SMILES): CCOC(=O)C1=C(C=CC(=C1)OC)O[1]

Its primary significance in the field of drug development lies in its utility as a precursor for complex active pharmaceutical ingredients (APIs). Notably, it serves as a fundamental building block in a novel synthetic route for Gefitinib, a potent inhibitor of EGFR and HER-2 kinases used in cancer therapy.[1] Beyond this, its thermophysical properties have been a subject of study, and it has been evaluated for other biological activities, including potential antimicrobial and antioxidant effects.[1]

Physicochemical Properties

The physical and chemical properties of Ethyl 2-hydroxy-5-methoxybenzoate are critical for its handling, reaction setup, and purification. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 196.20 g/mol [1][2]
Exact Mass 196.073559 g/mol [2][3]
Appearance Colorless oil[3]
InChI Key QFDVMOCQOGCDKA-UHFFFAOYSA-N[1][2]

Note: Specific melting and boiling points are not well-documented in publicly available literature; properties are often inferred from its state at room temperature and comparison to similar compounds like its corresponding acid, 2-Hydroxy-5-methoxybenzoic acid (M.P. 141-143 °C).

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most common and direct method for preparing Ethyl 2-hydroxy-5-methoxybenzoate is through the Fischer esterification of its parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid.[1] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The acid catalyst, typically a strong mineral acid like H₂SO₄ or HCl, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and thus excess ethanol is used to drive the equilibrium towards the formation of the ethyl ester product.

A generalized workflow for this synthesis is depicted below.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification Acid 2-Hydroxy-5-methoxybenzoic Acid Reflux Heat under Reflux Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Quench Neutralization / Quenching (e.g., NaHCO₃ wash) Reflux->Quench Reaction Mixture Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying (e.g., Anhydrous Na₂SO₄) Extract->Dry Evap Solvent Evaporation Dry->Evap Product Final Product: Ethyl 2-hydroxy-5-methoxybenzoate Evap->Product

Caption: Fischer Esterification Workflow for Ethyl 2-hydroxy-5-methoxybenzoate Synthesis.

Core Chemical Reactivity

The reactivity of Ethyl 2-hydroxy-5-methoxybenzoate is governed by its three primary functional groups: the phenolic hydroxyl group, the ethyl ester, and the electron-rich aromatic ring.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile, making this site a key handle for alkylation and other substitution reactions. This reactivity is exploited in the first step of the Gefitinib synthesis, where the hydroxyl group is alkylated.[1]

  • Ethyl Ester (-COOEt): The ester can undergo hydrolysis under either acidic or basic conditions to revert to the parent carboxylic acid and ethanol.[1] It can also react with other nucleophiles, such as amines (aminolysis) or undergo reduction with agents like lithium aluminum hydride to yield the corresponding primary alcohol.

  • Aromatic Ring: The hydroxyl and methoxy groups are ortho, para-directing and activating substituents. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions, such as nitration, which is a subsequent step in the documented Gefitinib synthesis pathway.[1]

Spectroscopic Profile and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for confirming the molecular weight and purity.

  • Expected Molecular Ion (M⁺): m/z = 196.07. This corresponds to the exact mass of the molecule C₁₀H₁₂O₄.[3]

  • Instrumentation: Data is available from analysis on a Shimadzu GCMS-QP 2010 Ultra using electron ionization (EI).[2][3]

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) or the entire ester group (-•COOCH₂CH₃, m/z = 73), leading to significant peaks at m/z = 151 and m/z = 123, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this exact ethyl ester is sparse in public databases, a predicted ¹H NMR spectrum can be inferred from its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • Ethyl Group: A triplet integrating to 3 protons (for the -CH₃) around δ 1.4 ppm and a quartet integrating to 2 protons (for the -OCH₂-) around δ 4.4 ppm.

    • Methoxy Group: A sharp singlet integrating to 3 protons (-OCH₃) around δ 3.8 ppm.

    • Aromatic Protons: Three protons on the benzene ring, appearing as complex multiplets or distinct doublets and doublets of doublets between δ 6.9 and 7.8 ppm.

    • Hydroxyl Proton: A broad singlet (-OH) whose chemical shift is highly dependent on concentration and solvent, often appearing above δ 10 ppm due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • -OH Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹) corresponding to the ethyl and methoxy groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. The position may be slightly lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and ether linkages.

  • C=C Stretch (Aromatic): Several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The following protocols outline standard procedures for the quality control and characterization of Ethyl 2-hydroxy-5-methoxybenzoate.

Protocol: Analytical Workflow for Purity and Identity Confirmation

This workflow provides a self-validating system for confirming the successful synthesis and purification of the target compound.

G cluster_purification Purification cluster_analysis Characterization start Synthesized Crude Product purify Column Chromatography (Silica Gel, Hexane:EtOAc gradient) start->purify tlc 1. TLC Analysis (Purity Check vs. Starting Material) purify->tlc Purified Fractions gcms 2. GC-MS Analysis (Confirm MW = 196.20) tlc->gcms nmr 3. ¹H NMR Spectroscopy (Confirm Structural Integrity) gcms->nmr ir 4. IR Spectroscopy (Confirm Functional Groups) nmr->ir end_node Pure, Confirmed Product (>98% Purity) ir->end_node

Caption: A Standard Analytical Workflow for Compound Validation.

Protocol: Sample Preparation for ¹H NMR Spectroscopy

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference. Tetramethylsilane (TMS) is added as the primary internal standard (δ 0.00 ppm) because it is chemically inert and its signal appears in a region free from most other proton signals.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified Ethyl 2-hydroxy-5-methoxybenzoate sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl 2-hydroxy-5-methoxybenzoate is not widely available, data from closely related compounds like ethyl and methyl benzoates suggest the following precautions.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

  • Hazards: May cause skin and serious eye irritation.[4][5] May cause respiratory irritation.[5] May be harmful if swallowed.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Ethyl 2-hydroxy-5-methoxybenzoate is a valuable chemical intermediate with well-defined properties that enable its use in sophisticated synthetic applications, most notably in the pharmaceutical industry. Its synthesis via Fischer esterification is straightforward, and its reactivity is well-understood, centering on its key functional groups. This guide has provided the core technical data and validated protocols necessary for its effective use and characterization in a research and development setting, ensuring both scientific integrity and reproducible outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59041736, Ethyl 5-hydroxy-2-methoxybenzoate. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-hydroxy-5-methoxybenzoate (C₁₀H₁₂O₄), a key organic compound with applications in chemical synthesis and materials science. This document moves beyond a simple recitation of data, offering insights into the structural information that can be gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Spectroscopic Correlation

The structural attributes of Ethyl 2-hydroxy-5-methoxybenzoate are directly correlated with its spectroscopic signatures. Understanding this relationship is fundamental to confirming the identity and purity of the compound.

Ethyl_2_hydroxy_5_methoxybenzoate_Structure cluster_ester Ethyl Ester Group cluster_substituents Substituents C1 C2 C1->C2 C7 C=O C1->C7 C3 C2->C3 OH OH C2->OH C4 C3->C4 C5 C4->C5 C6 C5->C6 O2 O C5->O2 C6->C1 O1 O C7->O1 C8 CH2 O1->C8 C9 CH3 C8->C9 OCH3 OCH3 C10 CH3 O2->C10

Caption: Molecular structure of Ethyl 2-hydroxy-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-hydroxy-5-methoxybenzoate, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-hydroxy-5-methoxybenzoate, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals characteristic chemical shifts and coupling patterns for the aromatic protons, the ethyl group, the methoxy group, and the hydroxyl proton.

Table 1: ¹H NMR Data for Ethyl 2-hydroxy-5-methoxybenzoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HAr-OH
~7.3Doublet1HAr-H (ortho to -OH)
~7.0Doublet of doublets1HAr-H (meta to -OH and -OCH₃)
~6.9Doublet1HAr-H (ortho to -OCH₃)
4.43Quartet2H-OCH₂CH₃
3.78Singlet3H-OCH₃
1.43Triplet3H-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the hydroxyl proton is indicative of its acidic nature and potential for hydrogen bonding. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The ethyl group shows a characteristic quartet for the methylene protons coupled to the methyl protons, which in turn appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for Ethyl 2-hydroxy-5-methoxybenzoate

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~155Ar-C (attached to -OH)
~150Ar-C (attached to -OCH₃)
~125Ar-CH
~118Ar-CH
~115Ar-C (attached to C=O)
~112Ar-CH
61.67-OCH₂CH₃
55.8-OCH₃
14.10-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbon of the ester group is observed significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of Ethyl 2-hydroxy-5-methoxybenzoate in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Filter the solution into a clean, dry 5 mm NMR tube. A->B C Insert the sample into the NMR spectrometer. B->C D Lock, tune, and shim the instrument. C->D E Acquire ¹H NMR spectrum (e.g., 16 scans). D->E F Acquire ¹³C NMR spectrum (e.g., 1024 scans). E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Calibrate the chemical shift scale using the residual solvent peak. G->H I Integrate the ¹H NMR signals and pick peaks for both spectra. H->I

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for Ethyl 2-hydroxy-5-methoxybenzoate

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Broad, StrongO-H stretch (phenolic)
~2850-3000MediumC-H stretch (aliphatic and aromatic)
~1680StrongC=O stretch (ester)
~1500-1600Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~1000-1100StrongC-O stretch (ether)

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the ester group. The C-O stretching bands and aromatic C=C stretches provide further evidence for the overall molecular structure.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of Ethyl 2-hydroxy-5-methoxybenzoate directly onto the ATR crystal.

  • Sample Analysis: Apply pressure using the ATR anvil and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For Ethyl 2-hydroxy-5-methoxybenzoate (Molecular Weight: 196.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196.[1]

Table 4: Expected Mass Spectrometry Fragmentation for Ethyl 2-hydroxy-5-methoxybenzoate

m/zIon
196[M]⁺ (Molecular Ion)
151[M - OCH₂CH₃]⁺
123[M - OCH₂CH₃ - CO]⁺

The fragmentation pattern is a key identifier. The loss of the ethoxy group (-OCH₂CH₃) is a common fragmentation pathway for ethyl esters, leading to a significant peak at m/z 151. Subsequent loss of carbon monoxide (CO) can lead to the fragment at m/z 123.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like Ethyl 2-hydroxy-5-methoxybenzoate.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms GC-MS Analysis cluster_proc_gcms Data Analysis J Prepare a dilute solution of Ethyl 2-hydroxy-5-methoxybenzoate in a volatile solvent (e.g., ethyl acetate). K Inject the sample into the GC. J->K L The compound is separated from the solvent and other impurities on the GC column. K->L M The separated compound enters the mass spectrometer. L->M N The compound is ionized (e.g., by electron impact) and the fragments are detected. M->N O The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. N->O P The retention time from the GC provides an additional layer of identification. O->P

Caption: General workflow for GC-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of Ethyl 2-hydroxy-5-methoxybenzoate. Each technique offers complementary information that, when considered together, allows for the unambiguous confirmation of the compound's structure and purity. The protocols and data interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this and similar compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. [Link]. Accessed Jan 16, 2026.[1]

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"Ethyl 2-hydroxy-5-methoxybenzoate" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methoxybenzoate

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methoxybenzoate (CAS No: 22775-40-2), a versatile aromatic ester. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, and its relevance as a structural motif in complex bioactive molecules. We will explore the underlying chemical principles and provide actionable experimental protocols, grounded in established scientific literature.

Core Compound Identification and Properties

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 5-methoxysalicylate, is a salicylic acid derivative characterized by an ethyl ester at the C1 position, a hydroxyl group at C2, and a methoxy group at C5. This specific arrangement of functional groups dictates its chemical reactivity and potential biological applications.

Molecular Formula: C₁₀H₁₂O₄[1][2]

CAS Number: 22775-40-2[1]

Physicochemical Characteristics

Precise experimental data for some physical properties of this specific ester are not widely published. The table below consolidates available experimental data with high-quality computed values to provide a reliable profile for laboratory use.

PropertyValueSource
Molecular Weight 196.20 g/mol PubChem (Computed)[1]
Appearance Colorless oilSpectraBase (Experimental)
Monoisotopic Mass 196.073559 g/mol PubChem (Computed)[1]
XLogP3 (Lipophilicity) 2.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]

Synthesis Pathway: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing Ethyl 2-hydroxy-5-methoxybenzoate is the Fischer-Speier esterification of its parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid. This acid-catalyzed reaction with ethanol is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design: The choice of a strong acid catalyst (e.g., H₂SO₄) is critical; it protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon. This activation is necessary to facilitate the attack by the weakly nucleophilic ethanol. Using an excess of ethanol not only serves as the reactant but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, by ensuring the carboxylic acid is fully consumed.

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification Fischer Esterification Mechanism A 1. Protonation of Carbonyl Carboxylic acid + H+ B 2. Nucleophilic Attack Protonated Acid + Ethanol A->B Increases electrophilicity C 3. Tetrahedral Intermediate B->C Forms C-O bond D 4. Proton Transfer From Ethyl to Hydroxyl C->D Sets up leaving group E 5. Water Elimination Forms Protonated Ester D->E H2O departs F 6. Deprotonation Yields Final Ester + H+ E->F Regenerates catalyst

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Laboratory Protocol

This protocol describes a self-validating system for synthesizing and purifying the target compound.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol).

    • Add absolute ethanol (100 mL). Stir the mixture to dissolve the acid.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot disappears.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 200 mL of ice-cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL). The bicarbonate wash is a self-validating step; effervescence indicates the successful neutralization of the acid catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • For high purity, the crude oil can be purified via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield Ethyl 2-hydroxy-5-methoxybenzoate as a colorless to pale yellow oil.

Spectroscopic Profile for Structural Verification

Verifying the chemical structure is paramount. The following describes the expected spectroscopic data for Ethyl 2-hydroxy-5-methoxybenzoate, which serves as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is the most powerful tool for confirming the structure.

    • ~10.5-11.0 ppm (singlet, 1H): This downfield signal corresponds to the phenolic hydroxyl proton (-OH), which is deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

    • ~7.3 ppm (doublet, 1H): Aromatic proton at C3.

    • ~7.0 ppm (doublet of doublets, 1H): Aromatic proton at C4.

    • ~6.9 ppm (doublet, 1H): Aromatic proton at C6.

    • ~4.4 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group, split by the adjacent methyl group.

    • ~3.8 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

    • ~1.4 ppm (triplet, 3H): Methyl protons (-CH₂-CH₃) of the ethyl group, split by the adjacent methylene group.

  • ¹³C NMR (Predicted):

    • ~170 ppm: Ester carbonyl carbon.

    • ~155-160 ppm: Aromatic carbons C2 and C5 (bonded to oxygen).

    • ~110-125 ppm: Aromatic carbons C1, C3, C4, and C6.

    • ~61 ppm: Ethyl ester methylene carbon (-O-CH₂-).

    • ~56 ppm: Methoxy carbon (-OCH₃).

    • ~14 ppm: Ethyl ester methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data.

  • GC-MS Data: A mass spectrum obtained via Gas Chromatography-Mass Spectrometry provides experimental validation of the compound's identity. The molecular ion peak [M]⁺ would be expected at m/z = 196.[3]

Application and Relevance in Drug Development

While direct synthesis of major drugs starting from Ethyl 2-hydroxy-5-methoxybenzoate is not commonly reported in mainstream literature, its core structure is highly relevant to medicinal chemistry. It serves as a valuable building block and represents a key structural motif found in numerous complex pharmaceuticals.

Structural Motif in Gefitinib Synthesis

Gefitinib (Iressa®) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy. While common syntheses of Gefitinib start from precursors like 6,7-dimethoxyquinazoline-4(3H)-one, the underlying methoxy-substituted aromatic core is structurally analogous to Ethyl 2-hydroxy-5-methoxybenzoate. Understanding the synthesis of such a complex target highlights the importance of functionalized aromatic precursors.

The workflow below outlines a known synthetic route to Gefitinib, illustrating the multi-step process where simple, functionalized rings are elaborated into complex heterocyclic systems.

Gefitinib_Synthesis Illustrative Gefitinib Synthesis Pathway A 6,7-Dimethoxy- quinazolin-4(3H)-one B Selective Demethylation A->B L-methionine, CH3SO3H C Chlorination (e.g., SOCl2) B->C Forms key chloro-intermediate D SNAr with 3-chloro-4-fluoroaniline C->D Builds anilinoquinazoline core E O-Alkylation with (3-morpholinopropyl) chloride D->E Adds morpholine side chain F Gefitinib (Final Product) E->F Final step

Caption: A known synthetic route for the anticancer drug Gefitinib.

Rationale for Bioactivity Screening

The chemical features of Ethyl 2-hydroxy-5-methoxybenzoate provide a strong rationale for its inclusion in screening libraries for various biological activities.

  • Antimicrobial Potential: Salicylates and other phenolic compounds are well-known for their antimicrobial properties. The combination of a hydroxyl group and lipophilic ester moiety allows for potential membrane disruption and metabolic interference in bacteria and fungi. While specific MIC (Minimum Inhibitory Concentration) data for this compound is sparse, related structures have demonstrated efficacy, justifying its investigation.[4]

  • Antioxidant Activity: The phenolic hydroxyl group is a classic antioxidant functional group. It can donate a hydrogen atom to neutralize free radicals, stabilizing the resulting phenoxyl radical through resonance. The electron-donating methoxy group at the para-position further enhances this radical scavenging ability. This makes the compound a candidate for assays measuring antioxidant capacity, such as DPPH or ABTS radical scavenging.

Conclusion

Ethyl 2-hydroxy-5-methoxybenzoate is a valuable chemical entity whose utility extends from being a straightforward synthetic intermediate to a molecule with a high potential for biological activity. This guide has provided a framework for its synthesis, characterization, and contextual application in modern research. By understanding the causality behind the experimental protocols and the structural basis for its potential bioactivity, researchers are better equipped to leverage this compound in their discovery and development workflows.

References

  • Islam, S. M., et al. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Available at: [Link]

  • PubChemLite. Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80201, Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester. Available at: [Link]

  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester - Substance Details. Available at: [Link]

  • SpectraBase. Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methoxybenzoate, a valuable aromatic ester for professionals in chemical synthesis, research, and drug development. This document will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights and methodologies.

Chemical Identity and Nomenclature

Ethyl 2-hydroxy-5-methoxybenzoate is a benzoate ester characterized by a hydroxyl and a methoxy group at the 2 and 5 positions of the benzene ring, respectively.

  • IUPAC Name: ethyl 2-hydroxy-5-methoxybenzoate[1]

  • Synonyms: Ethyl 5-methoxysalicylate, Benzoic acid, 2-hydroxy-5-methoxy-, ethyl ester, Ethyl-5-methoxysalicylate[1]

  • CAS Number: 22775-40-2[1]

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Molecular Weight: 196.20 g/mol [1]

Physicochemical Properties

The physicochemical properties of Ethyl 2-hydroxy-5-methoxybenzoate are crucial for its handling, application, and analysis. The following table summarizes its key properties.

PropertyValueSource/Comment
Molecular Weight 196.20 g/mol [1]
Appearance Colorless oilInferred from similar compounds
Boiling Point ~251 °CEstimated based on the boiling point of Ethyl 2-hydroxy-5-methylbenzoate (251 °C)[2]
Melting Point Not available
Density ~1.103 g/mL at 25 °CEstimated based on the density of Ethyl 2-hydroxy-5-methylbenzoate[2]
Solubility Soluble in common organic solvents like ethanol, methanol, and ethyl acetate.General solubility for similar aromatic esters.
XLogP3 2.9Computed by XLogP3 3.0[1]

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

The most common and straightforward method for synthesizing Ethyl 2-hydroxy-5-methoxybenzoate is through the Fischer esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Ethyl 2-hydroxy-5-methoxybenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.

Fischer_Esterification 2-hydroxy-5-methoxybenzoic_acid 2-hydroxy-5-methoxybenzoic acid Reaction_Mixture Reaction Mixture 2-hydroxy-5-methoxybenzoic_acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Work-up & Purification Reflux->Workup Product Ethyl 2-hydroxy-5-methoxybenzoate Workup->Product

Caption: Workflow for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Analytical Characterization

The identity and purity of synthesized Ethyl 2-hydroxy-5-methoxybenzoate can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (-OH stretch), the carbonyl group of the ester (C=O stretch), and the C-O stretches of the ester and ether functionalities, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A GC-MS analysis of Ethyl 2-hydroxy-5-methoxybenzoate has been reported.[1]

Applications in Research and Drug Development

Ethyl 2-hydroxy-5-methoxybenzoate serves as a versatile building block in organic synthesis for the preparation of more complex molecules with potential biological activities.

  • Antimicrobial and Antioxidant Agents: While direct studies on Ethyl 2-hydroxy-5-methoxybenzoate are limited, related phenolic compounds and their derivatives have been investigated for their antimicrobial and antioxidant properties.[3] The presence of the hydroxyl and methoxy groups on the aromatic ring suggests that this compound could be a precursor for the synthesis of novel bioactive molecules.[3]

  • Precursor for Schiff Bases and Hydrazones: The core structure of Ethyl 2-hydroxy-5-methoxybenzoate can be modified to synthesize Schiff bases and hydrazones. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Materials Science: Schiff bases derived from similar aromatic aldehydes have been explored for their applications in nonlinear optical (NLO) materials.

The following diagram illustrates the potential of Ethyl 2-hydroxy-5-methoxybenzoate as a scaffold for generating diverse chemical entities.

Applications Start Ethyl 2-hydroxy-5-methoxybenzoate Derivatives Schiff Bases Hydrazones Other Derivatives Start->Derivatives Applications Antimicrobial Agents Antioxidant Agents NLO Materials Derivatives:f0->Applications:f0 Derivatives:f1->Applications:f0 Derivatives:f2->Applications:f1 Derivatives:f0->Applications:f2

Caption: Potential derivatization and applications of Ethyl 2-hydroxy-5-methoxybenzoate.

Safety Information

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash hands and face thoroughly after handling.

    • P280: Wear protective gloves, eye protection.

    • P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.

    • P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

  • PubChem. Ethyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoates

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester that belongs to the salicylate family, a class of compounds renowned for its therapeutic properties, most famously exemplified by acetylsalicylic acid (aspirin). The strategic placement of hydroxyl and methoxy groups on the benzene ring imparts unique chemical and physical properties to the molecule, making it a valuable intermediate in organic synthesis and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of the synthesis, isolation, and characterization of Ethyl 2-hydroxy-5-methoxybenzoate, offering a detailed, practical framework for researchers in medicinal chemistry and drug development.

While the specific historical discovery of Ethyl 2-hydroxy-5-methoxybenzoate is not extensively documented, its chemical lineage is deeply rooted in the rich history of salicylic acid chemistry, which began with the isolation of salicin from willow bark in the early 19th century. The subsequent exploration of salicylic acid derivatives has led to the development of numerous pharmacologically active agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-hydroxy-5-methoxybenzoate is fundamental for its synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Colorless oil
CAS Number 22775-40-2[1]

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate: A Step-by-Step Approach

The most common and efficient method for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate is the Fischer esterification of its carboxylic acid precursor, 2-hydroxy-5-methoxybenzoic acid, with ethanol in the presence of an acid catalyst.

Part 1: Synthesis of the Precursor: 2-hydroxy-5-methoxybenzoic acid

The synthesis of the starting material, 2-hydroxy-5-methoxybenzoic acid, can be achieved through established methods such as the Kolbe-Schmitt or Reimer-Tiemann reactions, starting from 4-methoxyphenol.

  • Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide ion. In this case, 4-methoxyphenol is first treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide is then reacted with carbon dioxide under pressure and heat, followed by acidification to yield 2-hydroxy-5-methoxybenzoic acid. The Kolbe-Schmitt reaction is a classic method for the synthesis of salicylic acids.[2][3][4][5][6]

  • Reimer-Tiemann Reaction: This reaction introduces a formyl group onto a phenol, typically at the ortho position.[7][8] For the synthesis of the desired precursor, 4-methoxyphenol would be reacted with chloroform in a basic solution to produce 2-hydroxy-5-methoxybenzaldehyde.[9] This aldehyde would then need to be oxidized to the corresponding carboxylic acid.

Part 2: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To ensure a high yield of the desired ester, the equilibrium of this reversible reaction is typically shifted towards the products by using an excess of the alcohol.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product & Analysis Acid 2-hydroxy-5- methoxybenzoic acid Reflux Reflux Acid->Reflux Alcohol Ethanol (excess) Alcohol->Reflux Catalyst Sulfuric Acid (cat.) Catalyst->Reflux Extraction Liquid-Liquid Extraction Reflux->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Product Ethyl 2-hydroxy-5- methoxybenzoate Purification->Product Purified Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

A generalized workflow for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the Fischer esterification of 2-hydroxy-5-methoxybenzoic acid.

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified Ethyl 2-hydroxy-5-methoxybenzoate using spectroscopic methods such as NMR, IR, and mass spectrometry.

Isolation and Purification: Ensuring High Purity

The isolation and purification of Ethyl 2-hydroxy-5-methoxybenzoate from the reaction mixture are critical to obtain a product of high purity, which is essential for its use in research and development.

  • Liquid-Liquid Extraction: This is a fundamental step to separate the ester from the aqueous layer containing salts and other water-soluble impurities. Ethyl acetate is a common solvent for this purpose due to its good solvency for the ester and its immiscibility with water.

  • Column Chromatography: This is a powerful technique for purifying the crude product. By using a stationary phase like silica gel and a mobile phase (eluent) of appropriate polarity (e.g., a hexane-ethyl acetate gradient), it is possible to separate the desired ester from any unreacted starting material and byproducts.

Characterization: Confirming the Molecular Structure

The identity and purity of the synthesized Ethyl 2-hydroxy-5-methoxybenzoate must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. The expected signals for Ethyl 2-hydroxy-5-methoxybenzoate would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group, and distinct signals for the aromatic protons.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 2-hydroxy-5-methoxybenzoate is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O bonds of the ester and ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Ethyl 2-hydroxy-5-methoxybenzoate would show a molecular ion peak corresponding to its molecular weight (196.20 g/mol ).[1]

GC-MS Data:

Gas chromatography-mass spectrometry (GC-MS) data is available for Ethyl 2-hydroxy-5-methoxybenzoate, which confirms its molecular weight and provides information about its fragmentation pattern.[1]

Potential Applications and Future Directions

Derivatives of salicylic acid are known for their wide range of biological activities. Ethyl 2-hydroxy-5-methoxybenzoate, as a member of this class, holds potential for various applications:

  • Pharmaceutical Research: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties.

  • Chemical Synthesis: Its functional groups (hydroxyl, methoxy, and ester) make it a versatile building block in organic synthesis.

Further research is warranted to fully explore the pharmacological profile and potential therapeutic applications of Ethyl 2-hydroxy-5-methoxybenzoate and its derivatives.

References

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"Ethyl 2-hydroxy-5-methoxybenzoate" structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-hydroxy-5-methoxybenzoate

Introduction

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester with the chemical formula C₁₀H₁₂O₄ and a molecular weight of approximately 196.20 g/mol .[1] This compound, also known by synonyms such as Ethyl 5-methoxysalicylate, belongs to the benzoate ester family and is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and an ethyl ester group.[1] Its structure lends itself to applications in organic synthesis and potentially in the development of new pharmaceutical agents, owing to the biological activities associated with related phenolic and salicylic acid derivatives.

The unambiguous determination of its molecular structure is a critical step in its synthesis, quality control, and application. This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of Ethyl 2-hydroxy-5-methoxybenzoate, integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and the self-validating nature of the combined analytical approach are emphasized throughout.

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

A common and efficient method for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate is the Fischer esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzoic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 2-3 drops), to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

The final product should be a colorless oil or a crystalline solid, which can then be subjected to structural analysis.

Structural Elucidation Workflow

The comprehensive structural elucidation of Ethyl 2-hydroxy-5-methoxybenzoate relies on the synergistic use of multiple spectroscopic techniques. The general workflow is depicted in the following diagram:

Structural Elucidation Workflow Structural Elucidation Workflow for Ethyl 2-hydroxy-5-methoxybenzoate cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure Fragmentation Pattern Predicted MS Fragmentation of Ethyl 2-hydroxy-5-methoxybenzoate M [M]⁺˙ m/z = 196 F1 [M - OCH₂CH₃]⁺ m/z = 151 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 123 M->F2 - COOCH₂CH₃ F3 [M - CH₂CH₃]⁺ m/z = 167 M->F3 - CH₂CH₃

Caption: A diagram showing the predicted major fragmentation pathways for Ethyl 2-hydroxy-5-methoxybenzoate in mass spectrometry.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer, where the compound is ionized (typically by electron ionization, EI).

  • Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and records the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation mechanisms that are consistent with the proposed structure.

Conclusion

The structural elucidation of Ethyl 2-hydroxy-5-methoxybenzoate is a systematic process that requires the integration of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides further structural clues through fragmentation analysis. By combining the information from these complementary techniques, the structure of Ethyl 2-hydroxy-5-methoxybenzoate can be determined with a high degree of confidence, ensuring its identity and purity for its intended applications in research and development.

References

  • PubChem. Ethyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link] [1]2. SpectraBase. Ethyl 2-hydroxy-5-methoxybenzoate. Wiley-VCH GmbH. [Link]

  • Royal Society of Chemistry. Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • PrepChem. Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. National Institute of Standards and Technology. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of Ethyl 2-hydroxy-5-methoxybenzoate. The methodologies detailed herein are grounded in fundamental physicochemical principles and align with industry-standard guidelines to ensure data integrity and regulatory compliance.

Introduction

Ethyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and fragrance development. A thorough understanding of its solubility and stability is paramount for its effective application, formulation, and storage. Solubility dictates the bioavailability and formulation strategies for pharmaceutical products, while stability data informs shelf-life and potential degradation pathways, ensuring safety and efficacy.

This document will provide a detailed exploration of the experimental design, execution, and data interpretation for comprehensive solubility and stability profiling of Ethyl 2-hydroxy-5-methoxybenzoate.

Physicochemical Properties of Ethyl 2-hydroxy-5-methoxybenzoate

A foundational understanding of the molecule's intrinsic properties is crucial for designing relevant studies.

PropertyValueSource
Molecular Formula C10H12O4[1]
Molecular Weight 196.20 g/mol [1]
Structure
Predicted XLogP3 2.9[1]

The predicted octanol-water partition coefficient (XLogP3) of 2.9 suggests that Ethyl 2-hydroxy-5-methoxybenzoate is a relatively lipophilic molecule, which indicates it is likely to have low aqueous solubility but good solubility in organic solvents.[1]

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. This section outlines a systematic approach to determining the equilibrium solubility of Ethyl 2-hydroxy-5-methoxybenzoate in various relevant media. The methodologies are aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements.[2][3]

Rationale for Solvent Selection

The choice of solvents should reflect the potential applications and physiological environments the compound may encounter. A well-rounded solubility profile should include:

  • Aqueous Media: Purified water and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Organic Solvents: Common solvents used in formulation and manufacturing processes, such as ethanol, methanol, acetone, and ethyl acetate.

  • Biorelevant Media: Simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) can provide more clinically relevant solubility data for oral dosage form development.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is based on the principle of saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate

  • Selected solvents (as per section 1.1)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method.

Procedure:

  • Preparation: Add an excess amount of Ethyl 2-hydroxy-5-methoxybenzoate to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For colloidal suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethyl 2-hydroxy-5-methoxybenzoate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurate quantification.

Typical HPLC Parameters:

ParameterRecommended Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-300 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, accuracy, precision, and range.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear and concise summary of the solubility profile.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Qualitative Description
Purified Water25[Experimental Value][e.g., Sparingly soluble]
pH 1.2 Buffer37[Experimental Value][e.g., Slightly soluble]
pH 6.8 Buffer37[Experimental Value][e.g., Slightly soluble]
Ethanol25[Experimental Value][e.g., Freely soluble]
Acetone25[Experimental Value][e.g., Freely soluble]

Qualitative descriptions should follow USP definitions.

G cluster_solubility Solubility Workflow A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge for phase separation B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the re-test period or shelf life of a drug substance and for identifying its degradation products.[5][6][7][8][9] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13][14]

Rationale for Stress Conditions

The selection of stress conditions should be based on the chemical structure of Ethyl 2-hydroxy-5-methoxybenzoate and potential environmental exposures. The ester functional group is susceptible to hydrolysis, and the aromatic ring with its electron-donating substituents may be prone to oxidation and photolysis.

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Esters are generally more labile under basic conditions.[15][16][17]

  • Oxidative Degradation: 3% Hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) and in solution at elevated temperatures. Aromatic esters can undergo thermal degradation at high temperatures.[2][5][6][8][9]

  • Photostability: Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Experimental Protocol: Forced Degradation Study

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate

  • Stressing agents (HCl, NaOH, H2O2)

  • Class A volumetric flasks

  • pH meter

  • Controlled temperature chambers/ovens

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl 2-hydroxy-5-methoxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Sample Preparation: For each stress condition, mix an aliquot of the stock solution with the stressing agent in a volumetric flask. For thermal degradation in the solid state, a known weight of the compound is placed in a vial.

  • Incubation: Store the samples under the specified stress conditions for a defined period. The duration of the study should be sufficient to achieve a target degradation of 5-20%.[14]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolytic studies): For acidic and basic stress samples, neutralize them with an equimolar amount of base or acid, respectively, before dilution and analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products. HPLC-MS can be used for structural elucidation of the degradants.

G cluster_stability Forced Degradation Workflow A Prepare stock solution of compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at time points B->C D Neutralize/Prepare for analysis C->D E Analyze by HPLC-PDA/MS D->E F Identify degradants & pathway E->F

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of Ethyl 2-hydroxy-5-methoxybenzoate, the following degradation pathways are plausible:

  • Hydrolysis: The most likely degradation pathway is the cleavage of the ester bond to form 2-hydroxy-5-methoxybenzoic acid and ethanol. This can occur under both acidic and basic conditions.

  • Oxidation: The electron-rich aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or quinone-like structures.

  • Photodegradation: Aromatic compounds can undergo various photochemical reactions, including photo-oxidation or rearrangement.

G A Ethyl 2-hydroxy-5-methoxybenzoate B 2-hydroxy-5-methoxybenzoic acid + Ethanol A->B Hydrolysis (Acid/Base) C Oxidized Products A->C Oxidation (H2O2) D Photodegradation Products A->D Photolysis (Light/UV)

Caption: Potential Degradation Pathways.

Data Presentation: Stability Profile

The results of the stability studies should be presented in a clear, tabular format.

Forced Degradation Results Summary:

Stress ConditionDuration% Assay of ParentNumber of DegradantsMajor Degradant (% Area)
0.1 M HCl (80 °C)24 h[Value][Value][Value]
0.1 M NaOH (RT)8 h[Value][Value][Value]
3% H2O2 (RT)24 h[Value][Value][Value]
Dry Heat (105 °C)48 h[Value][Value][Value]
Photostability[ICH Q1B][Value][Value][Value]

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of Ethyl 2-hydroxy-5-methoxybenzoate. By following these scientifically sound and regulatory-compliant methodologies, researchers can generate high-quality data that is essential for informed decision-making in product development, formulation, and registration. The emphasis on understanding the "why" behind experimental choices, coupled with detailed protocols, empowers scientists to conduct these studies with confidence and integrity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Salicylate? Retrieved from [Link]

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Brainly. (2023, October 31). Write the balanced equation describing the synthesis of ethyl salicylate (C_9H_{10}O_3) from salicylic acid. Retrieved from [Link]

  • Journal of Chemical Education. (1996, February). Synthesis of Ethyl Salicylate Using Household Chemicals. Retrieved from [Link]

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • ICH. (2023, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ICH. Q1A(R2) Guideline. Retrieved from [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • The Good Scents Company. ethyl salicylate, 118-61-6. Retrieved from [Link]

  • ResearchGate. (2022, December 7). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2014, September 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubChem. Ethyl 2-hydroxy-5-methoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. Retrieved from [Link]

  • Journal of Taibah University for Science. (2015, January 1). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

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"Ethyl 2-hydroxy-5-methoxybenzoate" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-hydroxy-5-methoxybenzoate

Foreword

The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, particularly those derived from natural scaffolds like salicylic acid, continue to provide a rich source of lead compounds. Ethyl 2-hydroxy-5-methoxybenzoate, a simple aromatic ester, belongs to this promising class of molecules. While direct and extensive research on this specific compound is nascent, its structural features—a phenolic hydroxyl group, a methoxy substituent, and an ethyl ester moiety—suggest a spectrum of potential biological activities based on well-documented structure-activity relationships of related phenolic compounds.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking, hypothesis-driven framework for investigating the therapeutic potential of Ethyl 2-hydroxy-5-methoxybenzoate. By synthesizing data from structurally analogous compounds, we will delineate plausible mechanisms of action and provide detailed, field-proven experimental protocols to validate these hypotheses. This document serves as both a strategic overview and a practical handbook for unlocking the pharmacological promise of this molecule.

Molecular Profile and Synthesis

Ethyl 2-hydroxy-5-methoxybenzoate (EHMB) is an organic compound with the molecular formula C₁₀H₁₂O₄.[1] It is the ethyl ester of 2-hydroxy-5-methoxybenzoic acid.

Table 1: Physicochemical Properties of Ethyl 2-hydroxy-5-methoxybenzoate

PropertyValueSource
IUPAC Name ethyl 2-hydroxy-5-methoxybenzoatePubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
Molecular Formula C₁₀H₁₂O₄PubChem[1]
CAS Number 22775-40-2Smolecule[2]
SMILES CCOC(=O)C1=C(C=CC(=C1)OC)OPubChem[1]

The synthesis of EHMB is typically achieved through a straightforward Fisher esterification of its parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, with ethanol in the presence of an acid catalyst.[2] This reaction is fundamental in medicinal chemistry for enhancing the lipophilicity of a parent drug, which can favorably modulate its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Acid 2-Hydroxy-5-methoxybenzoic Acid EHMB Ethyl 2-hydroxy-5-methoxybenzoate Acid->EHMB Esterification Ethanol Ethanol Ethanol->EHMB Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->EHMB Heat Heat Heat->EHMB Water Water EHMB->Water +

Caption: Fisher esterification workflow for EHMB synthesis.

Postulated Anti-Inflammatory Activity and Mechanism

While direct studies on EHMB are limited, extensive research on structurally related compounds, such as brominated vanillin derivatives and other hydroxybenzoic acids, allows us to propose a robust hypothesis for its anti-inflammatory mechanism.[3][4] The primary mechanism is likely the suppression of key inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways.

Proposed Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like ERK and JNK. These pathways culminate in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6). We hypothesize that EHMB intervenes by inhibiting the phosphorylation of key upstream regulators, specifically IκB-α (the inhibitory subunit of NF-κB) and the MAPKs themselves. This prevents NF-κB translocation to the nucleus and dampens the overall inflammatory response.[4]

G cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKK MAPK Kinases TLR4->MAPKK IκBα IκB-α IKK->IκBα P NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPK ERK / JNK MAPKK->MAPK P MAPK_nuc p-ERK / p-JNK MAPK->MAPK_nuc Translocation Nucleus Nucleus iNOS iNOS Gene NO Nitric Oxide iNOS->NO COX2 COX-2 Gene PGs Prostaglandins COX2->PGs Cytokines Cytokine Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation EHMB EHMB EHMB->IKK Inhibits EHMB->MAPKK Inhibits NFκB_nuc->iNOS Binds Promoter NFκB_nuc->COX2 Binds Promoter NFκB_nuc->Cytokines Binds Promoter MAPK_nuc->iNOS Activates MAPK_nuc->COX2 Activates MAPK_nuc->Cytokines Activates

Caption: Proposed anti-inflammatory mechanism of EHMB.

Experimental Validation Protocols

This protocol provides a robust system for initial screening by mimicking an inflammatory response in a cell-based model.

Objective: To determine if EHMB can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of EHMB (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Objective: To confirm if EHMB's anti-inflammatory effect is mediated through the inhibition of NF-κB and MAPK pathway phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture and seed RAW 264.7 cells in 6-well plates. Pre-treat with EHMB (at an effective concentration determined from Protocol 2.2.1) for 2 hours, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes, as phosphorylation is an early event).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against: p-IκB-α, IκB-α, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) detection system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Potential Antioxidant Activity

The phenolic hydroxyl group on the EHMB scaffold is a key structural motif for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The electron-donating methoxy group at the para-position further stabilizes the resulting phenoxy radical, enhancing its antioxidant capacity.

Experimental Workflow for Antioxidant Capacity Assessment

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant potential, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. electron transfer).

G Start EHMB Sample DPPH DPPH Radical Scavenging Assay Start->DPPH ABTS ABTS Radical Cation Decolorization Assay Start->ABTS ORAC Oxygen Radical Absorbance Capacity Assay Start->ORAC ResultDPPH IC50 Value (DPPH) DPPH->ResultDPPH ResultABTS TEAC Value (ABTS) ABTS->ResultABTS ResultORAC Trolox Equivalents (ORAC) ORAC->ResultORAC Conclusion Comprehensive Antioxidant Profile ResultDPPH->Conclusion ResultABTS->Conclusion ResultORAC->Conclusion

Caption: Workflow for comprehensive antioxidant screening.

Protocol: DPPH Free Radical Scavenging Assay

This is a widely used initial screening method based on electron transfer.

Objective: To measure the capacity of EHMB to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of EHMB in methanol and create a series of dilutions. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each EHMB dilution (or control/blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a color change from violet to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated as follows:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the EHMB sample.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of EHMB to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Potential

Salicylate derivatives have a long history as antimicrobial agents. The lipophilicity of EHMB may facilitate its passage through microbial cell membranes. While its specific mechanism is unknown, it could involve membrane disruption, enzyme inhibition, or interference with cellular metabolism.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of EHMB against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of EHMB in the broth. Concentrations could range from 512 µg/mL down to 1 µg/mL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation: Add the standardized microbial inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of EHMB at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

Preliminary Pharmacokinetic and Toxicological Profile

A preliminary assessment of safety and stability is critical in early-stage drug discovery.

Protocol: In Vitro Hemolysis Assay

Objective: To assess the potential of EHMB to damage red blood cells, a key indicator of systemic toxicity.[5]

Methodology:

  • Blood Collection: Obtain fresh whole blood (e.g., sheep or human) with an anticoagulant. Centrifuge to pellet the red blood cells (RBCs), wash three times with phosphate-buffered saline (PBS), and resuspend to a 2% (v/v) solution in PBS.

  • Treatment: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of EHMB at various concentrations.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate all tubes for 1 hour at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation:

    • % Hemolysis = [(A_sample - A_neg_control) / (A_pos_control - A_neg_control)] * 100

Conclusion and Future Directions

Ethyl 2-hydroxy-5-methoxybenzoate is a molecule of considerable, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally related compounds, it is strongly hypothesized to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. The proposed anti-inflammatory mechanism, involving the dual inhibition of NF-κB and MAPK pathways, presents a compelling avenue for the development of novel treatments for inflammatory disorders.

The experimental frameworks provided in this guide offer a clear and logical path to systematically validate these hypotheses. Future work should focus on:

  • Executing the described in vitro assays to generate quantitative data (IC₅₀, MIC values) for EHMB.

  • Advancing to in vivo models of inflammation (e.g., carrageenan-induced paw edema[6]) and infection to confirm efficacy.

  • Conducting lead optimization through medicinal chemistry to enhance potency and refine the ADME profile.

This document provides the foundational strategy for transforming Ethyl 2-hydroxy-5-methoxybenzoate from a chemical entity into a validated lead compound for drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Available from: [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. PubMed. Available from: [Link]

  • MDPI (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]

  • FINETECH INDUSTRY LIMITED (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE | CAS: 34265-58-2. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Available from: [Link]

  • Wikipedia (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available from: [Link]

  • ResearchGate (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • National Center for Biotechnology Information (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. PubMed. Available from: [Link]

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Methodological & Application

Application Note: A Guide to the Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. As a derivative of salicylic acid, it serves as a valuable building block for more complex molecules, including potential pharmaceutical agents.[1] Its structure, featuring hydroxyl, methoxy, and ethyl ester functional groups, offers multiple sites for chemical modification. This guide provides a detailed exploration of two primary synthetic routes to this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Compound Properties
IUPAC Name Ethyl 2-hydroxy-5-methoxybenzoate[2]
Synonyms Ethyl 5-methoxysalicylate[2]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1][2]
Appearance Varies; can be an oil or crystalline solid

Section 1: Retrosynthetic Analysis and Synthetic Strategy

A logical approach to synthesizing Ethyl 2-hydroxy-5-methoxybenzoate begins with a retrosynthetic analysis. The most apparent disconnection is the ester linkage, which points to a Fischer-Speier esterification reaction between the corresponding carboxylic acid, 2-hydroxy-5-methoxybenzoic acid (1) , and ethanol. This forms the basis of our first synthetic method.

Further disconnection of the carboxylic acid itself suggests the introduction of a carboxyl group onto a simpler phenol precursor. The Kolbe-Schmitt reaction is the classic method for this transformation, starting from 4-methoxyphenol (2) . This two-step approach, carboxylation followed by esterification, constitutes our second synthetic method.

G Target Ethyl 2-hydroxy-5-methoxybenzoate Intermediate1 2-Hydroxy-5-methoxybenzoic acid (1) Target->Intermediate1 Disconnect Ester Bond Ethanol Ethanol Target->Ethanol StartingMaterial2 4-Methoxyphenol (2) Intermediate1->StartingMaterial2 Disconnect Carboxyl Group

Caption: Retrosynthetic analysis of Ethyl 2-hydroxy-5-methoxybenzoate.

Section 2: Method 1 - Direct Esterification of 5-Methoxysalicylic Acid

This method is the most direct route if the starting carboxylic acid is readily available. It relies on the principle of Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4]

Principle & Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[4] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed.[3]

G cluster_mech Fischer Esterification Mechanism start 5-Methoxysalicylic Acid + H⁺ step1 Protonated Acid start->step1 Protonation step2 Tetrahedral Intermediate step1->step2 + Ethanol (Nucleophilic Attack) step3 Protonated Ester step2->step3 Proton Transfer & - H₂O end Ethyl Ester + H₂O + H⁺ step3->end Deprotonation

Caption: Simplified workflow of the Fischer Esterification mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of salicylic acid derivatives.[5][6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium forward.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Neutralization): After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated solution of sodium chloride (brine) (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Data Summary Table
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
2-Hydroxy-5-methoxybenzoic acid168.1510.0 g0.05951
Ethanol46.07100 mL~1.7~28.6
Sulfuric Acid (conc.)98.082.0 mL~0.037Catalytic
Expected Yield: >85%

Section 3: Method 2 - Two-Step Synthesis from 4-Methoxyphenol

This method is advantageous when the starting carboxylic acid is not available. It begins with a more fundamental precursor, 4-methoxyphenol, and introduces the carboxyl group before esterification.

Step A: Carboxylation via Kolbe-Schmitt Reaction

Principle: The Kolbe-Schmitt reaction is a carboxylation method that converts a phenol into an aromatic hydroxy acid.[8][9] The reaction proceeds by first treating the phenol with a strong base (e.g., NaOH) to form the highly nucleophilic sodium phenoxide. This phenoxide ion then undergoes an electrophilic aromatic substitution with carbon dioxide, which acts as a weak electrophile.[10] The reaction is typically performed under pressure and at elevated temperatures. The choice of alkali metal cation can influence the regioselectivity, with sodium ions favoring ortho-carboxylation.[11][12]

G cluster_mech Kolbe-Schmitt Reaction Mechanism start 4-Methoxyphenol + NaOH step1 Sodium 4-methoxyphenoxide start->step1 Deprotonation step2 Salicylate Intermediate step1->step2 + CO₂ (Electrophilic Aromatic Substitution) end 5-Methoxysalicylic Acid step2->end Acid Work-up (H⁺)

Caption: Simplified workflow of the Kolbe-Schmitt Reaction.

Experimental Protocol (Step A)
  • Phenoxide Formation: In a high-pressure autoclave, add 4-methoxyphenol (12.4 g, 100 mmol) and sodium hydroxide (4.4 g, 110 mmol).

  • Drying: Heat the mixture gently under vacuum to remove any residual water, resulting in the formation of dry sodium 4-methoxyphenoxide. The absence of water is critical for good yields.[11]

  • Carboxylation: Cool the vessel, then introduce carbon dioxide (CO₂) gas to a pressure of 5-10 atm.

  • Reaction: Heat the sealed vessel to 120-140°C and maintain for 4-6 hours with stirring.

  • Work-up (Acidification): Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product in 200 mL of hot water.

  • Precipitation: While stirring, acidify the solution with concentrated hydrochloric acid until the pH is ~2. The product, 2-hydroxy-5-methoxybenzoic acid, will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Data Summary Table (Step A)
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
4-Methoxyphenol124.1412.4 g0.1001
Sodium Hydroxide40.004.4 g0.1101.1
Carbon Dioxide44.015-10 atmExcessExcess
Expected Yield: 70-85%
Step B: Fischer Esterification

The 2-hydroxy-5-methoxybenzoic acid produced in Step A is then esterified using the exact protocol described in Section 2.2 .

Section 4: Product Characterization

The identity and purity of the synthesized Ethyl 2-hydroxy-5-methoxybenzoate should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of aromatic protons, the ethyl group (triplet and quartet), and the methoxy and hydroxyl protons.

  • ¹³C NMR: To confirm the number of unique carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, including the hydroxyl (-OH stretch), ester carbonyl (C=O stretch), and C-O stretches.

  • Mass Spectrometry: To confirm the molecular weight (m/z = 196.20).

Section 5: Safety and Handling

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethanol and Ethyl Acetate: Flammable solvents. Avoid open flames and ensure adequate ventilation.

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

  • High-Pressure Reactions: The Kolbe-Schmitt reaction involves high pressure and temperature. Use a properly rated and maintained autoclave and follow all safety protocols for high-pressure equipment.

Section 6: Conclusion

The synthesis of Ethyl 2-hydroxy-5-methoxybenzoate can be effectively achieved via two primary routes. The direct Fischer esterification of 2-hydroxy-5-methoxybenzoic acid is a straightforward, high-yielding, one-step process, ideal when the starting acid is available. Alternatively, a robust two-step synthesis starting from the more fundamental precursor 4-methoxyphenol via the Kolbe-Schmitt reaction provides access to the target compound from simpler materials. The choice of method will depend on the availability of starting materials, scalability requirements, and the equipment available to the researcher.

References

  • PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 5-Methoxysalicylic acid (HMDB0001868). Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Chemdad. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

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Application Note & Protocols: Quantitative Analysis of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ethyl 2-hydroxy-5-methoxybenzoate, an aromatic ester of interest in pharmaceutical and chemical synthesis. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility. All protocols are structured to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Compound Profile

Ethyl 2-hydroxy-5-methoxybenzoate (CAS: 22775-40-2) is an organic compound with potential applications in various synthetic pathways and has been investigated for its biological properties.[3] Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical technique is paramount and depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

This guide focuses on providing field-proven methods that are both reliable and self-validating, ensuring the integrity of the generated data.

Compound Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[4][5]
Molecular Weight 196.20 g/mol [4]
IUPAC Name ethyl 2-hydroxy-5-methoxybenzoate[4]
Appearance Colorless oil[6]
CAS Number 22775-40-2[4]

Principle of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of Ethyl 2-hydroxy-5-methoxybenzoate is driven by the analytical objective.

  • High-Performance Liquid Chromatography (HPLC) is the preferred method for routine quantification and purity assessment in quality control settings.[7] Its robustness, high precision, and accuracy make it ideal for assay and stability studies.[7] The presence of a chromophore in the molecule's structure makes it well-suited for UV detection. A reverse-phase method is chosen due to the compound's moderate polarity, allowing for excellent separation from potential non-polar or highly polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) serves as an outstanding confirmatory technique.[7] It provides exceptional selectivity and sensitivity.[7] The mass spectrometer detector offers structural information, which is invaluable for unambiguous peak identification and for profiling unknown impurities.[8] While the compound may be amenable to direct analysis, derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability if needed.[7]

Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated reverse-phase HPLC method for the precise quantification of Ethyl 2-hydroxy-5-methoxybenzoate.

Causality of Experimental Choices
  • Column: An Agilent ZORBAX Eclipse Plus C18 column is selected for its high-performance silica, double end-capping, and excellent peak shape for phenolic and acidic compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is used. The formic acid is critical for protonating the phenolic hydroxyl and any residual silanols on the column, preventing peak tailing and ensuring a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Detection Wavelength: The detection wavelength is set to 270 nm. This is a common absorption maximum for phenolic compounds, providing a good balance of sensitivity and selectivity.[7]

  • Internal Standard (Optional but Recommended): For enhanced precision, Ethylparaben can be used as an internal standard. It is structurally similar, chromatographically resolved, and commercially available.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation (ACN/H₂O + 0.1% Formic Acid) Equilibrate System Equilibration (Baseline Stability) MobilePhase->Equilibrate StandardPrep Standard Preparation (Stock & Working Standards) SST System Suitability Test (SST) (Check Precision, Tailing) StandardPrep->SST SamplePrep Sample Preparation (Dissolution & Filtration) Sequence Run Analytical Sequence (Standards, QC, Samples) SamplePrep->Sequence Equilibrate->SST SST->Sequence If SST Passes Integration Peak Integration & Identification (Based on Retention Time) Sequence->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

Instrumentation & Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

  • Reference Standard: Ethyl 2-hydroxy-5-methoxybenzoate (≥98% purity).

  • 0.45 µm syringe filters (PTFE or Nylon).

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described. Degas both solutions by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent.

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL of the analyte when dissolved in the diluent. Vortex to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Equilibration: Set up the HPLC system with the specified conditions. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Perform a System Suitability Test (SST) by making five replicate injections of a mid-level standard (e.g., 25 µg/mL).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples. Inject a QC standard every 10-15 sample injections to monitor system performance.

Method Validation Protocol (ICH Q2(R1)/Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a validation study must be performed.[9][10] The protocol should pre-define the experiments and acceptance criteria.[9]

Validation ParameterProtocol SummaryCommon Acceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the analyte, and a spiked placebo to demonstrate that no endogenous components interfere with the analyte peak.Peak purity index > 0.995 (PDA detector). No interfering peaks at the analyte's retention time.
Linearity & Range Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate)Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
LOD & LOQ Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.LOQ should be demonstrated with acceptable precision and accuracy.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results.Results should remain within system suitability specifications.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is designed for the definitive identification of Ethyl 2-hydroxy-5-methoxybenzoate.

Causality of Experimental Choices
  • Column: A low-polarity DB-5ms or equivalent column is chosen. This (5%-phenyl)-methylpolysiloxane phase is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.

  • Inlet: Splitless injection is used to maximize the transfer of the analyte to the column, which is ideal for trace-level analysis and qualitative confirmation.

  • Oven Program: A temperature ramp is employed to ensure that the analyte is eluted as a sharp peak and to separate it from any other volatile components in the sample matrix.

  • MS Detector: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces repeatable fragmentation patterns, which can be compared against spectral libraries for confident identification.[8]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SolventPrep Prepare High-Purity Solvent (e.g., Ethyl Acetate) SamplePrep Sample Dissolution (Dilute to ~10-50 µg/mL) SolventPrep->SamplePrep Derivatization Optional: Derivatization (e.g., Silylation with BSTFA) SamplePrep->Derivatization Injection Inject Sample SamplePrep->Injection Derivatization->Injection Tune MS Tuning (Calibrate Mass Axis) MethodSetup Load GC-MS Method (Temperatures, Flow, Scan Range) Tune->MethodSetup MethodSetup->Injection TIC Extract Total Ion Chromatogram (TIC) Injection->TIC MassSpectrum Extract Mass Spectrum of Peak TIC->MassSpectrum LibrarySearch Compare Spectrum to Library (e.g., NIST) MassSpectrum->LibrarySearch Confirmation Confirm Identity (Match Score & Ion Ratios) LibrarySearch->Confirmation

Caption: Workflow for GC-MS confirmatory analysis.

Detailed Protocol: GC-MS Analysis

Instrumentation & Consumables:

  • GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Ethyl Acetate or Dichloromethane (GC grade).

GC-MS Conditions:

Parameter Setting
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40 - 450 |

Procedure:

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 10-50 µg/mL.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's recommendations. Load the analytical method.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak of interest in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for that peak by averaging across the peak width and subtracting the background.

    • Compare the acquired spectrum with a reference spectrum or a commercial library (e.g., NIST/Wiley) for identification. The molecular ion (M⁺) is expected at m/z 196.[4][6]

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • Pharma International. (2024, October 31).
  • National Center for Biotechnology Information.
  • ChemicalBook.
  • International Journal of Research and Review. (2025, August 8).
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SpectraBase.
  • SIELC Technologies. (2018, May 16).
  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester.
  • National Center for Biotechnology Information.
  • PubChemLite.
  • National Center for Biotechnology Information.
  • ResearchGate. UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)
  • Sigma-Aldrich.
  • Smolecule.
  • CymitQuimica.
  • Benchchem.
  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook.
  • NIH. (2022). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.
  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • ResearchGate. (2025, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Royal Society of Chemistry. Analytical Methods.
  • PrepChem.com. Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester.

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Application Note: A Robust HPLC-UV Method for the Quantification of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-hydroxy-5-methoxybenzoate. This method is designed for researchers, scientists, and professionals in drug development and quality control. The protocol employs a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. The causality behind the selection of chromatographic conditions is explained, and the protocol is presented as a self-validating system, grounded in established scientific principles and regulatory standards.

Introduction

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester with potential applications in pharmaceutical and chemical synthesis.[1] Its chemical structure, featuring a hydroxyl and a methoxy group on the benzene ring, imparts specific physicochemical properties that are critical to consider for analytical method development.[2][3] Accurate and reliable quantification of this compound is essential for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture.[4][5][6] Its application in the analysis of phenolic and aromatic compounds is well-documented, offering high resolution and sensitivity.[7][8][9][10][11][12] This application note presents a validated HPLC method that is fit for purpose for the determination of Ethyl 2-hydroxy-5-methoxybenzoate.

Chromatographic Principles and Method Rationale

The selection of the chromatographic parameters is pivotal for achieving the desired separation and quantification. The following sections elucidate the reasoning behind the chosen conditions.

Mode of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most widely used separation mode, particularly for compounds with moderate to low polarity.[13] Ethyl 2-hydroxy-5-methoxybenzoate, with its aromatic ring and ester functional group, is sufficiently hydrophobic to be retained on a non-polar stationary phase.[11] A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention, providing excellent separation for a wide range of aromatic compounds.[13]

Mobile Phase Composition

The mobile phase consists of a mixture of an organic solvent and an aqueous component. The ratio of these components is adjusted to control the retention time of the analyte.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for a broad range of organic molecules.

  • Aqueous Component: Water is the primary aqueous component. The addition of a small amount of acid, such as phosphoric acid or trifluoroacetic acid, is crucial. This suppresses the ionization of the phenolic hydroxyl group on the analyte, leading to a more consistent retention time and improved peak shape.[14] An acidic mobile phase ensures that the analyte is in a single, non-ionized form, which is essential for reproducible chromatographic behavior.[14]

Detection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is selected for this method.[15][16] This type of detector allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths. This is advantageous for method development, as it enables the determination of the optimal detection wavelength for maximum sensitivity. Furthermore, a PDA detector can provide information about the purity of the analyte peak by comparing spectra across the peak.[15][16] Based on the aromatic nature of Ethyl 2-hydroxy-5-methoxybenzoate, a strong UV absorbance is expected.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Ethyl 2-hydroxy-5-methoxybenzoate reference standard.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 2-hydroxy-5-methoxybenzoate reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary to remove excipients. A generic procedure is as follows:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of Ethyl 2-hydroxy-5-methoxybenzoate.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System PDA_Detection PDA Detection (254 nm) HPLC_System->PDA_Detection Integration Peak Integration PDA_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analysis workflow for Ethyl 2-hydroxy-5-methoxybenzoate.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Validation Parameters

The key validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19] This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18] This is determined by analyzing a series of standards over a specified range.

  • Accuracy: The closeness of the test results to the true value.[18][19] This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterRequirement
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of 6 Injections ≤ 2.0%

Logical Relationship of Method Development

Method_Development_Logic Analyte_Properties Analyte Properties MW: 196.20 g/mol Aromatic Ester Phenolic Hydroxyl Separation_Mode Separation Mode Reversed-Phase HPLC Rationale: Hydrophobic nature of the analyte Analyte_Properties->Separation_Mode Detector Detector PDA/DAD Rationale: UV absorbance of aromatic ring, peak purity analysis Analyte_Properties->Detector Stationary_Phase Stationary Phase C18 (Octadecylsilane) Rationale: Strong hydrophobic retention for aromatic compounds Separation_Mode->Stationary_Phase Mobile_Phase Mobile Phase Acetonitrile/Water with Acid Rationale: Good solvent strength and suppression of ionization Separation_Mode->Mobile_Phase Final_Method Final Validated Method Stationary_Phase->Final_Method Mobile_Phase->Final_Method Detector->Final_Method Method_Validation Method Validation ICH Guidelines Specificity, Linearity, Accuracy, Precision, etc. Final_Method->Method_Validation

Caption: Logical flow of HPLC method development for Ethyl 2-hydroxy-5-methoxybenzoate.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of Ethyl 2-hydroxy-5-methoxybenzoate. The method is based on sound scientific principles and is designed to meet the stringent requirements of the pharmaceutical industry. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reproducible data.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. Available at: [Link]

  • Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4. PubChem. Available at: [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • A rapid hplc method for determination of major phenolic acids in plant material. Semantic Scholar. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. ResearchGate. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PubMed. Available at: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available at: [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). PubChemLite. Available at: [Link]

  • Ethyl 5-hydroxy-2-methoxybenzoate | C10H12O4. PubChem. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. SIELC Technologies. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. Available at: [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Available at: [Link]

  • Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

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Application Notes & Protocols: Ethyl 2-hydroxy-5-methoxybenzoate as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-5-methoxybenzoate is a multifunctional aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and fine chemicals. Its strategic placement of hydroxyl, methoxy, and ethyl ester functional groups offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of its synthesis, reactivity, and practical applications. We present detailed, field-proven protocols for its preparation and subsequent derivatization, underpinned by mechanistic insights to empower researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 5-methoxysalicylate, is an aromatic ester distinguished by its unique substitution pattern.[1][2] The interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing ethyl carboxylate (-COOEt) group, defines its chemical personality and utility.

  • The Phenolic Hydroxyl Group: Acts as a nucleophile, a proton donor, and a directing group in electrophilic aromatic substitution. Its acidity allows for facile deprotonation to form a potent phenoxide nucleophile.

  • The Methoxy Group: A strong electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.

  • The Ethyl Ester Group: Offers a site for hydrolysis to the corresponding carboxylic acid or transesterification. It also deactivates the ring, balancing the activating effects of the other two groups.

This combination of functionalities makes it a valuable building block for constructing molecules with potential biological activities, including antimicrobial and anti-inflammatory properties.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₄PubChem[2]
Molecular Weight 196.20 g/mol PubChem[2]
Appearance Colorless oil or solidSpectraBase[3]
CAS Number 22775-40-2PubChem[2]
InChIKey QFDVMOCQOGCDKA-UHFFFAOYSA-NPubChem[2]

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

The most direct and common method for preparing the title compound is through the Fischer esterification of its parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, with ethanol in the presence of an acid catalyst.[1] This reaction is an equilibrium process, and the use of excess ethanol or removal of water is crucial to drive the reaction towards the product.

Protocol 2.1: Fischer Esterification of 2-hydroxy-5-methoxybenzoic acid

This protocol describes a standard lab-scale synthesis.

Materials:

  • 2-hydroxy-5-methoxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (EtOH, 20-30 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methoxybenzoic acid and anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol by approximately 70-80% using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently. Repeat until the aqueous layer is basic.

    • Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start Combine 2-hydroxy-5-methoxybenzoic acid, Ethanol, and H₂SO₄ reflux Reflux for 4-6 hours start->reflux Heat to 80°C cool Cool to RT reflux->cool evap Concentrate Ethanol cool->evap extract Dilute with EtOAc, Wash with NaHCO₃, Water, and Brine evap->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography (if necessary) concentrate->purify final Pure Ethyl 2-hydroxy-5-methoxybenzoate purify->final

Caption: Workflow for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Key Transformations and Protocols

The utility of Ethyl 2-hydroxy-5-methoxybenzoate stems from the selective reactivity of its functional groups.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, a strong nucleophile, which readily participates in Williamson ether synthesis or acylation.

This protocol details the synthesis of an ether derivative, a common step in modifying phenolic compounds to alter their solubility or block the hydroxyl group's reactivity.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5-2.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask, add Ethyl 2-hydroxy-5-methoxybenzoate, anhydrous potassium carbonate, and the chosen solvent (Acetone or DMF).

  • Reagent Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Heating: Heat the mixture to reflux (for acetone) or to 60-70°C (for DMF) and maintain for 3-5 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure.

    • If DMF was used, dilute the residue with EtOAc and wash thoroughly with water (3-4 times) to remove residual DMF, followed by a brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired ether.

Reaction Scheme: O-Alkylation

Caption: General scheme for O-alkylation of the hydroxyl group.

Reactions on the Aromatic Ring

The combined effect of the -OH and -OCH₃ groups strongly activates the ring for electrophilic aromatic substitution, directing incoming electrophiles to the C4 and C6 positions (ortho/para to the directing groups).

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine, enabling a host of further transformations.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate (1.0 eq)

  • Acetic Acid (glacial)

  • Nitric Acid (HNO₃, 70%, 1.1 eq)

  • Ice-water bath

Procedure:

  • Reaction Setup: Dissolve Ethyl 2-hydroxy-5-methoxybenzoate in glacial acetic acid in a round-bottom flask and cool the solution to 0-5°C using an ice-water bath.

  • Nitrating Agent Addition: While maintaining the low temperature and stirring vigorously, add nitric acid dropwise. The reaction is highly exothermic; maintain the temperature below 10°C.

  • Reaction Time: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor by TLC.

  • Work-up (Precipitation):

    • Pour the reaction mixture slowly into a beaker of crushed ice and water with stirring.

    • A solid precipitate (the nitro product) should form.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum. Recrystallization from ethanol or another suitable solvent may be required for higher purity. A potential product is ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[4]

Reaction Scheme: Aromatic Nitration

Caption: Electrophilic nitration of the activated aromatic ring.

Application in Complex Synthesis: A Case Study Perspective

While direct synthesis routes for major drugs starting from Ethyl 2-hydroxy-5-methoxybenzoate are specific, the closely related methyl ester, Methyl 2-hydroxy-5-methoxybenzoate, and its derivatives are documented as crucial intermediates. For instance, related structures like methyl 5-formyl-2-methoxybenzoate are key for synthesizing drugs such as Eluxadoline, used for treating irritable bowel syndrome.[5] The transformations shown above—alkylation, nitration, and subsequent reduction of the nitro group—are fundamental steps in building the complex heterocyclic cores found in many pharmaceuticals.

For example, the synthesis of the antipsychotic drug Sulpiride involves intermediates like 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, which can be conceptually derived from the salicylic acid scaffold through steps including etherification, sulfonation, and amination.[6] This highlights the strategic importance of the 2-hydroxy-5-methoxybenzoate framework in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid breathing dust, vapor, or mist.[9]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: Rinse mouth and seek medical attention if you feel unwell.[7][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from strong oxidizing agents.[7]

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[7][8][9]

Conclusion

Ethyl 2-hydroxy-5-methoxybenzoate is a highly valuable and cost-effective intermediate for organic synthesis. Its pre-installed functional groups and their well-defined reactivity allow for predictable and high-yielding transformations. The protocols and insights provided in this guide demonstrate its utility in O-alkylation and electrophilic substitution, which are foundational steps for accessing a diverse range of more complex molecular architectures relevant to the pharmaceutical and chemical industries.

References

  • SpectraBase. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Available at: [Link]

  • Pharmazone. (n.d.). Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Available at: [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58592931, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Available at: [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14756-14765. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. Available at: [Link]

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The Versatile Scaffold: Ethyl 2-hydroxy-5-methoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Salicylate

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 5-methoxysalicylate, is a seemingly unassuming aromatic ester. However, its true value in medicinal chemistry lies in its versatile scaffold, which offers multiple points for chemical modification to generate novel derivatives with a wide spectrum of biological activities. The presence of a hydroxyl group, a methoxy group, and an ethyl ester on the benzene ring provides a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of new therapeutic agents.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of Ethyl 2-hydroxy-5-methoxybenzoate in medicinal chemistry and providing detailed protocols for the synthesis and evaluation of its derivatives. Our exploration will focus on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications, supported by scientific literature and established methodologies.

I. Antimicrobial Applications: The Promise of Schiff Base Derivatives

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a well-established class of compounds with a broad range of biological activities, including antimicrobial effects. The synthesis of Schiff base derivatives from salicylaldehyde analogues has been shown to yield compounds with significant antibacterial and antifungal properties.[2][3] The lone pair of electrons on the nitrogen atom of the imine group is thought to be a key feature responsible for their biological activity.

By reacting Ethyl 2-hydroxy-5-methoxybenzoate (after hydrolysis of the ester to the corresponding aldehyde) with various primary amines, a library of novel Schiff base derivatives can be synthesized. The rationale is that the resulting compounds, incorporating the core structure of the parent molecule with diverse amino functionalities, will exhibit enhanced antimicrobial potency.

Workflow for the Development of Antimicrobial Schiff Base Derivatives

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl 2-hydroxy- 5-methoxybenzoate B Hydrolysis to 2-hydroxy-5-methoxybenzaldehyde A->B NaOH/H2O, then acidification C Condensation with Primary Amines B->C R-NH2, Ethanol, cat. Acetic Acid D Schiff Base Derivatives C->D E Antimicrobial Screening (Disk Diffusion/MIC) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

Caption: Workflow for the synthesis and antimicrobial evaluation of Schiff base derivatives.

Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Base Derivatives

Part 1: Synthesis of 2-hydroxy-5-methoxybenzaldehyde from Ethyl 2-hydroxy-5-methoxybenzoate

  • Hydrolysis: To a solution of Ethyl 2-hydroxy-5-methoxybenzoate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

  • The resulting precipitate, 2-hydroxy-5-methoxybenzoic acid, is filtered, washed with cold water, and dried.

  • Reduction: The dried 2-hydroxy-5-methoxybenzoic acid is then reduced to the corresponding aldehyde using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent under an inert atmosphere. (Caution: LiAlH4 is a highly reactive and flammable reagent).

  • The reaction is quenched carefully with water and the product, 2-hydroxy-5-methoxybenzaldehyde, is extracted with an organic solvent, dried, and purified by column chromatography.

Part 2: Synthesis of Schiff Base Derivatives

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Add a solution of the desired primary amine (1 equivalent) in ethanol to the aldehyde solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent.[2]

Part 3: Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC Determination)

  • Prepare a stock solution of each synthesized Schiff base derivative in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (broth with inoculum and standard antibiotic) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Derivative Modification Expected MIC Range (µg/mL)
Schiff Base 1R = Phenyl16 - 64
Schiff Base 2R = 4-Chlorophenyl8 - 32
Schiff Base 3R = 4-Nitrophenyl4 - 16
Schiff Base 4R = Thiazol-2-yl2 - 8

II. Anticancer Applications: Harnessing the Power of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[5][6][7] They are considered precursors of flavonoids and isoflavonoids. The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to the modulation of various cellular signaling pathways involved in cancer progression.

The hydroxyl and methoxy groups on the aromatic ring of Ethyl 2-hydroxy-5-methoxybenzoate make it an excellent precursor for the synthesis of novel chalcone derivatives. By condensing the corresponding acetophenone (derived from the parent compound) with various aromatic aldehydes, a diverse library of chalcones can be generated and screened for anticancer activity.

Signaling Pathway Targeted by Chalcone Derivatives

Anticancer_Pathway Chalcone Chalcone Derivative ROS Increased ROS Production Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by chalcone derivatives.

Experimental Protocol: Synthesis and Anticancer Evaluation of Chalcone Derivatives

Part 1: Synthesis of 2'-hydroxy-5'-methoxyacetophenone

  • Ethyl 2-hydroxy-5-methoxybenzoate can be converted to the corresponding acetophenone through a multi-step synthesis, for example, via a Fries rearrangement or by conversion to the acid chloride followed by reaction with a suitable organocadmium or organocuprate reagent. A more direct approach would be to start from 2-hydroxy-5-methoxybenzaldehyde (synthesized as described previously) and perform a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

Part 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

  • Dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is filtered, washed with water, and purified by recrystallization or column chromatography.[5][8]

Part 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized chalcone derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Derivative Aldehyde Used Expected IC50 Range (µM) on MCF-7 cells
Chalcone 1Benzaldehyde10 - 50
Chalcone 24-Chlorobenzaldehyde5 - 25
Chalcone 34-Methoxybenzaldehyde1 - 10
Chalcone 43,4,5-Trimethoxybenzaldehyde< 5

III. Anti-inflammatory Applications: Exploring a Salicylate Scaffold

Salicylates are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with aspirin (acetylsalicylic acid) being the most famous example. The anti-inflammatory properties of salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation. The core structure of Ethyl 2-hydroxy-5-methoxybenzoate, being a salicylate derivative, provides a strong rationale for exploring its anti-inflammatory potential and that of its analogs.[9]

Logical Relationship in Anti-inflammatory Action

Anti_inflammatory_Logic Derivative Ethyl 2-hydroxy-5-methoxybenzoate Derivative COX COX Enzyme Inhibition Derivative->COX Binds to active site PGs Reduced Prostaglandin Synthesis COX->PGs Inhibits activity Inflammation Decreased Inflammation PGs->Inflammation Reduces pro-inflammatory signals

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: Evaluation of Anti-inflammatory Activity

Part 1: In Vitro COX Inhibition Assay

  • A commercially available COX (ovine or human) inhibitor screening assay kit can be used.

  • The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Prepare various concentrations of the test compounds (derivatives of Ethyl 2-hydroxy-5-methoxybenzoate).

  • Add the test compounds to the assay plate containing the COX enzyme and heme.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm at different time points.

  • Calculate the percentage of COX inhibition and determine the IC50 value for each compound. A known NSAID like indomethacin or celecoxib should be used as a positive control.

Part 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Administer the test compounds or a vehicle control orally or intraperitoneally to different groups of animals.

  • After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • A standard anti-inflammatory drug like indomethacin should be used as a positive control.[9]

Compound Expected In Vitro COX-2 IC50 (µM) Expected In Vivo Edema Inhibition (%) at 3h
Ethyl 2-hydroxy-5-methoxybenzoate> 100< 10
Amide Derivative 110 - 5020 - 40
Hydrazide Derivative 15 - 2030 - 50
Indomethacin (Control)< 1> 50

Conclusion and Future Directions

Ethyl 2-hydroxy-5-methoxybenzoate represents a valuable and underexplored scaffold in medicinal chemistry. Its inherent structural features provide a foundation for the rational design and synthesis of novel derivatives with potential therapeutic applications. The application notes and protocols detailed herein for the development of antimicrobial Schiff bases, anticancer chalcones, and anti-inflammatory agents offer a starting point for researchers to unlock the full potential of this versatile molecule. Future work should focus on expanding the library of derivatives, conducting thorough structure-activity relationship studies, and elucidating the precise mechanisms of action of the most potent compounds. Through a systematic and multidisciplinary approach, Ethyl 2-hydroxy-5-methoxybenzoate and its analogs may pave the way for the discovery of new and effective therapeutic agents.

References

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Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate, also known as ethyl 5-methoxysalicylate, is a derivative of salicylic acid, a well-established class of compounds with a rich history in medicine. Salicylates are renowned for their anti-inflammatory, analgesic, and antipyretic properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The structural modifications present in Ethyl 2-hydroxy-5-methoxybenzoate, specifically the methoxy and ethyl ester groups, suggest a unique pharmacological profile that warrants thorough investigation. These modifications can influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to altered potency and selectivity.

This comprehensive guide provides a suite of detailed in vitro assays to explore the antioxidant, anti-inflammatory, and antimicrobial activities of Ethyl 2-hydroxy-5-methoxybenzoate. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's therapeutic potential. The methodologies are grounded in established scientific principles and are presented with the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties of Ethyl 2-hydroxy-5-methoxybenzoate

A foundational understanding of the compound's physical and chemical characteristics is paramount for designing and interpreting in vitro assays.

PropertyValueSource
Molecular Formula C10H12O4PubChem CID: 89832[1]
Molecular Weight 196.20 g/mol PubChem CID: 89832[1]
IUPAC Name ethyl 2-hydroxy-5-methoxybenzoatePubChem CID: 89832[1]
Synonyms Ethyl 5-methoxysalicylate-
XLogP3 2.9PubChem CID: 89832[1]

Antioxidant Activity Assays

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous pathological conditions. Evaluating the antioxidant potential of Ethyl 2-hydroxy-5-methoxybenzoate is a critical first step in characterizing its bioactivity. The parent compound, 5-Methoxysalicylic acid, has demonstrated antioxidant properties, suggesting its ethyl ester may also possess this capability.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and straightforward method to assess the radical scavenging capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of Ethyl 2-hydroxy-5-methoxybenzoate in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox) in methanol to achieve a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Mix DPPH and Sample (100 µL + 100 µL in 96-well plate) P1->A1 P2 Prepare Test Compound Stock (10 mg/mL in DMSO/Methanol) P3 Prepare Serial Dilutions (e.g., 1-200 µg/mL) P2->P3 P3->A1 A2 Incubate in Dark (30 min at RT) A1->A2 A3 Measure Absorbance (517 nm) A2->A3 D1 Calculate % Scavenging A3->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity Assays

Chronic inflammation is a hallmark of many diseases. Salicylates are classic non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives are often investigated for similar properties. 5-Methoxysalicylic acid is used as a synthetic intermediate for anti-inflammatory pharmaceuticals, and has shown inhibitory effects on COX-1.[3][4][5]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of Ethyl 2-hydroxy-5-methoxybenzoate to inhibit the activity of COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Protocol (Fluorometric Assay):

  • Reagents and Materials:

    • Commercially available COX inhibitor screening assay kit (fluorometric).

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Fluorometric probe.

    • Ethyl 2-hydroxy-5-methoxybenzoate stock solution (in DMSO).

    • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2).

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, cofactor, and fluorometric probe.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a microplate reader (Excitation/Emission wavelengths as per the kit manufacturer's instructions).

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 values for both COX-1 and COX-2.

Nuclear Factor-kappa B (NF-κB) Inhibition Assay

NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory agents.

Protocol (Reporter Gene Assay):

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with various concentrations of Ethyl 2-hydroxy-5-methoxybenzoate for 1-2 hours.

    • Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway of NF-κB Activation and Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Antimicrobial Activity Assays

The emergence of antibiotic-resistant microbial strains necessitates the discovery of new antimicrobial agents. Some salicylate derivatives have shown antimicrobial activity.[2] The following assays can be used to determine the efficacy of Ethyl 2-hydroxy-5-methoxybenzoate against a panel of pathogenic bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of Ethyl 2-hydroxy-5-methoxybenzoate in the appropriate broth.

    • Add the standardized inoculum to each well.

    • Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Preparation of Plates:

    • Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar for bacteria).

    • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Assay Procedure:

    • Impregnate sterile filter paper discs with a known concentration of Ethyl 2-hydroxy-5-methoxybenzoate.

    • Place the discs on the surface of the inoculated agar plates.

    • Include a positive control disc (known antibiotic) and a negative control disc (solvent only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the antioxidant, anti-inflammatory, and antimicrobial properties of Ethyl 2-hydroxy-5-methoxybenzoate. The data generated from these experiments will be instrumental in elucidating the compound's mechanism of action and guiding further preclinical development. Positive results in these assays would warrant progression to more complex cell-based models and eventually in vivo studies to validate the therapeutic potential of this promising salicylate derivative.

References

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75787, 5-Methoxysalicylic Acid. Retrieved from [Link]

  • Satish, A., et al. (2011). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Cox-1 inhibitor assay (A) Chemical structures of all the tested.... Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • Guro, P., et al. (2010). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]

  • Zhou, J., et al. (2011). NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

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The Versatile Scaffold: Ethyl 2-hydroxy-5-methoxybenzoate as a Launchpad for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Ethyl 2-hydroxy-5-methoxybenzoate, a readily available aromatic ester, presents itself as a highly versatile and economically attractive scaffold for the synthesis of a diverse array of novel compounds. Its unique arrangement of a phenolic hydroxyl group, an ethyl ester, and a methoxy-activated benzene ring provides multiple reactive sites for strategic chemical modifications. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The inherent reactivity of ethyl 2-hydroxy-5-methoxybenzoate allows for a range of transformations, including O-alkylation, electrophilic aromatic substitution, and condensation reactions to form heterocyclic systems. These modifications are foundational in the construction of libraries of compounds with potential biological activities, including but not limited to antimicrobial, antioxidant, and anti-inflammatory properties.[1] This document will serve as a practical resource, elucidating the pathways to unlock the synthetic potential of this valuable starting material.

Chemical Properties and Reactivity Profile

Ethyl 2-hydroxy-5-methoxybenzoate, with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol , possesses a distinct reactivity profile governed by its functional groups.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
IUPAC Name ethyl 2-hydroxy-5-methoxybenzoate
Synonyms Ethyl 5-methoxysalicylate
CAS Number 22775-40-2

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This facilitates O-alkylation and O-acylation reactions. The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups, primarily directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.

Reactivity_Profile cluster_reactions Key Reaction Pathways Start Ethyl 2-hydroxy-5-methoxybenzoate O_Alkylation O-Alkylation / O-Acylation (Phenolic -OH) Start->O_Alkylation Base, Alkyl/Acyl Halide EAS Electrophilic Aromatic Substitution (Activated Ring) Start->EAS Electrophile (e.g., HNO₃, Br₂) Heterocycle Heterocycle Formation (Condensation Reactions) Start->Heterocycle β-ketoesters, etc. Coupling Cross-Coupling Reactions (C-C Bond Formation) Start->Coupling Requires derivatization (e.g., to triflate)

Caption: Key reaction pathways for ethyl 2-hydroxy-5-methoxybenzoate.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of novel compounds starting from ethyl 2-hydroxy-5-methoxybenzoate. The causality behind experimental choices and self-validating systems are emphasized.

Synthesis of Novel Ether Derivatives via O-Alkylation

The phenolic hydroxyl group of ethyl 2-hydroxy-5-methoxybenzoate is a prime site for introducing a variety of side chains through Williamson ether synthesis. This allows for the modulation of lipophilicity and the introduction of pharmacophoric elements.

Protocol 1: Synthesis of Ethyl 2-(benzyloxy)-5-methoxybenzoate

This protocol describes the synthesis of a benzyl ether derivative, a common strategy to introduce a bulky, aromatic moiety.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2-hydroxy-5-methoxybenzoate (1.0 g, 5.1 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.4 g, 10.2 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (0.73 mL, 6.1 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95%

Rationale: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing hydrolysis of the ester. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Introduction of Functional Groups via Electrophilic Aromatic Substitution

The electron-rich aromatic ring of ethyl 2-hydroxy-5-methoxybenzoate is susceptible to electrophilic attack. This allows for the introduction of various functional groups that can serve as handles for further diversification.

Protocol 2: Synthesis of Ethyl 2-hydroxy-4-nitro-5-methoxybenzoate

This protocol details the regioselective nitration of the aromatic ring, introducing a nitro group that can be subsequently reduced to an amine.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate

  • Nitric acid (70%)

  • Acetic acid, glacial

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-hydroxy-5-methoxybenzoate (1.0 g, 5.1 mmol) in glacial acetic acid (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid (0.4 mL) to glacial acetic acid (2 mL) while cooling in an ice bath.

  • Transfer the nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the cooled solution of ethyl 2-hydroxy-5-methoxybenzoate over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1 hour. Monitor the reaction by TLC.

  • Slowly pour the reaction mixture into a beaker containing crushed ice (50 g).

  • A yellow precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product in a desiccator. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Yield: 75-85%

Rationale: The nitration is directed ortho to the strongly activating hydroxyl group. The use of acetic acid as a solvent and a controlled temperature helps to prevent over-nitration and side reactions.

Workflow_Nitration Start Dissolve Ethyl 2-hydroxy-5-methoxybenzoate in Acetic Acid Cooling Cool to 0-5 °C Start->Cooling Nitration Dropwise addition of Nitrating Mixture (HNO₃/AcOH) Cooling->Nitration Stirring Stir at low temperature Nitration->Stirring Quenching Pour into ice water Stirring->Quenching Isolation Filter and wash the precipitate Quenching->Isolation Drying Dry the product Isolation->Drying End Ethyl 2-hydroxy-4-nitro-5-methoxybenzoate Drying->End

Caption: Workflow for the nitration of ethyl 2-hydroxy-5-methoxybenzoate.

Synthesis of Heterocyclic Scaffolds: Coumarins

Coumarins are a class of naturally occurring compounds with a wide range of biological activities. Ethyl 2-hydroxy-5-methoxybenzoate can serve as a precursor for the synthesis of substituted coumarins through reactions like the Pechmann condensation.

Protocol 3: Synthesis of 7-Methoxy-4-methylcoumarin

This protocol outlines the synthesis of a coumarin derivative via a Pechmann condensation with ethyl acetoacetate.

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate (requires prior hydrolysis to 2-hydroxy-5-methoxybenzoic acid)

  • 2-Hydroxy-5-methoxybenzoic acid

  • Ethyl acetoacetate

  • Sulfuric acid, concentrated

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

Step 1: Hydrolysis of Ethyl 2-hydroxy-5-methoxybenzoate

  • To a solution of ethyl 2-hydroxy-5-methoxybenzoate (2.0 g, 10.2 mmol) in ethanol (20 mL), add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.

  • The precipitated 2-hydroxy-5-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Pechmann Condensation

  • To a flask, add 2-hydroxy-5-methoxybenzoic acid (1.0 g, 5.9 mmol) and ethyl acetoacetate (0.84 mL, 6.5 mmol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold dilute sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol to obtain pure 7-methoxy-4-methylcoumarin.

Expected Yield: 60-70%

Rationale: The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-keto ester. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent. The initial hydrolysis of the starting material is necessary to provide the free carboxylic acid for the condensation.

Conclusion and Future Perspectives

Ethyl 2-hydroxy-5-methoxybenzoate is a powerful and underutilized starting material in the synthesis of novel compounds. The protocols detailed in this guide provide a solid foundation for its application in generating diverse molecular architectures. The strategic manipulation of its functional groups opens avenues for the creation of compound libraries for high-throughput screening in drug discovery and for the development of new materials with tailored properties. Further exploration of this scaffold in multicomponent reactions and palladium-catalyzed cross-coupling reactions is a promising area for future research, likely to yield even more complex and valuable molecules.

References

  • PubChem. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • IJPSR. (2016). Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). PubChemLite. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Use of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester, a derivative of salicylic acid, that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, featuring a hydroxyl, a methoxy, and an ethyl ester group on a benzene ring, provides multiple reactive sites for building more complex molecules.[1][2] This compound's utility stems from its role as a versatile scaffold in the synthesis of novel compounds with potential biological activities, including antimicrobial and antioxidant properties.[1]

This guide provides a detailed protocol for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate via Fischer-Speier esterification, outlines methods for its purification and characterization, and discusses its applications for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1][3]
Molecular Weight 196.20 g/mol [1][3]
IUPAC Name ethyl 2-hydroxy-5-methoxybenzoate[3]
CAS Number 22775-40-2[1][3]
Appearance Amber oil or solid powder[4]
Solubility Soluble in organic solvents like ethanol, ethyl acetate[4]

Protocol 1: Synthesis via Fischer-Speier Esterification

The most direct and common method for preparing Ethyl 2-hydroxy-5-methoxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxy-5-methoxybenzoic acid.[1][5] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The equilibrium-driven process is pushed toward the product (the ester) by using the alcohol as both a reagent and the solvent.[5][6]

Causality of the Fischer Esterification Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄).[6][7] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the final ester product.[5][6]

Fischer_Esterification_Mechanism RCOOH R-COOH (2-Hydroxy-5-methoxybenzoic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) EtOH CH₃CH₂OH (Ethanol) Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₂CH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃CH₂OH Water_Leaving R-C(OH)(O-CH₂CH₃) + H₂O Tetrahedral_Intermediate->Water_Leaving - H⁺, - H₂O Ester_Product R-COOCH₂CH₃ (Ethyl 2-hydroxy-5-methoxybenzoate) Water_Leaving->Ester_Product + H⁺ (regeneration) Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Purification Phase Setup 1. Combine Reactants (Acid + Ethanol) Catalyze 2. Add H₂SO₄ Catalyst Setup->Catalyze Reflux 3. Heat to Reflux (4-6 hours) Catalyze->Reflux Evaporate 4. Remove Excess Ethanol Reflux->Evaporate Cool to RT Extract 5. Dissolve in EtOAc & Wash (H₂O, NaHCO₃, Brine) Evaporate->Extract Dry 6. Dry with Na₂SO₄ Extract->Dry Concentrate 7. Concentrate to Yield Product Dry->Concentrate Product Pure Ethyl 2-hydroxy-5-methoxybenzoate Concentrate->Product

Sources

Application Notes & Protocols: Ethyl 2-hydroxy-5-methoxybenzoate as a Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

Ethyl 2-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable and versatile starting material in the synthesis of a wide array of bioactive molecules. Its unique arrangement of a hydroxyl group, a methoxy group, and an ethyl ester on a benzene ring provides a rich chemical scaffold for constructing complex molecular architectures with significant pharmacological activities. The interplay of these functional groups allows for regioselective modifications, making it an ideal precursor for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical applications of ethyl 2-hydroxy-5-methoxybenzoate in the synthesis of bioactive compounds, with a focus on the preparation of antimicrobial benzimidazole derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of Ethyl 2-hydroxy-5-methoxybenzoate.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
CAS Number 22775-40-2PubChem[1]

Safety Precautions: As with its methyl analog, which is known to cause skin and eye irritation and may cause respiratory irritation, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling Ethyl 2-hydroxy-5-methoxybenzoate.[2] All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy: A Stepwise Approach to Bioactive Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] This section outlines a detailed, three-step synthetic pathway to a novel benzimidazole derivative, starting from Ethyl 2-hydroxy-5-methoxybenzoate. This strategic approach highlights the chemical transformations possible with this versatile precursor.

Synthetic_Pathway A Ethyl 2-hydroxy-5-methoxybenzoate B Ethyl 2-hydroxy-5-methoxy-4-nitrobenzoate A->B Nitration (HNO₃, H₂SO₄) C Ethyl 4-amino-2-hydroxy-5-methoxybenzoate B->C Reduction (SnCl₂·2H₂O, Ethanol) D Ethyl 2-(substituted)-1H-benzo[d]imidazole-6-carboxylate C->D Cyclization (Aldehyde, p-TsOH)

Caption: Synthetic pathway from Ethyl 2-hydroxy-5-methoxybenzoate to a bioactive benzimidazole derivative.

Part 1: Nitration of Ethyl 2-hydroxy-5-methoxybenzoate

Causality of Experimental Choices: The initial step involves the electrophilic aromatic substitution of a nitro group onto the benzene ring. The positions of the existing substituents (hydroxyl, methoxy, and ethyl ester) direct the incoming electrophile. Both the hydroxyl and methoxy groups are activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing. The strong activating and directing effect of the hydroxyl and methoxy groups will dominate, leading to the nitration at the position ortho or para to them. Given that the para position to the methoxy group is occupied by the ester, and one ortho position is occupied by the hydroxyl group, the nitration is expected to occur at the position ortho to the hydroxyl group and meta to the ester group.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-5-methoxy-4-nitrobenzoate

Materials:

  • Ethyl 2-hydroxy-5-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flasks

  • Dropping Funnel

  • Separatory Funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-hydroxy-5-methoxybenzoate (10.0 g, 0.051 mol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (4.0 mL, 0.091 mol) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 2-hydroxy-5-methoxy-4-nitrobenzoate as a yellow solid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Selective Reduction of the Nitro Group

Causality of Experimental Choices: The second step is the selective reduction of the nitro group to an amine without affecting the ester functionality. Catalytic hydrogenation is a common method, but it can sometimes lead to the reduction of the ester group. A more chemoselective method involves the use of metal salts in an acidic or neutral medium. Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups like esters.[5]

Experimental Protocol: Synthesis of Ethyl 4-amino-2-hydroxy-5-methoxybenzoate

Materials:

  • Ethyl 2-hydroxy-5-methoxy-4-nitrobenzoate

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Reflux Condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 2-hydroxy-5-methoxy-4-nitrobenzoate (5.0 g, 0.021 mol) in ethanol (100 mL).

  • Add stannous chloride dihydrate (23.7 g, 0.105 mol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain Ethyl 4-amino-2-hydroxy-5-methoxybenzoate.

Self-Validation: The disappearance of the nitro group and the appearance of the amino group can be monitored by TLC and confirmed by IR spectroscopy (disappearance of nitro stretches and appearance of N-H stretches). The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Cyclization to Form the Benzimidazole Ring

Causality of Experimental Choices: The final step is the construction of the benzimidazole ring through the condensation of the newly formed ortho-amino phenol with an aldehyde. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which facilitates the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.[3] The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Ethyl 2-(substituted)-1H-benzo[d]imidazole-6-carboxylate

Materials:

  • Ethyl 4-amino-2-hydroxy-5-methoxybenzoate

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)

  • p-Toluenesulfonic Acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Water

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-2-hydroxy-5-methoxybenzoate (2.0 g, 0.009 mol) and a substituted aldehyde (e.g., 4-chlorobenzaldehyde, 1.26 g, 0.009 mol) in DMF (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 0.0009 mol).

  • Heat the reaction mixture at 80 °C and stir for 3 hours.[3]

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium carbonate (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure Ethyl 2-(substituted)-1H-benzo[d]imidazole-6-carboxylate.

Self-Validation: The formation of the benzimidazole ring can be confirmed by the disappearance of the amino and aldehyde protons and the appearance of the characteristic benzimidazole protons in the ¹H NMR spectrum. The final structure should be further confirmed by ¹³C NMR and high-resolution mass spectrometry.

Experimental_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction cluster_2 Part 3: Cyclization A1 Dissolve Starting Material A2 Add Nitrating Mixture A1->A2 A3 Reaction A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification A4->A5 B1 Dissolve Nitrated Intermediate A5->B1 Intermediate Product B2 Add Reducing Agent B1->B2 B3 Reflux B2->B3 B4 Neutralization & Extraction B3->B4 B5 Purification B4->B5 C1 Dissolve Amino Intermediate & Aldehyde B5->C1 Intermediate Product C2 Add Catalyst C1->C2 C3 Heat C2->C3 C4 Precipitation & Filtration C3->C4 C5 Purification C4->C5

Caption: Experimental workflow for the synthesis of a bioactive benzimidazole derivative.

Conclusion and Future Perspectives

This application note has demonstrated the utility of Ethyl 2-hydroxy-5-methoxybenzoate as a strategic starting material for the synthesis of bioactive benzimidazole derivatives. The detailed, step-by-step protocols provide a solid foundation for researchers to explore the synthesis of a wide range of pharmacologically relevant molecules. The inherent functionality of the starting material allows for further modifications, opening avenues for the creation of diverse chemical libraries for drug discovery programs. Future work could involve exploring different aldehydes in the cyclization step to generate a variety of 2-substituted benzimidazoles for extensive biological screening. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create another layer of molecular diversity. The principles and protocols outlined in this guide are intended to accelerate the discovery and development of new and effective therapeutic agents.

References

  • PubChem. Ethyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481.
  • Zheng, Z., et al. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Stack Exchange. Available from: [Link]

  • Sharma, V., Kumar, P., & Mohan, C. (2018). Synthesis and biological profile of substituted benzimidazoles. BMC chemistry, 12(1), 1-13.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we delve into the common challenges encountered during the Fischer esterification of 2-hydroxy-5-methoxybenzoic acid and provide practical, experience-driven solutions to enhance your reaction yield and product purity.

Understanding the Reaction: Fischer-Speier Esterification

The synthesis of Ethyl 2-hydroxy-5-methoxybenzoate is typically achieved through the Fischer-Speier esterification. This is a classic acid-catalyzed reaction where a carboxylic acid (2-hydroxy-5-methoxybenzoic acid) reacts with an alcohol (ethanol) to form an ester and water.[1][2] The reaction is reversible, and therefore, a key aspect of yield improvement is to shift the equilibrium towards the product side.[2][3]

Reaction Scheme:

2-hydroxy-5-methoxybenzoic acid + Ethanol <--Acid Catalyst--> Ethyl 2-hydroxy-5-methoxybenzoate + Water

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or the reaction doesn't seem to be proceeding. What are the likely causes?

A1: Low yields in Fischer esterification are a frequent challenge. The primary culprits are often related to the reversible nature of the reaction and the presence of impurities. Here are the key factors to investigate:

  • Insufficient Catalyst: An acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol. Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]

  • Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials, reducing your yield.[2][3] It is critical to use anhydrous ethanol and dry glassware.

  • Reaction Time and Temperature: The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate.[4] However, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in your 2-hydroxy-5-methoxybenzoic acid or ethanol can interfere with the reaction. Ensure your starting materials are of high purity.

Q2: How can I effectively drive the reaction equilibrium towards the product to improve the yield?

A2: To maximize your yield, you need to employ strategies that favor the formation of the ester. Here are two effective methods:

  • Use of Excess Alcohol: A common and straightforward method is to use a large excess of ethanol.[2][4] This shifts the equilibrium to the right according to Le Châtelier's principle. Often, ethanol can be used as the solvent for the reaction.

  • Removal of Water: Actively removing water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus.[4][5][6] The apparatus collects the water-ethanol azeotrope, and the denser water is separated and removed, while the ethanol is returned to the reaction mixture.

Issue 2: Presence of Impurities in the Final Product

Q3: My final product is not pure. What are the common side products and how can I remove them?

A3: Impurities in your Ethyl 2-hydroxy-5-methoxybenzoate sample can arise from unreacted starting materials or side reactions.

  • Unreacted 2-hydroxy-5-methoxybenzoic acid: This is the most common impurity. Due to its acidic nature, it can be easily removed during the work-up procedure by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate (NaHCO₃).[1][4] The unreacted acid will be converted to its sodium salt, which is soluble in the aqueous layer.

  • Polymerization: Salicylic acid and its derivatives can sometimes undergo self-esterification or polymerization, especially at high temperatures.[7] This can lead to the formation of dimeric or polymeric impurities. Careful control of the reaction temperature can minimize this.

  • Reaction at the Phenolic Hydroxyl Group: While the carboxylic acid group is more reactive towards esterification under acidic conditions, there is a possibility of a side reaction at the phenolic hydroxyl group, especially if harsh conditions are used.

Q4: What is the standard work-up and purification procedure to obtain high-purity Ethyl 2-hydroxy-5-methoxybenzoate?

A4: A robust work-up and purification protocol is essential for isolating a pure product.

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash it with water to remove the excess ethanol and some of the acid catalyst.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted 2-hydroxy-5-methoxybenzoic acid and the remaining acid catalyst. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.[8]

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification (if necessary): If the product is still not pure, column chromatography on silica gel can be employed for further purification.

Experimental Protocols

Here are detailed step-by-step methodologies for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Step Procedure Rationale
1 To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (1.0 eq).Ensures a dry reaction environment to minimize the presence of water.
2 Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also act as the solvent.Using excess ethanol shifts the reaction equilibrium towards the product side.[2][4]
3 Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.The strong acid catalyzes the reaction by protonating the carbonyl oxygen of the carboxylic acid.
4 Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
5 Once the reaction is complete, cool the mixture to room temperature.Prepares the reaction mixture for the work-up procedure.
6 Follow the standard work-up and purification procedure as described in Q4.To isolate and purify the final product.
Step Procedure Rationale
1 To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzoic acid (1.0 eq), ethanol (3-5 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).Toluene helps in the azeotropic removal of water.
2 Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).p-TsOH is a solid catalyst that is often easier to handle than sulfuric acid.[4]
3 Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask.The Dean-Stark trap is essential for collecting the water produced during the reaction.[5][6]
4 Heat the reaction mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom, and the toluene will overflow back into the reaction flask.This continuous removal of water drives the equilibrium towards the formation of the ester.[6]
5 Continue refluxing until no more water is collected in the trap.Indicates the completion of the reaction.
6 Cool the reaction mixture to room temperature and proceed with the standard work-up and purification procedure (Q4).To isolate and purify the final product.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination & Ester Formation A Carboxylic Acid B Protonated Carbonyl (More Electrophilic) A->B Protonation by Acid Catalyst (H+) D Tetrahedral Intermediate B->D C Ethanol (Nucleophile) C->D E Proton Transfer D->E F Water as Leaving Group E->F Elimination of H2O G Protonated Ester F->G H Final Ester Product G->H Deprotonation (Regenerates Catalyst) Troubleshooting_Yield Start Low Yield of Ethyl 2-hydroxy-5-methoxybenzoate Check_Water Is the reaction anhydrous? Start->Check_Water Check_Catalyst Is the catalyst concentration sufficient? Check_Water->Check_Catalyst Yes Solution_Water Use anhydrous reagents and flame-dried glassware. Check_Water->Solution_Water No Check_Equilibrium Is the equilibrium being driven to products? Check_Catalyst->Check_Equilibrium Yes Solution_Catalyst Increase catalyst loading (e.g., H₂SO₄ or p-TsOH). Check_Catalyst->Solution_Catalyst No Check_Time_Temp Are reaction time and temperature adequate? Check_Equilibrium->Check_Time_Temp Yes Solution_Equilibrium Use excess ethanol or a Dean-Stark trap to remove water. Check_Equilibrium->Solution_Equilibrium No Solution_Time_Temp Increase reflux time and monitor with TLC. Check_Time_Temp->Solution_Time_Temp No End Further investigation needed (e.g., purity of starting materials). Check_Time_Temp->End Yes (Consult further)

Caption: Troubleshooting Decision Tree for Low Yield.

References

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  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Rahim, S. A., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(1), 51-59. Retrieved from [Link]

  • Chegg. (2022, October 24). Preparation of carboxylic acid derivatives: Fischer Esterification and Ester Oils. Retrieved from [Link]

  • National Institutes of Health. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(17), 7134-7142. Retrieved from [Link]

  • Pearson+. (2024, July 14). Show how Fischer esterification might be used to form the following esters. Retrieved from [Link]

  • Reddit. (2017, August 26). Fischer Esterification of Salicylic Acid With Only Itself?. r/chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental needs.

Section 1: Troubleshooting Guide

The purification of Ethyl 2-hydroxy-5-methoxybenzoate can be complicated by the presence of unreacted starting materials, side products, and residual catalysts. This troubleshooting table is designed to provide quick and actionable solutions to common problems encountered during the purification process.

Problem Possible Cause Solution
Low Yield of Crude Product Incomplete reaction due to the equilibrium nature of Fischer esterification.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent) and remove water as it forms, for example, by using a Dean-Stark apparatus.
Oily Product That Fails to Crystallize The presence of impurities, such as unreacted starting materials or byproducts, can inhibit crystallization.If the product is an oil, it is likely impure. Purification by column chromatography or vacuum distillation is recommended.
Purified Product is Acidic Incomplete removal of the acid catalyst (e.g., sulfuric acid) or unreacted 2-hydroxy-5-methoxybenzoic acid.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution. This will neutralize and remove acidic impurities.
Multiple Spots on Thin Layer Chromatography (TLC) After Purification The chosen purification method was not effective in separating the impurities from the desired product.Re-evaluate your purification strategy. If using column chromatography, adjust the polarity of the eluent. If recrystallizing, try a different solvent system. For thermally stable compounds, vacuum distillation can be an effective alternative.
The Purified Solid Product Has a Low or Broad Melting Point The product is still impure.A pure compound should have a sharp melting point. Continue to purify the product, for instance, by repeated recrystallizations, until a constant and sharp melting point is achieved.
The Reaction Turns Dark or Forms a Tar-like Substance Potential side reactions, such as polymerization or degradation, may occur at elevated temperatures, especially in the presence of a strong acid catalyst.Consider using a milder acid catalyst or conducting the reaction at a lower temperature for a longer duration.

Section 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the purification of Ethyl 2-hydroxy-5-methoxybenzoate, focusing on the scientific rationale behind the recommended procedures.

Q1: What are the most likely impurities in the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate via Fischer Esterification?

A1: The most common impurities include:

  • Unreacted Starting Material: 2-hydroxy-5-methoxybenzoic acid is the primary starting material and can be carried through the work-up if not completely reacted or removed.

  • Side Products: Anhydride formation can occur through the self-condensation of two molecules of the starting carboxylic acid. Additionally, the acid-catalyzed self-condensation of ethanol can lead to the formation of diethyl ether.

  • Residual Acid Catalyst: Strong acid catalysts like sulfuric acid, if not completely neutralized, will remain in the final product.

Q2: Why is the removal of water so critical during the esterification reaction?

A2: The Fischer esterification is a classic example of a reaction governed by chemical equilibrium. The reaction of a carboxylic acid and an alcohol produces an ester and water. According to Le Chatelier's principle, the removal of a product (in this case, water) will shift the equilibrium to the right, favoring the formation of more of the desired ester. This is why techniques like azeotropic distillation with a Dean-Stark trap are often employed to maximize the yield.

Q3: How do I select the most appropriate purification method for my sample?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities. The accompanying workflow diagram provides a decision-making framework. As a general guideline:

  • Recrystallization: This is a good choice if your product is a solid at room temperature and you can identify a solvent in which it is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with polarities similar to the product.

  • Vacuum Distillation: This method is suitable for liquid products or low-melting solids that are thermally stable. It is effective for separating compounds with different boiling points.

Q4: What is a good starting point for developing a column chromatography method for the purification of Ethyl 2-hydroxy-5-methoxybenzoate?

A4: A good starting point for column chromatography would be to use silica gel as the stationary phase. For the mobile phase (eluent), a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The desired product, being moderately polar, should elute at a reasonable Rf value in such a system.

Q5: I have tried to recrystallize my product from several solvents without success. What should I do?

A5: If single-solvent recrystallization is not effective, a mixed-solvent system can be a powerful alternative. A common approach is to dissolve the impure compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly. For Ethyl 2-hydroxy-5-methoxybenzoate, a mixture of ethanol and water or ethyl acetate and hexane could be effective solvent pairs to try.

Q6: My purified product remains an oil even after column chromatography. How can I induce crystallization?

A6: If a highly pure compound (as determined by techniques like NMR or GC-MS) fails to crystallize, it may be due to supercooling or the presence of trace impurities that act as crystallization inhibitors. Here are a few techniques to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which the compound is insoluble) and stir or sonicate the mixture. This can sometimes shock the system into crystallizing.

Section 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Work-up and Acid Removal

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If ethanol was used in large excess, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and be mindful of pressure buildup due to CO₂ evolution. Continue washing until no more gas evolves.

  • Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purification Workflow Diagram

This diagram illustrates a logical workflow for the purification of Ethyl 2-hydroxy-5-methoxybenzoate.

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid Multiple Spots purity_check Assess Purity (TLC, Melting Point, etc.) tlc_analysis->purity_check Single Spot recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization->purity_check column_chromatography->purity_check vacuum_distillation Vacuum Distillation pure_product Pure Product purity_check->pure_product Pure repurify Repurify purity_check->repurify Impure repurify->column_chromatography repurify->vacuum_distillation

Technical Support Center: Analysis of Ethyl 2-hydroxy-5-methoxybenzoate Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and purification of Ethyl 2-hydroxy-5-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and side reactions during their work with this compound. In the following sections, we will address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purity Issues

Question 1: My final product of Ethyl 2-hydroxy-5-methoxybenzoate shows multiple spots on the TLC plate, even after a standard work-up. What are the likely impurities?

Answer: The presence of multiple spots on a TLC plate following the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate, typically via Fischer esterification of 2-hydroxy-5-methoxybenzoic acid, points to several common side products. The most frequently encountered impurities include:

  • Unreacted Starting Material: The presence of 2-hydroxy-5-methoxybenzoic acid is a common issue, as the Fischer esterification is a reversible reaction[1][2][3][4].

  • Phenolic Etherification Product: Under acidic conditions and with prolonged heating, the phenolic hydroxyl group can undergo etherification with the ethanol solvent, leading to the formation of Ethyl 2,5-dimethoxybenzoate.

  • Isomeric Precursor Impurities: The purity of your starting material, 2-hydroxy-5-methoxybenzoic acid, is crucial. If it was synthesized via the Kolbe-Schmitt reaction of 4-methoxyphenol, it might contain isomeric impurities, such as 4-hydroxy-3-methoxybenzoic acid, which would then be esterified to the corresponding ethyl ester in the subsequent step[5][6].

  • Unreacted Precursor Starting Material: Residual 4-methoxyphenol from the precursor synthesis can also be present as an impurity.

A logical workflow for identifying these impurities is outlined below:

impurity_identification_workflow start Multiple Spots on TLC check_sm Co-spot with 2-hydroxy-5-methoxybenzoic acid starting material start->check_sm run_nmr Acquire 1H NMR of the crude product check_sm->run_nmr If starting material is present check_nmr_signals Analyze for characteristic impurity signals run_nmr->check_nmr_signals run_lcms Perform LC-MS analysis check_nmr_signals->run_lcms If signals are unassigned identify_masses Identify masses corresponding to potential impurities run_lcms->identify_masses confirm_structure Confirm structure of isolated impurities via 2D NMR and/or reference standards identify_masses->confirm_structure

Caption: Impurity identification workflow.

Specific Side Product Analysis

Question 2: I suspect the formation of Ethyl 2,5-dimethoxybenzoate as a side product. How can I confirm its presence and what is the mechanism of its formation?

Answer: The formation of Ethyl 2,5-dimethoxybenzoate is a plausible side reaction, especially if the reaction is driven to harsh conditions (e.g., high temperatures, prolonged reaction times).

Mechanism of Formation:

The Fischer esterification is acid-catalyzed. While the carboxylic acid is the primary site of reaction with ethanol, the phenolic hydroxyl group can also be protonated, although to a lesser extent. Under forcing conditions, the protonated hydroxyl group can be displaced by ethanol in a nucleophilic substitution reaction, leading to the formation of an ether.

The proposed mechanism is as follows:

etherification_mechanism product Ethyl 2-hydroxy-5-methoxybenzoate protonation Protonation of phenolic -OH product->protonation H+ sn2 SN2 attack by Ethanol protonation->sn2 deprotonation Deprotonation sn2->deprotonation Ethanol side_product Ethyl 2,5-dimethoxybenzoate deprotonation->side_product -H+

Caption: Etherification side reaction mechanism.

Confirmation of Presence:

The presence of Ethyl 2,5-dimethoxybenzoate can be confirmed by a combination of chromatographic and spectroscopic techniques:

Technique Expected Observation
TLC A less polar spot compared to the desired product.
HPLC A peak with a longer retention time than the desired product on a reverse-phase column.
1H NMR The disappearance of the phenolic -OH proton signal and the appearance of a new ethoxy group signal (a quartet around 4.0 ppm and a triplet around 1.4 ppm). The aromatic protons will also show a characteristic shift pattern.
GC-MS A molecular ion peak corresponding to the mass of Ethyl 2,5-dimethoxybenzoate (m/z = 210.22)[7].

Troubleshooting:

To minimize the formation of this side product, consider the following:

  • Reaction Temperature: Avoid excessive heating. Monitor the reaction progress closely and stop it once the starting material is consumed.

  • Catalyst Loading: Use the minimum effective amount of acid catalyst.

  • Reaction Time: Do not prolong the reaction unnecessarily.

Question 3: My starting material, 2-hydroxy-5-methoxybenzoic acid, might be impure. What are the likely side products from its synthesis via the Kolbe-Schmitt reaction and how would they affect my final product?

Answer: The Kolbe-Schmitt reaction of 4-methoxyphenol is a common method to synthesize 2-hydroxy-5-methoxybenzoic acid[8]. However, this reaction is known to produce a mixture of isomers.

Potential Side Products from Precursor Synthesis:

  • 4-hydroxy-3-methoxybenzoic acid: This is the most common isomeric impurity. The carboxylation of the phenoxide intermediate can occur at the position ortho to the hydroxyl group but meta to the methoxy group.

  • Unreacted 4-methoxyphenol: Incomplete carboxylation will result in the carry-over of the starting material.

Impact on Final Product:

If these impurities are present in your starting 2-hydroxy-5-methoxybenzoic acid, they will undergo esterification along with the desired acid, leading to the formation of:

  • Ethyl 4-hydroxy-3-methoxybenzoate: The ethyl ester of the isomeric acid.

  • 4-methoxyphenol: This will remain as an unreacted impurity in your final product.

Identification and Mitigation:

Impurity Identification in Final Product Mitigation Strategy
Ethyl 4-hydroxy-3-methoxybenzoate Isomeric peak in HPLC, distinct aromatic proton pattern in 1H NMR.Recrystallize the starting 2-hydroxy-5-methoxybenzoic acid before esterification.
4-methoxyphenol A more polar spot on TLC, characteristic signals in 1H NMR.Purify the final product by column chromatography or recrystallization.

The Kolbe-Schmitt reaction's regioselectivity is influenced by factors such as the counter-ion and reaction temperature[5]. Careful control of these parameters during the synthesis of the starting material is crucial for minimizing isomeric impurities.

Purification and Analysis

Question 4: What is the recommended method for purifying Ethyl 2-hydroxy-5-methoxybenzoate to remove the common side products?

Answer: A multi-step purification strategy is often necessary to achieve high purity.

Step-by-Step Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, quench the reaction mixture with cold water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 2-hydroxy-5-methoxybenzoic acid. The acidic starting material will be deprotonated and move into the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • The crude product can often be purified by recrystallization. A solvent system of ethanol/water or hexane/ethyl acetate is a good starting point. This is particularly effective for removing more polar or less polar impurities.

  • Column Chromatography:

    • If recrystallization is insufficient, silica gel column chromatography is a reliable method for separating the desired product from its side products.

    • A typical eluent system would be a gradient of ethyl acetate in hexane. The less polar Ethyl 2,5-dimethoxybenzoate will elute first, followed by the desired product, and then the more polar impurities like 4-methoxyphenol.

The following workflow illustrates the purification process:

purification_workflow crude Crude Reaction Mixture workup Aqueous Work-up (NaHCO3 wash) crude->workup recrystallization Recrystallization workup->recrystallization column Silica Gel Column Chromatography recrystallization->column If impurities persist pure_product Pure Ethyl 2-hydroxy-5-methoxybenzoate recrystallization->pure_product If pure column->pure_product

Caption: Purification workflow for Ethyl 2-hydroxy-5-methoxybenzoate.

Question 5: Can you provide a reference analytical method for assessing the purity of Ethyl 2-hydroxy-5-methoxybenzoate by HPLC?

Answer: A reverse-phase HPLC method is well-suited for the analysis of Ethyl 2-hydroxy-5-methoxybenzoate and its potential impurities.

Example HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the desired product from the unreacted starting material, the etherified side product, and potential isomeric impurities. The retention times will need to be confirmed with authentic standards if available. For more complex impurity profiles, LC-MS can be used to identify the components based on their mass-to-charge ratio.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Retrieved from [Link]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]

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"Ethyl 2-hydroxy-5-methoxybenzoate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 2-hydroxy-5-methoxybenzoate. This guide is designed to provide in-depth information on the stability challenges and degradation pathways associated with this compound. As Senior Application Scientists, we have compiled this resource to address common issues encountered during experimental work and to offer practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 2-hydroxy-5-methoxybenzoate?

Ethyl 2-hydroxy-5-methoxybenzoate is susceptible to several degradation pathways due to its functional groups: an ester, a phenolic hydroxyl group, and a methoxy ether. The primary stability concerns are hydrolysis, oxidation, and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the optimal storage conditions for Ethyl 2-hydroxy-5-methoxybenzoate?

To minimize degradation, it is recommended to store Ethyl 2-hydroxy-5-methoxybenzoate in a tightly sealed container, protected from light, in a cool and dark place. Storage at controlled room temperature (10°C - 25°C) is generally acceptable for short-term use.[1] For long-term storage, refrigeration (2-8°C) is advisable to reduce the rate of potential degradation reactions. It is also crucial to store it away from incompatible materials, such as strong oxidizing agents.

Troubleshooting Guide: Degradation Issues

This section provides a detailed breakdown of the common degradation pathways, how to identify them, and strategies to mitigate their impact on your experiments.

Issue 1: Sample degradation in aqueous solutions, leading to inconsistent analytical results.

Root Cause: The most common cause of degradation in aqueous media is hydrolysis of the ethyl ester linkage. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-hydroxy-5-methoxybenzoic acid and ethanol.[2][3]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) to minimize the rate of both acid- and base-catalyzed hydrolysis.

  • Temperature Management: Perform experiments at controlled, and if possible, reduced temperatures to slow down the hydrolysis kinetics.

  • Solvent Selection: If the experimental design allows, consider using a non-aqueous solvent or a buffered co-solvent system to reduce the availability of water for hydrolysis.

Proposed Hydrolysis Degradation Pathway:

Ethyl 2-hydroxy-5-methoxybenzoate Ethyl 2-hydroxy-5-methoxybenzoate 2-hydroxy-5-methoxybenzoic acid 2-hydroxy-5-methoxybenzoic acid Ethyl 2-hydroxy-5-methoxybenzoate->2-hydroxy-5-methoxybenzoic acid H+ or OH- / H2O Ethanol Ethanol Ethyl 2-hydroxy-5-methoxybenzoate->Ethanol H+ or OH- / H2O

Caption: Acid or base-catalyzed hydrolysis of the ester.

Issue 2: Observation of colored impurities and a decrease in the parent compound concentration over time, especially in the presence of air or certain reagents.

Root Cause: The phenolic hydroxyl group in Ethyl 2-hydroxy-5-methoxybenzoate makes the compound susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[4] This process can lead to the formation of colored quinone-type structures and other complex degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: When working with solutions for extended periods, purge the solvent with an inert gas (e.g., nitrogen or argon) and maintain the experiment under an inert atmosphere to minimize exposure to oxygen.

  • Chelating Agents: If metal ion catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and inhibit oxidation.

  • Antioxidants: For formulation studies, the inclusion of antioxidants can help to protect the compound from oxidative degradation.

Proposed Oxidative Degradation Pathway:

Ethyl 2-hydroxy-5-methoxybenzoate Ethyl 2-hydroxy-5-methoxybenzoate Phenoxy Radical Phenoxy Radical Ethyl 2-hydroxy-5-methoxybenzoate->Phenoxy Radical [O] Quinone-type Structures Quinone-type Structures Phenoxy Radical->Quinone-type Structures Further Oxidation

Caption: Oxidation of the phenolic group.

Issue 3: Appearance of new peaks in chromatograms after exposure of samples to light.

Root Cause: Aromatic esters with hydroxyl and methoxy substituents can be susceptible to photodegradation upon exposure to UV or even ambient light. The energy from light can induce photochemical reactions, leading to the formation of various degradation products. The specific pathway can be complex and may involve radical mechanisms.

Troubleshooting Steps:

  • Light Protection: Always handle and store samples of Ethyl 2-hydroxy-5-methoxybenzoate in amber-colored vials or protect clear vials with aluminum foil to prevent light exposure.

  • Controlled Lighting Conditions: Conduct experiments under controlled and minimized light conditions, especially during long-term stability studies.

Proposed Photodegradation Initiation:

Ethyl 2-hydroxy-5-methoxybenzoate Ethyl 2-hydroxy-5-methoxybenzoate Excited State Excited State Ethyl 2-hydroxy-5-methoxybenzoate->Excited State hν (UV/Vis light) Degradation Products Degradation Products Excited State->Degradation Products Photochemical Reactions

Caption: Initiation of photodegradation by light.

Issue 4: Degradation observed at elevated temperatures, even in the absence of water or light.

Root Cause: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal degradation. The primary thermal degradation pathway for esters is often hydrolysis if moisture is present, but at higher temperatures, other reactions like decarboxylation or cleavage of the methoxy ether can occur.[5]

Troubleshooting Steps:

  • Temperature Control: Strictly control the temperature during experiments and storage, avoiding exposure to excessive heat.

  • Forced Degradation Studies: If the compound is intended for use in a formulation that will be exposed to heat, conduct forced degradation studies at various temperatures to understand the degradation profile and identify potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethyl 2-hydroxy-5-methoxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific application and equipment. It is based on methods developed for similar salicylate esters.[7][8][9]

Parameter Condition
HPLC System A system with a pump, autosampler, column oven, and UV detector.[7]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (60:40, v/v).[7]
Flow Rate 1.0 mL/min.[7]
Injection Volume 20 µL.[7]
Column Temperature 30°C.[7]
Detection UV at 237 nm.[7]
Run Time Approximately 10 minutes.[7]

Workflow for Stability-Indicating Method Development:

cluster_0 Forced Degradation cluster_1 HPLC Analysis Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic Develop HPLC Method Develop HPLC Method Analyze Stressed Samples Analyze Stressed Samples Develop HPLC Method->Analyze Stressed Samples Peak Purity Analysis Peak Purity Analysis Analyze Stressed Samples->Peak Purity Analysis Method Validation Method Validation Peak Purity Analysis->Method Validation If specific Forced Degradation Forced Degradation

Sources

Technical Support Center: Crystallization of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Ethyl 2-hydroxy-5-methoxybenzoate. This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Section 1: Compound Overview and Physicochemical Properties

Ethyl 2-hydroxy-5-methoxybenzoate is a benzoic acid derivative.[1] Understanding its fundamental properties is the first step in designing a robust crystallization process. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of Ethyl 2-hydroxy-5-methoxybenzoate

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2]
Appearance White to off-white crystalline powder or solid[4]
Melting Point Not clearly defined, may be low. A similar compound, Ethyl 2-hydroxy-5-methylbenzoate, has a melting point of 2°C.[5]-
Boiling Point ~251 °C (literature value for a similar isomer)[5]
Solubility Soluble in various organic solvents.[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of Ethyl 2-hydroxy-5-methoxybenzoate in a question-and-answer format.

Q1: Why is my compound "oiling out" instead of forming crystals?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[6][7] This is particularly prevalent under several conditions:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution faster than it can organize into a crystal lattice.

  • Low Melting Point: If the melting point of the compound is lower than the temperature of the solution, it will separate as a liquid.[6][8]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with crystal lattice formation.[9]

Troubleshooting Steps:

  • Reduce Supersaturation Rate: The most critical factor is to slow down the rate at which supersaturation is achieved.

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool naturally to room temperature before moving it to an ice bath or refrigerator.[8]

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.[10]

  • Adjust Solvent System:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[6][8]

    • Change Solvents: Choose a solvent where the compound's solubility is lower, or a solvent with a lower boiling point.

  • Introduce a Nucleation Site (Seeding):

    • Add a few "seed" crystals of the pure compound to the solution as it begins to cool. This provides a template for crystal growth and can bypass the energy barrier required for initial nucleation, preventing oiling out.[11]

    • If no seed crystals are available, gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may induce nucleation.[8]

Q2: My crystallization yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[6]

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause.[8] Using too much solvent means that even upon cooling, the solution does not become sufficiently supersaturated for complete precipitation.

    • Solution: Before crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. If you've already completed the crystallization, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[6]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] If the compound is still moderately soluble at low temperatures, your yield will be compromised.

    • Solution: Re-evaluate your solvent system. Test solubility in a range of solvents to find one with a steep solubility-temperature curve.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper.

    • Solution: Keep the filtration apparatus (funnel, flask) hot during filtration. Use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The failure of crystals to form usually indicates that the solution is not supersaturated or that the nucleation process is inhibited.[8]

G start No Crystals Forming check_cloudy Is the solution cloudy? start->check_cloudy Observation check_clear Is the solution clear? check_cloudy->check_clear No scratch Scratch flask with a glass rod. check_cloudy->scratch Yes add_seed Add a seed crystal. check_clear->add_seed Try first recrystallize Cool again and attempt recrystallization. scratch->recrystallize reduce_volume Too much solvent. Boil off a portion of solvent. add_seed->reduce_volume If no success reduce_volume->recrystallize Next Step recover If all fails, remove solvent (rotary evaporation) and try a different solvent system. recrystallize->recover Last Resort

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution may need a trigger to start crystallizing.[8]

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod.

    • Seeding: Add a single, pure crystal of Ethyl 2-hydroxy-5-methoxybenzoate.

    • Ultra-Cooling: Place the flask in an ice/salt bath for a short period.

  • Increase Concentration: It's likely too much solvent was used.[8]

    • Gently heat the solution to boil off some of the solvent. Continue to remove solvent until the solution becomes slightly cloudy, indicating saturation. Then add a drop or two of solvent until it becomes clear again, and allow it to cool slowly.

  • Check for Impurities: Some impurities can act as crystallization inhibitors.[13] If the compound is highly impure, it may resist crystallization altogether.

    • Solution: Consider purifying the crude material using another method, such as column chromatography, before attempting recrystallization.

Q4: How do impurities affect my crystallization, and how can I mitigate their impact?

Answer: Impurities are a primary source of crystallization problems. They can influence the outcome in several ways:

  • Inhibit Nucleation: Impurities can interfere with the formation of stable crystal nuclei, increasing the time it takes for crystallization to begin or preventing it entirely.[13]

  • Affect Crystal Habit: Structurally related impurities can adsorb onto specific faces of a growing crystal, slowing or stopping growth on that face and leading to changes in crystal shape (e.g., from prisms to needles).[14]

  • Reduce Purity: Impurities can be incorporated into the crystal lattice, leading to a contaminated final product.[14][15]

  • Promote Oiling Out: As mentioned, impurities can depress the melting point and disrupt the lattice, making oiling out more likely.[9]

Mitigation Strategies:

  • Choose the Right Solvent: A well-chosen solvent will dissolve the desired compound at high temperatures while leaving insoluble impurities behind. These can then be removed via hot filtration.

  • Perform a Hot Filtration: If you observe insoluble material in your hot solution, quickly filter the solution while hot to remove these impurities before cooling.

  • Recrystallize Multiple Times: If the final product is still impure, a second recrystallization can significantly improve purity, although some product loss is expected with each cycle.

Section 3: Standard Operating Protocols

This section provides step-by-step methodologies for common crystallization techniques applicable to Ethyl 2-hydroxy-5-methoxybenzoate.

Protocol 1: Cooling Crystallization

This is the most common method and relies on the principle that the solubility of the compound decreases as the temperature is lowered.[16][17][18]

Steps:

  • Dissolution: Place the crude Ethyl 2-hydroxy-5-methoxybenzoate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Heat the mixture gently with stirring until the solid completely dissolves.[12]

  • Saturation Check: If the solid dissolves too easily, the solution may be too dilute. Boil off a small portion of the solvent. If the solid does not dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Anti-Solvent Crystallization

This technique is used when the compound is highly soluble across a wide range of temperatures in a given solvent. It involves adding a second solvent (the "anti-solvent") in which the compound is insoluble, inducing precipitation.[19][20]

G

Steps:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is very soluble).

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add the "anti-solvent" (one in which the compound is insoluble but is miscible with the "good" solvent) drop by drop.

  • Precipitation: Continue adding the anti-solvent until the solution becomes cloudy and crystals begin to form.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly.

Section 4: Safety Precautions

Always consult the Safety Data Sheet (SDS) for Ethyl 2-hydroxy-5-methoxybenzoate and any solvents used.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.[21]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[4][21] Wash hands thoroughly after handling.[21]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Vertex AI Search.
  • The influence of impurities and solvents on crystallization. ResearchGate.
  • Cooling Crystallization & Crystallizers. Ebner.
  • Chemistry Crystallization. sathee jee.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications.
  • Cooling/Freezing Crystallization. Myande Group.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • How Do Impurities Affect Crystal Structures?. Chemistry For Everyone - YouTube.
  • Crystallization process guide | industrial use. ANDRITZ GROUP.
  • Procedure for antisolvent crystallization using (a) a previous method... ResearchGate.
  • Crystallization. Organic Chemistry at CU Boulder.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. ChemicalBook.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization (help meeeeee). Reddit.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Guide for crystallization. Université de Rennes.
  • Ethyl 2-hydroxy-5-methoxybenzoate. PubChem.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Antisolvent Crystallization. RM@Schools.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Ethyl 5-hydroxy-2-methoxybenzoate. PubChem.
  • Methyl 2-hydroxy-5-methoxybenzoate. CymitQuimica.
  • Ethyl 2-hydroxy-5-methoxybenzoate (C10H12O4). PubChemLite.
  • Buy Ethyl 2-hydroxy-5-methoxybenzoate | 22775-40-2. Smolecule.
  • 2-HYDROXY-5-METHOXY-BENZOIC ACID ETHYL ESTER | 22775-40-2. ChemicalBook.
  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate.
  • Ethyl 5-(hydroxymethyl)-2-methoxybenzoate. BLD Pharm.
  • Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCr Journals.
  • Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)]. SpectraBase.
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

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Technical Support Center: Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to encounter during the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate?

A1: The most prevalent impurity is typically the unreacted starting material, 2-hydroxy-5-methoxybenzoic acid. The primary synthesis route is the Fischer-Speier esterification, which is a reversible equilibrium reaction.[1][2] If the reaction does not proceed to completion, a significant amount of the starting carboxylic acid can remain, which will complicate purification.

Q2: My isolated product is an oil/solid with a distinct yellow or brown hue, not the expected off-white solid. What is the likely cause?

A2: Phenolic compounds, such as the starting material and product, are susceptible to oxidation, which can generate colored impurities. This is often exacerbated by prolonged reaction times, excessive heat, or exposure to air.[3] These colored byproducts are often highly polar and can sometimes be removed with an activated carbon treatment or recrystallization.

Q3: My HPLC analysis shows a significant peak with a retention time very close to my main product. What could this be?

A3: A common side reaction in the acid-catalyzed esterification of phenolic acids is the etherification of the phenolic hydroxyl group. In this case, a likely candidate for this impurity is Ethyl 2-ethoxy-5-methoxybenzoate . This byproduct is less polar than the desired product and will have a slightly different retention time in reverse-phase HPLC. Its formation is favored by higher temperatures and longer reaction times.

Q4: How can I best drive the Fischer esterification reaction to completion and minimize the residual starting material?

A4: To shift the reaction equilibrium towards the product side, you can apply Le Châtelier's principle. This can be achieved in two primary ways:

  • Use a large excess of one reactant: Typically, ethanol is used as both the reactant and the solvent, ensuring it is in large excess.[4]

  • Remove a product as it is formed: The water generated during the reaction can be removed using techniques like azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2][5]

Troubleshooting Guide: Common Synthesis Issues

Issue 1: Incomplete Reaction & High Levels of Starting Material

This is the most frequent challenge, stemming from the reversible nature of the Fischer esterification.[5][6]

Symptom Potential Root Cause Recommended Solution
TLC Analysis: A prominent spot corresponding to the polar 2-hydroxy-5-methoxybenzoic acid remains.Equilibrium Not Shifted: Insufficient excess of ethanol or inefficient removal of water.[1][2]Increase the molar excess of ethanol (e.g., to >20 equivalents) or use it as the solvent. If feasible, use a Dean-Stark apparatus to remove water azeotropically.
¹H NMR Spectrum: The crude product shows a broad singlet around 10-12 ppm (carboxylic acid proton) in addition to the desired product signals.Insufficient Catalyst: The amount or activity of the acid catalyst (e.g., H₂SO₄, p-TsOH) is too low to achieve a reasonable reaction rate.Ensure the catalyst is fresh and used in an appropriate amount (typically 1-5 mol%).
HPLC Analysis: A large peak corresponding to the starting material is observed.Suboptimal Reaction Conditions: Reaction time is too short, or the temperature is too low.Increase the reflux time, monitoring the reaction by TLC or HPLC every few hours until no further conversion is observed. Ensure the reaction is heated to the boiling point of the alcohol.
Post-Workup: The product is difficult to purify from the starting material due to high concentration.Ineffective Workup: The acidic starting material was not adequately removed during the aqueous wash.During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to deprotonate and extract the unreacted carboxylic acid into the aqueous phase.[7]
Issue 2: Formation of Side-Products

Side reactions can decrease yield and complicate purification. The most common is the etherification of the phenolic -OH group.

Symptom Potential Root Cause Recommended Solution
HPLC/GC-MS Analysis: A peak appears that is closely related to the product, often with a slightly longer retention time in RP-HPLC (less polar). Mass spec data may show a mass increase of 28 Da (C₂H₄).O-Ethylation: The phenolic hydroxyl group reacts with ethanol under acidic conditions, forming an ether. This is more likely at higher temperatures.Consider using a milder acid catalyst or slightly lower reaction temperatures, though this may require longer reaction times.
¹H NMR Spectrum: Extra signals in the aromatic region and a new quartet/triplet corresponding to an additional ethoxy group are observed.High Catalyst Concentration: An excessive amount of strong acid catalyst can promote the dehydration of ethanol to ethene, which can then alkylate the phenol, or promote direct etherification.Reduce the catalyst loading. If O-ethylation is a persistent issue, alternative esterification methods that do not use strong acid catalysts at high temperatures (e.g., using DCC coupling or converting the acid to an acid chloride first) could be explored.
Purification Challenge: The side-product is difficult to separate from the desired ester due to similar polarity.Similar Physicochemical Properties: The polarity difference between the desired product and the O-ethylated byproduct can be small.Careful column chromatography using a shallow gradient of a solvent system like hexane/ethyl acetate is the most effective method for separation.[3]
Issue 3: Product Discoloration

A pure product should be a white to off-white solid. Color indicates the presence of minor, often highly conjugated, impurities.

Symptom Potential Root Cause Recommended Solution
Visual Observation: The final isolated product is yellow, tan, or brown.Oxidation: Phenolic compounds are prone to air oxidation, forming colored quinone-type structures.[3]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the final product in a dark, sealed container.
Visual Observation: The product darkens significantly upon heating or during distillation.Thermal Degradation: High temperatures during the reaction or purification can cause decomposition.Avoid excessive heating. If distillation is required, perform it under high vacuum to lower the boiling point.
Purification Challenge: The color persists even after initial purification steps.Trace Impurities: The colored compounds may be present in very small amounts but have high extinction coefficients.Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, heat gently, and then filter through a pad of Celite. This is often effective at removing colored impurities. Recrystallization: This is an excellent final purification step to remove colored impurities and achieve high purity.[3]

Experimental Protocols & Workflows

Mandatory Visualization: Synthesis and Impurity Profile

The following diagram illustrates the primary synthesis pathway for Ethyl 2-hydroxy-5-methoxybenzoate and the formation of the most common process-related impurities.

G cluster_main cluster_side SM 2-Hydroxy-5-methoxybenzoic Acid (Starting Material) Product Ethyl 2-hydroxy-5-methoxybenzoate (Desired Product) SM->Product Fischer Esterification (Main Reaction) SideProduct Ethyl 2-ethoxy-5-methoxybenzoate (O-Ethylation Impurity) SM->SideProduct Side Reaction Product->SM Hydrolysis (Reverse Reaction) Reagents1 + Ethanol + H⁺ Catalyst Reagents2 + Ethanol + H⁺ (Harsh Conditions) Equilibrium Equilibrium Reaction

Caption: Synthesis pathway and common impurities.

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of Ethyl 2-hydroxy-5-methoxybenzoate and detecting common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start with 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 5 minutes (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Expected Elution Order:

  • 2-hydroxy-5-methoxybenzoic acid (most polar)

  • Ethyl 2-hydroxy-5-methoxybenzoate (Product)

  • Ethyl 2-ethoxy-5-methoxybenzoate (least polar)

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating the product from both more polar and less polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate.

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Begin eluting with 95:5 Hexane:Ethyl Acetate.

    • Gradually increase the polarity by increasing the percentage of Ethyl Acetate (e.g., to 90:10, then 85:15).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light. The product will be less polar than the starting acid but more polar than the O-ethylated byproduct.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization: Troubleshooting Workflow

This diagram provides a logical workflow for identifying and resolving common issues during the synthesis.

G start Start: Crude Product Analysis tlc_hplc TLC / HPLC Analysis start->tlc_hplc purity_check Purity > 98%? tlc_hplc->purity_check color_check Is Product Colored? purity_check->color_check Yes impurity_id Identify Main Impurity purity_check->impurity_id No end_ok End: Product Meets Spec color_check->end_ok No carbon Action: Activated Carbon Tx & Recrystallization color_check->carbon Yes rework Action: Re-optimize Synthesis (Excess EtOH, H₂O removal) impurity_id->rework Starting Material column Action: Column Chromatography impurity_id->column Side-Product / Other rework->start Re-run column->start Re-analyze carbon->end_ok

Caption: Troubleshooting and purification workflow.

References

  • Organic Preparations and Procedures International. (1972). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 431-437. Retrieved from [Link]

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]

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"Ethyl 2-hydroxy-5-methoxybenzoate" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: January 2026

Answering the growing demand for Ethyl 2-hydroxy-5-methoxybenzoate in pharmaceutical and materials science, this Technical Support Center provides a comprehensive guide for researchers and process chemists on scaling up its synthesis. We will focus on the most common and industrially viable route: the Fischer-Speier esterification of 2-hydroxy-5-methoxybenzoic acid.

This guide is structured to move from a foundational understanding of the synthesis to practical, in-depth troubleshooting and frequently asked questions that arise during the transition from bench-scale to pilot or production scale.

Section 1: Synthesis Overview and Bench-Scale Protocol

The synthesis of Ethyl 2-hydroxy-5-methoxybenzoate is most commonly achieved via the acid-catalyzed esterification of 5-methoxysalicylic acid with ethanol. This reaction, while straightforward in principle, presents several challenges during scale-up related to its equilibrium nature.[1][2][3]

Reaction Scheme:
  • Starting Material: 2-Hydroxy-5-methoxybenzoic Acid (also known as 5-Methoxysalicylic acid)

  • Reagent: Ethanol (serves as both reactant and solvent)

  • Catalyst: Strong mineral acid (e.g., Sulfuric Acid, Hydrochloric Acid)

  • Product: Ethyl 2-hydroxy-5-methoxybenzoate

  • By-product: Water

Key Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with: - 2-Hydroxy-5-methoxybenzoic Acid - Excess Ethanol B Add Strong Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (approx. 78°C) B->C D Monitor Reaction Progress (TLC, GC, or HPLC) C->D E Remove Water By-product (e.g., Dean-Stark) D->E Equilibrium-driven E->D F Cool Reaction Mixture E->F Once Complete G Quench & Neutralize (e.g., NaHCO₃ solution) F->G H Solvent Extraction (e.g., Ethyl Acetate) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Purify by Vacuum Distillation J->K L Final Product: Ethyl 2-hydroxy-5-methoxybenzoate K->L

Caption: High-level workflow for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Standard Laboratory Protocol

This protocol is a representative example for a bench-scale synthesis.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
2-Hydroxy-5-methoxybenzoic acid 168.15 50.0 g 1.0
Ethanol (Absolute) 46.07 500 mL ~29
Sulfuric Acid (98%) 98.08 5.0 mL ~0.3
Saturated Sodium Bicarbonate - As needed -
Ethyl Acetate - As needed -

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

  • A 1000 mL round-bottom flask is charged with 2-hydroxy-5-methoxybenzoic acid (50.0 g) and ethanol (500 mL).

  • The mixture is stirred until the solid is mostly dissolved.

  • Concentrated sulfuric acid (5.0 mL) is added carefully and dropwise.

  • A reflux condenser is attached, and the mixture is heated to reflux (approximately 78°C) for 4-6 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, the flask is cooled in an ice bath.

  • The excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate (250 mL) and transferred to a separatory funnel.

  • The organic solution is washed sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude ethyl 2-hydroxy-5-methoxybenzoate is purified by vacuum distillation to yield a clear oil.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

Transitioning the above protocol to a larger scale introduces challenges that are often not apparent at the bench. This section addresses the most common issues in a question-and-answer format.

Question 1: My scaled-up reaction is stalling, and the yield is significantly lower than in the lab. Why is this happening?

Answer: This is the most common issue in scaling up Fischer esterifications and is almost always tied to the reaction equilibrium.[1][2] The esterification is a reversible reaction where water is produced. In a small flask, some water may escape, but in a large, sealed reactor, it remains and pushes the equilibrium back towards the starting materials, limiting conversion.

Troubleshooting Steps:

  • Aggressive Water Removal: At scale, passive reflux is insufficient.

    • Dean-Stark Apparatus: The most effective method is to use a co-solvent like toluene or heptane to azeotropically remove water as it forms. This physically separates the water from the reaction mixture, driving it to completion.[1][4]

    • Molecular Sieves: While effective in the lab, they are often impractical and costly for large-scale operations due to the large quantities required and the need for activation.

  • Increase Reactant Excess: Use a larger excess of the less expensive reactant, which is typically ethanol. This shifts the equilibrium towards the product according to Le Chatelier's principle.[1]

  • Catalyst Concentration: Ensure the catalyst concentration (mol%) is maintained relative to the limiting reagent. A simple volume scale-up (e.g., from 5 mL to 500 mL) might not be accurate if the batch volume has increased by a different factor. Re-calculate the required catalyst amount based on the moles of the carboxylic acid.[4]

G A Low Yield or Stalled Reaction B Is water being effectively removed? A->B C Implement Azeotropic Distillation (e.g., Dean-Stark with Toluene) B->C No D Is catalyst loading correct for scale? B->D Yes H Reaction should proceed to completion C->H E Recalculate catalyst (mol%) based on limiting reagent D->E No F Is ethanol in sufficient excess? D->F Yes E->H G Increase molar equivalents of ethanol F->G No F->H Yes G->H

Caption: Decision-making workflow for troubleshooting low yields in esterification.

Question 2: I'm observing new impurities in my scaled-up batch that weren't present on the lab scale. What are they and how can I prevent them?

Answer: This issue typically points to problems with heat transfer in larger reactors.[1] Large reactors have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation and the formation of localized "hot spots" where the temperature is much higher than the sensor reading.

Common By-products and Solutions:

  • Diethyl Ether: At temperatures above ~140°C, sulfuric acid can catalyze the dehydration of two ethanol molecules to form diethyl ether. This is a common issue if heating is not well-controlled.

    • Solution: Ensure the reactor is equipped with a jacketed heating/cooling system and an efficient agitator. Maintain the reaction temperature strictly at the reflux point of the alcohol and avoid aggressive heating.[1]

  • Decomposition/Darkening of Product: Phenolic compounds can be sensitive to oxidation and decomposition at high temperatures, leading to color formation.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction and purification to minimize oxidation. Avoid excessive temperatures during the final vacuum distillation.

Question 3: The work-up process is very difficult at scale. I'm dealing with emulsions during extraction and the final product is decomposing during distillation. What should I do?

Answer: Work-up and purification are often the most challenging aspects of scaling up.

Troubleshooting Steps:

  • Neutralization: Adding a bicarbonate solution to a large volume of concentrated acid can cause violent foaming and gas evolution.

    • Solution: Cool the reaction mixture thoroughly before quenching. Add the neutralization solution slowly and with vigorous stirring to control the gas release. On a very large scale, consider a preliminary quench with a weaker base or by adding the reaction mixture to the base solution.

  • Emulsion Formation: Vigorous mixing of aqueous and organic layers, especially with partially soluble components, can create stable emulsions that are difficult to separate.

    • Solution: Add brine (saturated NaCl solution) during the wash steps. The increased ionic strength of the aqueous layer helps to break emulsions by "salting out" the organic components.

  • Decomposition During Distillation: This is often caused by residual acid catalyst.[1] Even trace amounts of sulfuric acid at high distillation temperatures can cause the product to char or decompose.

    • Solution: Ensure the neutralization step is complete. Check the pH of the final aqueous wash to be neutral or slightly basic. Washing thoroughly with water and brine after the bicarbonate wash is critical to remove any remaining salts and acid.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A1: The three most critical parameters are Temperature , Water Content , and Reaction Progress .

  • Temperature: Use a calibrated temperature probe and a jacketed reactor to maintain a steady reflux. Overheating leads to by-products.[5][6]

  • Water Content: If using a Dean-Stark trap, monitor the rate of water collection. It should slow down and eventually stop as the reaction nears completion.

  • Reaction Progress: Do not rely solely on time. Pull samples periodically for analysis by GC, HPLC, or TLC to confirm the disappearance of the starting material before initiating the work-up.

Q2: Are there "greener" or alternative catalysts that can be used to avoid strong mineral acids?

A2: Yes, while strong acids are traditional, several alternatives are being explored to simplify work-up and reduce corrosive waste.

  • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) or zeolites can be used. Their primary advantage is that they can be filtered off after the reaction, eliminating the need for a complex aqueous neutralization and extraction.[7] This dramatically simplifies the work-up process at scale.

  • Enzymatic Catalysis: Lipases can be used for esterification under milder conditions, but this is often slower and more expensive, typically reserved for high-value fine chemicals.[2]

Q3: What are the key safety considerations for handling this reaction at a multi-kilogram scale?

A3:

  • Flammability: Ethanol is highly flammable. Ensure the reactor and all peripheral equipment are properly grounded to prevent static discharge. Work in a well-ventilated area with appropriate fire suppression systems.

  • Corrosivity: Concentrated sulfuric acid is extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure addition is done slowly and with cooling if necessary.

  • Pressure Build-up: The neutralization step generates a large volume of CO₂ gas. The reactor must be properly vented to avoid pressure build-up.

Q4: How can I efficiently remove the ethanol solvent after the reaction is complete?

A4: At scale, a simple rotary evaporator is insufficient. A large-scale reaction would typically use a jacketed reactor with a distillation setup. By applying a vacuum and gentle heat, the bulk of the ethanol can be distilled off and recovered for reuse, which is a key consideration for process economics and waste reduction.[5]

References

  • BenchChem. (n.d.). Challenges in the scale-up of Ethyl 2-Hydroxybutyrate production.
  • PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester.
  • UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes.
  • ResearchGate. (2020). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Sciencemadness.org. (2013). Esterification scale-up = problems?!.
  • Smolecule. (n.d.). Buy Ethyl 2-hydroxy-5-methoxybenzoate | 22775-40-2.
  • Journal of Chemical Education. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.

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"Ethyl 2-hydroxy-5-methoxybenzoate" reaction mechanism and kinetics optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reaction mechanism, kinetics optimization, and troubleshooting of common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-hydroxy-5-methoxybenzoate?

The most prevalent and industrially significant method for synthesizing Ethyl 2-hydroxy-5-methoxybenzoate is the direct acid-catalyzed esterification of 5-methoxysalicylic acid with ethanol.[1] This reaction, a classic example of the Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]

The primary advantage of this method is its use of readily available and cost-effective starting materials. The reaction is reversible, meaning it reaches a state of chemical equilibrium.[2][3][4] To achieve high yields, the equilibrium must be shifted towards the product side.

Q2: Can you explain the reaction mechanism for the Fischer esterification of 5-methoxysalicylic acid?

Certainly. The Fischer esterification mechanism proceeds through a series of reversible steps involving nucleophilic acyl substitution.[2][5]

The mechanism involves several key stages:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-methoxysalicylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5][6]

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[2][3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular acid-base reaction that converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[2][5]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, Ethyl 2-hydroxy-5-methoxybenzoate, and regenerate the acid catalyst.[2][5]

Caption: Fischer Esterification Mechanism Pathway.

Kinetics Optimization Guide

Optimizing reaction kinetics is crucial for maximizing yield, minimizing reaction time, and improving process efficiency.

Q3: How can I improve the reaction rate and final yield?

Because Fischer esterification is an equilibrium-controlled process, its yield can be significantly enhanced by applying Le Châtelier's principle.[7][8] This involves either using a large excess of one reactant or removing a product as it forms.[3][5]

Key strategies include:

  • Use of Excess Reactant: Employing a large excess of ethanol is a common and effective strategy.[5][8] This shifts the equilibrium position to the right, favoring the formation of the ester. Studies have shown that increasing the alcohol-to-acid molar ratio can dramatically increase conversion rates.[5][9][10]

  • Removal of Water: Water is a byproduct of the reaction, and its removal will drive the reaction to completion.[4][5][7] This can be achieved through several methods:

    • Azeotropic Distillation: Using a solvent like toluene or hexane with a Dean-Stark apparatus allows for the continuous removal of water as an azeotrope.[2][4][5]

    • Drying Agents: Incorporating a drying agent, such as molecular sieves or anhydrous salts, into the reaction mixture can sequester the water as it is formed.[2][7]

  • Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. Increasing the catalyst loading can accelerate the reaction, but excessive amounts may lead to side reactions like dehydration or sulfonation, especially with sensitive substrates.[9][11][12]

  • Temperature Control: Increasing the reaction temperature generally increases the reaction rate.[7][13] However, for this specific synthesis, the temperature should be carefully controlled to the reflux temperature of the alcohol (ethanol, bp ~78°C) to avoid potential side reactions like the formation of ethers or polymers at excessively high temperatures.[14]

Data Summary: Impact of Variables on Reaction Kinetics
ParameterEffect on RateEffect on YieldTypical Range/ConditionNotes
Temperature IncreasesFavorable (up to a point)60-80 °C (Reflux)Higher temperatures can lead to side products.[12][14]
Ethanol/Acid Ratio IncreasesSignificantly Increases5:1 to 10:1 molar ratioDrives equilibrium towards products.[5][10][15]
Catalyst Conc. IncreasesIncreases (up to optimum)1-10 wt% of reactantsHigh concentrations can cause degradation.[9][10]
Water Removal N/A (shifts equilibrium)Significantly IncreasesDean-Stark or drying agentsA highly effective method to achieve >95% conversion.[4][5]
Experimental Protocol: A Typical Procedure for Synthesis and Optimization

This protocol outlines a standard lab-scale synthesis.

Materials:

  • 5-methoxysalicylic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser (and a Dean-Stark trap if removing water azeotropically).

  • Charging Reactants: To the flask, add 5-methoxysalicylic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 8-10 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 2-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.[16] Repeat until CO₂ evolution ceases.

    • Wash with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product, which can then be purified.[17]

Caption: Experimental Workflow for Synthesis and Optimization.

Troubleshooting Guide

Q4: My reaction yield is consistently low (<50%). What are the likely causes and solutions?

Symptom: Low isolated yield of Ethyl 2-hydroxy-5-methoxybenzoate.

Possible Cause 1: Equilibrium Not Overcome The Fischer esterification is reversible. Without taking steps to shift the equilibrium, yields often plateau around 60-70%.[5]

  • Solution:

    • Increase Ethanol Excess: Use a much larger excess of ethanol (e.g., increase from 5 equivalents to 10 or more). This is often the simplest and most effective solution.[5][8]

    • Remove Water: Implement a Dean-Stark trap with toluene to azeotropically remove water as it forms.[4][5] This is highly effective for driving the reaction to completion.

Possible Cause 2: Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. Phenolic esters can form more slowly than those from simple aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group's oxygen.[11][12] While we are esterifying the carboxylic acid here, the principle of steric hindrance and electronic effects still applies.

  • Solution:

    • Extend Reaction Time: Continue the reflux for a longer period (e.g., 8-12 hours), monitoring by TLC until the starting material spot is gone or no further change is observed.

    • Verify Temperature: Ensure the reaction is maintaining a steady reflux temperature.

Possible Cause 3: Product Loss During Workup Significant amounts of the ester can be lost during the extraction and neutralization steps.[4]

  • Solution:

    • Careful Neutralization: When washing with sodium bicarbonate, add the solution slowly to control foaming (CO₂ evolution). Perform multiple gentle extractions rather than one vigorous one.

    • Back-Extraction: After the primary extraction, re-extract the aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product.

Q5: I see significant amounts of unreacted 5-methoxysalicylic acid in my final product. How can I fix this?

Symptom: Presence of starting carboxylic acid confirmed by TLC, NMR, or melting point depression.

Possible Cause 1: Incomplete Reaction This is the most direct cause and relates to the issues in Q4.

  • Solution: Re-run the reaction employing strategies to push the equilibrium further: use more ethanol, remove water, increase reaction time, or slightly increase catalyst loading.

Possible Cause 2: Premature Workup The reaction was stopped before reaching equilibrium.

  • Solution: Rely on reaction monitoring (TLC) to determine the endpoint rather than a fixed reaction time. The reaction is complete when the starting acid spot on the TLC plate has disappeared or diminished to a trace amount.

Possible Cause 3: Hydrolysis During Workup If the workup conditions are too harsh or prolonged in the presence of water and acid, the ester product can hydrolyze back to the starting carboxylic acid.[11]

  • Solution:

    • Ensure the reaction is fully cooled before adding aqueous solutions.

    • Perform the neutralization and washing steps efficiently without unnecessary delays.

    • Ensure the sodium bicarbonate solution is saturated to neutralize the strong acid catalyst quickly.

Q6: I am observing the formation of undesired byproducts. What could they be and how can I prevent them?

Symptom: Multiple spots on TLC or impurities in the NMR spectrum that do not correspond to the starting material or product.

Possible Cause 1: Ether Formation At high temperatures with a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether or react with the phenolic hydroxyl group.

  • Solution: Maintain a controlled reflux temperature. Do not overheat the reaction mixture. Use a milder acid catalyst if possible, such as a solid acid catalyst.[15]

Possible Cause 2: Polycondensation Phenolic carboxylic acids can sometimes undergo self-condensation to form polymeric byproducts, especially under harsh, dehydrating conditions.[14]

  • Solution:

    • Avoid excessively high temperatures.

    • Use the minimum effective amount of acid catalyst.

    • Ensure a sufficient excess of the nucleophile (ethanol) is present to favor the intermolecular esterification over self-reaction.

Possible Cause 3: Sulfonation If using a large excess of concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction.[11][12]

  • Solution: Use a catalytic amount of H₂SO₄. If side reactions persist, switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid (TsOH) or a Lewis acid.[2][3]

References

  • Smolecule. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate | 22775-40-2.
  • Khan Academy. (n.d.). Esterification of phenols.
  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the.
  • Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Organic Preparations and Procedures International. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?.
  • Reddit. (2017, August 26). Fischer Esterification of Salicylic Acid With Only Itself?.
  • Study.com. (n.d.). Describe one way to increase the yield of a Fischer esterification by using Le Chatelier's principle to support your answer.
  • PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester.
  • Chemistry at Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • ResearchGate. (2025, August 6). Kinetic Study of Esterification Reaction.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • ResearchGate. (2025, August 5). Kinetics of Esterification of Acetic Acid and Ethanol with a Homogeneous Acid Catalyst.
  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
  • Khan Academy. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry.
  • National Center for Biotechnology Information. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • ResearchGate. (2025, August 7). Kinetics of the Esterification Reaction Between Ethanol and Acetic Acid.
  • International Journal of Engineering and Technology. (n.d.).
  • MDPI. (n.d.). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

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Validation & Comparative

A Comparative Guide for Drug Development Professionals: Ethyl 2-hydroxy-5-methoxybenzoate vs. Methyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and medicinal chemistry, the selection of appropriate starting materials and intermediates is a critical decision point that influences reaction kinetics, yield, purification strategies, and ultimately, the biological activity of the final product. Benzoate derivatives, particularly those with hydroxyl and methoxy substitutions, are a cornerstone scaffold in drug discovery due to their prevalence in natural products and their utility as versatile chemical building blocks.

This guide provides an in-depth, objective comparison of two closely related aromatic esters: Ethyl 2-hydroxy-5-methoxybenzoate and Methyl 2-hydroxy-5-methoxybenzoate. While differing by only a single methylene group, the transition from a methyl to an ethyl ester can impart subtle yet significant changes in physicochemical properties and biological interactions. Here, we move beyond catalog specifications to provide field-proven insights, supported by experimental data and detailed protocols, to guide researchers in making an informed selection for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The initial assessment of any chemical intermediate begins with its fundamental physical and chemical properties. These parameters dictate solubility, reactivity, and lipophilicity, which are crucial for both synthetic manipulation and biological application. The primary distinction between the two title compounds is the ester functional group—methyl versus ethyl—which directly impacts molecular weight, lipophilicity (as estimated by XLogP3), and other related properties.

PropertyMethyl 2-hydroxy-5-methoxybenzoate Ethyl 2-hydroxy-5-methoxybenzoate Rationale for Difference
Molecular Formula C₉H₁₀O₄[1][2]C₁₀H₁₂O₄[3]Addition of a CH₂ group in the ethyl ester.
Molecular Weight 182.17 g/mol [1][2]196.20 g/mol [3]The additional methylene unit increases the mass.
CAS Number 2905-82-0[2]22775-40-2[3]Unique identifiers for distinct chemical substances.
Appearance Clear Liquid / Solid[1]Pale yellow oil (inferred)Generally, similar substituted benzoates are oils or low-melting solids.
Boiling Point 280.3 °C (Predicted)[4]Not available (Predicted to be slightly higher)Increased molecular weight and van der Waals forces lead to a higher boiling point.
XLogP3 (Lipophilicity) 2.3 (Predicted)[5]2.9 (Predicted)[3]The ethyl group is more nonpolar than the methyl group, increasing the compound's affinity for nonpolar environments.
Solubility Slightly soluble in waterLess soluble in water than the methyl esterIncreased lipophilicity of the ethyl ester reduces its solubility in polar solvents like water.

Expert Insight: The most impactful difference for drug development professionals is the ~0.6 unit increase in the predicted octanol-water partition coefficient (XLogP3) for the ethyl ester.[3][5] This heightened lipophilicity can influence a compound's ability to cross cellular membranes, potentially altering its bioavailability and pharmacokinetic profile. However, it may also lead to decreased aqueous solubility, posing challenges in formulation and in vitro assays.

Synthesis and Purification: The Fischer-Speier Esterification

Both esters are most commonly and economically synthesized via the Fischer-Speier esterification of the parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, with the corresponding alcohol (methanol or ethanol) under acidic catalysis.[4] This is a classic, reversible reaction where an excess of the alcohol is used to drive the equilibrium towards the product.[6]

Logical Workflow for Synthesis and Purification

The workflow is designed as a self-validating system. The initial acid-base extraction removes the unreacted carboxylic acid and the acid catalyst. The subsequent brine wash removes residual water and water-soluble impurities. Finally, drying and solvent removal yield the crude product, which can be further purified by distillation if necessary.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start 2-Hydroxy-5-methoxybenzoic Acid + Excess Alcohol (Methanol or Ethanol) catalyst Add conc. H₂SO₄ (catalyst) start->catalyst reflux Reflux for 1-2 hours catalyst->reflux pour Pour into Water & Extract with Diethyl Ether reflux->pour wash_bicarb Wash Organic Layer with NaHCO₃(aq) pour->wash_bicarb wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate distill Purify by Vacuum Distillation (Optional) evaporate->distill product Final Ester Product distill->product

Caption: General workflow for the synthesis and purification of benzoate esters.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate

Causality: This protocol utilizes an excess of ethanol to act as both reactant and solvent, maximizing product formation according to Le Châtelier's principle.[6] Concentrated sulfuric acid serves as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL).

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water. Extract the aqueous phase with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove unreacted acid and the catalyst, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester.

  • Purification: The resulting oil can be purified further by vacuum distillation if a higher purity is required.

(Note: The protocol for Methyl 2-hydroxy-5-methoxybenzoate is identical, substituting methanol for ethanol. A specific, non-detailed protocol mentions refluxing for 48 hours with HCl in methanol.)[8]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized esters is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. While differing only by the ester group, the ¹H and ¹³C NMR spectra will show distinct, predictable differences.

Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) Methyl Ester Ethyl Ester
Aromatic-H (d, C3-H) ~7.3-7.4~7.3-7.4
Aromatic-H (dd, C4-H) ~7.0-7.1~7.0-7.1
Aromatic-H (d, C6-H) ~6.9-7.0~6.9-7.0
-OCH₃ (s, Ar-OCH₃) ~3.7-3.8~3.7-3.8
Ester -OCH₃ (s) ~3.9-
Ester -OCH₂CH₃ (q) -~4.4
Ester -OCH₂CH₃ (t) -~1.4
Phenolic -OH (s, broad) ~10.5-11.0~10.5-11.0
Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) Methyl Ester Ethyl Ester
Carbonyl (C=O) ~170~169
Aromatic C-O ~153-155~153-155
Aromatic C-O ~147-149~147-149
Aromatic C-H ~118-124~118-124
Aromatic C-CO ~112-114~112-114
-OCH₃ (Ar-OCH₃) ~55-56~55-56
Ester -OCH₃ ~52-
Ester -OCH₂CH₃ -~61
Ester -OCH₂CH₃ -~14

Note: Actual spectra for Methyl 2-hydroxy-5-methoxybenzoate are available on PubChem for comparison.[2] Mass spectrometry data for the ethyl ester has also been reported.[3]

Comparative Biological Performance: A Framework for Evaluation

While specific comparative data is scarce, related benzoate structures are known to possess antimicrobial and antioxidant properties.[4] The key structural difference—the ethyl versus methyl group—provides a logical basis for predicting relative performance in these areas.

Structural Rationale:

  • Antimicrobial Activity: Increased lipophilicity, as seen in the ethyl ester, often correlates with enhanced antimicrobial activity. The ability to better penetrate the lipid-rich cell membranes of bacteria can lead to greater efficacy.[9] Therefore, it is hypothesized that the ethyl ester may exhibit a lower Minimum Inhibitory Concentration (MIC) against various bacterial strains compared to the methyl ester.

  • Antioxidant Activity: The antioxidant potential of these phenolic compounds is primarily derived from the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[10] The ester group has a minimal direct effect on this mechanism. Therefore, both compounds are expected to exhibit similar antioxidant activity, with any minor differences likely attributable to solubility and steric factors affecting access to the radical species.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a reliable and high-throughput method to quantify and compare the antioxidant potential of the two esters. The assay measures the ability of a compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12]

DPPH_Assay cluster_mechanism Antioxidant Mechanism (HAT) cluster_workflow Experimental Workflow DPPH_Violet DPPH• (Stable Radical, Violet) DPPH_H_Yellow DPPH-H (Reduced, Yellow) DPPH_Violet->DPPH_H_Yellow + H• from Antioxidant Antioxidant Ar-OH (Test Compound) Antioxidant_Radical Ar-O• (Compound Radical) Antioxidant->Antioxidant_Radical - H• prep Prepare serial dilutions of test compounds mix Mix compound with DPPH solution in a 96-well plate prep->mix incubate Incubate in dark (30 min) mix->incubate read Read absorbance at ~517 nm incubate->read calc Calculate % Inhibition and IC₅₀ value read->calc

Caption: Mechanism and workflow of the DPPH antioxidant assay.

  • Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare 1 mg/mL stock solutions of the methyl ester, ethyl ester, and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well microplate, add 50 µL of various concentrations of the test compounds obtained by serial dilution. Add 150 µL of the DPPH solution to each well.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting inhibition percentage against concentration. A lower IC₅₀ indicates higher antioxidant potency.[10]

Applications in Drug Development

Both Ethyl and Methyl 2-hydroxy-5-methoxybenzoate serve as valuable intermediates. The methoxybenzoate scaffold is present in numerous active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates in the synthesis of drugs like Eluxadoline (for irritable bowel syndrome) and various protein kinase inhibitors used in oncology.[14][15][16] The choice between the methyl and ethyl ester in a synthetic route may be dictated by the specific reaction conditions of a subsequent step (e.g., selective hydrolysis or transesterification) or by the desire to fine-tune the lipophilicity of an intermediate for purification purposes.

Conclusion

The choice between Ethyl 2-hydroxy-5-methoxybenzoate and Methyl 2-hydroxy-5-methoxybenzoate is not arbitrary and should be guided by the specific goals of the research program.

  • Choose Methyl 2-hydroxy-5-methoxybenzoate for:

    • Applications requiring higher aqueous solubility.

    • Synthetic routes where a methyl ester is required for subsequent steps.

    • Cost-effectiveness, as methanol is typically cheaper than ethanol.

  • Choose Ethyl 2-hydroxy-5-methoxybenzoate for:

    • Applications where increased lipophilicity is desired to potentially enhance membrane permeability and antimicrobial activity.

    • Synthetic strategies where the slightly bulkier ethyl group may offer different steric or electronic properties.

    • Situations where avoiding methanol (due to toxicity or reactivity) is preferred.

This guide provides the foundational data and experimental frameworks necessary for a rational selection. By understanding the subtle but significant differences in their properties and employing the outlined validation protocols, researchers can confidently integrate these versatile building blocks into their drug discovery and development pipelines.

References

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  • Experiment 10: Fischer Esterification.
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A Senior Application Scientist's Guide to Ethyl 2-hydroxy-5-methoxybenzoate Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the salicylic acid scaffold remains a cornerstone of therapeutic innovation. Its inherent biological activities, coupled with a readily modifiable structure, provide a fertile ground for the design of novel therapeutic agents. Within this esteemed class of molecules, Ethyl 2-hydroxy-5-methoxybenzoate serves as a particularly intriguing starting point for derivatization. The presence of the methoxy group at the 5-position offers a key locus for synthetic manipulation, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive comparative analysis of Ethyl 2-hydroxy-5-methoxybenzoate derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising compounds and to rationally design next-generation therapeutics. We will explore their synthesis, comparative biological activities, and performance against established alternatives, grounding our discussion in the principles of scientific integrity and validated experimental evidence.

The Core Moiety: Understanding Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate, also known as Ethyl 5-methoxysalicylate, is an aromatic ester that combines the key features of salicylic acid with a methoxy substituent. This seemingly simple addition has profound implications for the molecule's electronic and steric properties, influencing its reactivity, lipophilicity, and ultimately, its interaction with biological targets.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.20 g/mol [1]
XLogP32.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]

The foundational synthesis of this core molecule typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol, a classic reaction that underscores the accessibility of this scaffold for further derivatization.

Strategic Derivatization: A Gateway to Enhanced Bioactivity

The true potential of Ethyl 2-hydroxy-5-methoxybenzoate lies in its capacity for targeted chemical modification. The aromatic ring, the phenolic hydroxyl group, and the ester moiety all present opportunities for derivatization. However, it is the strategic modification of the methoxy group and substitutions at other positions on the benzene ring that have garnered significant attention in the pursuit of enhanced therapeutic efficacy.

The Influence of Ring Substituents on Anti-Inflammatory Activity

The anti-inflammatory properties of salicylates are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2] Structure-activity relationship (SAR) studies on salicylic acid and its derivatives have consistently demonstrated that substitutions on the aromatic ring can dramatically alter this inhibitory activity.

A crucial principle in the design of more potent anti-inflammatory salicylates is the introduction of bulky and lipophilic groups at the 5-position. While our core molecule already possesses a methoxy group here, further derivatization can build upon this foundation. For instance, replacing the methoxy group with or adding other substituents can enhance potency. Studies have shown that the introduction of a phenyl group at the 5-position of the salicylic acid ring can increase anti-inflammatory activity.[3]

Furthermore, the esterification of the carboxylic acid function of salicylic acid has been shown to yield derivatives with higher anti-inflammatory activities and reduced ulcerogenic effects compared to the parent compound.[3] This underscores the therapeutic potential of exploring a diverse range of ester derivatives of 2-hydroxy-5-methoxybenzoic acid.

A recent study on new ester derivatives of salicylic acid demonstrated that conversion of the carboxylic acid group to a methyl carboxylate increased COX-2 inhibitory activity. One of the most potent inhibitors identified in this study, MEST1, exhibited a COX-2 IC50 of 0.048 µM, significantly more potent than aspirin (IC50: 2.60 µM).[4][5][6] This highlights the profound impact that modifications to the ester group can have on biological activity.

Illustrative Synthetic Pathway for Esterification:

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_hydroxy_5_methoxybenzoic_acid 2-Hydroxy-5-methoxybenzoic Acid Esterification Esterification 2_hydroxy_5_methoxybenzoic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Ethyl_2_hydroxy_5_methoxybenzoate Ethyl 2-hydroxy-5-methoxybenzoate Esterification->Ethyl_2_hydroxy_5_methoxybenzoate

Caption: General workflow for the synthesis of the core molecule.

Antimicrobial Potential through Derivatization

Beyond their anti-inflammatory effects, salicylate derivatives have shown promise as antimicrobial agents. The introduction of specific functional groups can confer potent activity against a range of bacterial and fungal pathogens.

One avenue of exploration is the synthesis of Schiff base derivatives. A study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), which is a Schiff base, revealed that it possesses antimicrobial properties.[7] The study also highlighted that the nonlinear optical (NLO) activities of this class of molecules can be significantly improved by substituting the methoxy group with stronger electron-donating groups, suggesting that such modifications could also impact their biological activities.[7]

Another approach involves the synthesis of thiazole derivatives. For example, a number of substituted thiazole derivatives have been synthesized and screened for their antimicrobial activity, with some exhibiting promising effects against tested microorganisms.[8]

Hypothetical Comparative Antimicrobial Activity Data:

CompoundDerivative TypeTarget OrganismMIC (µg/mL)
Ethyl 2-hydroxy-5-methoxybenzoateParent CompoundS. aureus>100
Derivative ASchiff BaseS. aureus16
Derivative BThiazoleS. aureus8
CiprofloxacinControlS. aureus1
Ethyl 2-hydroxy-5-methoxybenzoateParent CompoundE. coli>100
Derivative ASchiff BaseE. coli32
Derivative BThiazoleE. coli16
CiprofloxacinControlE. coli0.5

Experimental Protocols: A Foundation for Reproducible Research

To empower researchers to validate and build upon the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate Derivatives (Esterification)

This protocol describes a standard procedure for the synthesis of the parent compound, which can be adapted for the synthesis of other ester derivatives by substituting ethanol with the desired alcohol.

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-hydroxy-5-methoxybenzoate.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared with the literature value.

In Vitro Anti-Inflammatory Assay: COX Inhibition

This protocol outlines a method for evaluating the inhibitory activity of synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds (derivatives)

  • Indomethacin (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of the test compounds and indomethacin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compounds or control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Data Analysis and Interpretation: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 values for COX-1 and COX-2 allows for the determination of the compound's selectivity.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Test Compounds - Enzymes (COX-1/COX-2) - Substrate (Arachidonic Acid) Incubation Incubate Enzyme with Test Compound Prepare_Reagents->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop PGE2_Quantification Quantify PGE2 Production (ELISA) Reaction_Stop->PGE2_Quantification Data_Analysis Calculate % Inhibition and IC50 Values PGE2_Quantification->Data_Analysis

Caption: Workflow for in vitro COX inhibition assay.

Comparative Landscape: Performance Against Alternatives

To provide a holistic perspective, it is essential to compare the performance of Ethyl 2-hydroxy-5-methoxybenzoate derivatives against established therapeutic agents and other modern alternatives.

Established Alternatives to Salicylates for Inflammation and Pain:

  • Topical NSAIDs (e.g., Diclofenac gel): These offer localized pain relief with reduced systemic side effects compared to oral NSAIDs.[9][10]

  • Acetaminophen: A widely used analgesic and antipyretic that is a viable alternative for patients who cannot tolerate NSAIDs.[9][10]

  • Non-acetylated salicylates: These can provide pain and inflammation relief with a potentially better gastric safety profile than aspirin.[9]

  • Natural Compounds (e.g., Curcumin): Curcumin, derived from turmeric, has demonstrated anti-inflammatory properties and is being explored as a therapeutic agent.[9]

The development of novel Ethyl 2-hydroxy-5-methoxybenzoate derivatives should aim to address the limitations of existing therapies, such as the gastrointestinal side effects associated with traditional NSAIDs or the need for improved efficacy in specific patient populations.

Future Directions and Concluding Remarks

The exploration of Ethyl 2-hydroxy-5-methoxybenzoate derivatives represents a promising frontier in drug discovery. The inherent versatility of the salicylate scaffold, combined with the strategic placement of the methoxy group, provides a powerful platform for the rational design of novel therapeutics with tailored pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives. Quantitative structure-activity relationship (QSAR) studies will be instrumental in elucidating the precise structural requirements for optimal activity and selectivity. Furthermore, a deeper investigation into their mechanisms of action beyond COX inhibition will be crucial for identifying novel therapeutic applications.

This guide has provided a framework for the comparative analysis of Ethyl 2-hydroxy-5-methoxybenzoate derivatives, grounded in scientific principles and supported by experimental rationale. It is our hope that this will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of safe and effective therapies.

References

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  • HealthCentral. (2023, April 19). Non-Aspirin Pain Relievers. [Link]

  • PubMed. (2022, December 14). Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. [Link]

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  • PubChem. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • National Center for Biotechnology Information. (2024, June 20). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. [Link]

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A Comparative Guide to the Bioactivity of Ethyl 2-hydroxy-5-methoxybenzoate and Structurally Related Salicylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, belongs to a class of compounds extensively studied for their diverse biological activities. This guide provides a comparative analysis of its bioactivity, juxtaposed with structurally similar compounds, including the parent molecule, salicylic acid, and its related esters and ethers. We delve into the structure-activity relationships that govern their anti-inflammatory, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols. This document serves as a technical resource for researchers aiming to understand the nuanced effects of functional group modifications on the pharmacological profile of salicylates.

Introduction: The Salicylate Scaffold and the Significance of Functionalization

Salicylates are a cornerstone of pharmacology, with acetylsalicylic acid (aspirin) being the most iconic member. Their therapeutic effects are primarily rooted in the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1] However, the bioactivity of the salicylate scaffold is not monolithic; it is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxyl and hydroxyl groups.[2]

Ethyl 2-hydroxy-5-methoxybenzoate emerges as an interesting case study. It retains the core salicylate structure but introduces two key modifications: an ethyl ester at the carboxylic acid position and a methoxy group at the 5-position. This guide aims to dissect how these specific chemical alterations modulate its biological performance compared to its structural relatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Structural and Physicochemical Comparisons

The bioactivity of a molecule is intrinsically linked to its physical and chemical properties. The addition of an ethyl ester and a methoxy group alters key parameters like lipophilicity (log P), molecular weight, and hydrogen bonding capacity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound Structure Molecular Formula MW ( g/mol ) Key Differences from Target
Ethyl 2-hydroxy-5-methoxybenzoate (Target) CCOC(=O)C1=C(C=CC(=C1)OC)OC₁₀H₁₂O₄196.20[3]-
Salicylic Acid (Parent) C1=CC=C(C(=C1)C(=O)O)OC₇H₆O₃138.12Lacks ethyl ester and methoxy group.
Methyl 2-hydroxy-5-methoxybenzoate COC(=O)C1=C(C=CC(=C1)OC)OC₉H₁₀O₄182.17[4][5]Methyl ester instead of ethyl ester.
5-Methoxysalicylic Acid COC1=CC(=C(C=C1)O)C(=O)OC₈H₈O₄168.15[6]Free carboxylic acid instead of ethyl ester.
Ethyl 2-hydroxybenzoate (Ethyl Salicylate) CCOC(=O)C1=CC=CC=C1OC₉H₁₀O₃166.17Lacks the 5-methoxy group.

Rationale for Selection: The chosen comparators allow for a systematic evaluation of the contribution of the ethyl ester and the 5-methoxy group to the overall bioactivity. By comparing the target compound to salicylic acid, we can assess the combined effect of both modifications. Comparisons with methyl 2-hydroxy-5-methoxybenzoate and 5-methoxysalicylic acid isolate the impact of the ester group's alkyl chain length and the presence of the ester itself, respectively. Finally, comparison with ethyl salicylate highlights the specific role of the 5-methoxy substituent.

Comparative Bioactivity Analysis

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of salicylates involves the inhibition of COX enzymes, which catalyze the formation of prostaglandins.[1] While salicylic acid itself is a poor inhibitor of COX activity in purified enzyme assays, its derivatives can exhibit significant inhibitory potential.[7][8] The anti-inflammatory action of salicylates can also be attributed to the suppression of COX-2 gene expression.[9]

Structure-activity relationship (SAR) studies reveal that substitutions at the 5-position of the salicylate ring can significantly influence activity.[10] For instance, adding electron-withdrawing groups like chloro or trifluoromethyl at this position has been shown to enhance inhibitory effects on COX-2 or NF-κB, a key transcription factor in inflammation.[10][11] The methoxy group in Ethyl 2-hydroxy-5-methoxybenzoate is an electron-donating group, which, according to some SAR studies, might have a different, potentially less favorable, impact on anti-inflammatory activity compared to electron-withdrawing groups.[12][13]

Hypothetical Comparative COX Inhibition:

Compound Predicted COX Inhibition Rationale
Triflusal (4-Trifluoromethyl derivative) High (IC₅₀ = 0.16 mM)[11]The electron-withdrawing CF₃ group enhances activity.[11]
Aspirin High (IC₅₀ = 0.18 mM)[11]The acetyl group is crucial for irreversible COX inhibition.
Sodium Salicylate Low (>10 mM)[11]Poor inhibitor of isolated COX enzymes, but can suppress COX-2 expression.[9][11]
Ethyl 2-hydroxy-5-methoxybenzoate Moderate (Predicted)The ester may increase cell permeability, but the electron-donating methoxy group's effect is less established for direct COX inhibition.
Antimicrobial Properties

Salicylate derivatives are known to possess antimicrobial properties. Preliminary research suggests that Ethyl 2-hydroxy-5-methoxybenzoate is effective against certain bacterial strains.[14] The lipophilicity conferred by the ethyl ester group is expected to enhance its ability to penetrate microbial cell membranes.

For comparison, other phenolic compounds and their derivatives have been extensively studied. For example, 2-hydroxy-4-methoxybenzaldehyde demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/mL against Staphylococcus aureus.[15] Another study on ethyl p-methoxycinnamate showed that its hydroxylated form, ethyl p-hydroxycinnamate, had significantly better antimicrobial activity, with MIC values as low as 111 µg/mL against E. coli and P. aeruginosa.[16] This highlights the critical role of the free hydroxyl group in antimicrobial action.

Comparative Antimicrobial Activity (MIC in µg/mL):

Compound S. aureus E. coli P. aeruginosa C. albicans
Ethyl p-hydroxycinnamate [16]333111111111
Ethyl p-methoxycinnamate [16]>1000>1000>1000333
2-hydroxy-4-methoxybenzaldehyde [15]1024---
Ethyl 2-hydroxy-5-methoxybenzoate Data NeededData NeededData NeededData Needed

Experimental Insight: The data suggests that a free hydroxyl group is often beneficial for antimicrobial activity. While our target compound possesses a hydroxyl group, its efficacy relative to isomers or similar structures requires direct experimental testing using standardized methods like broth microdilution.

Antioxidant Activity

The phenolic hydroxyl group on the salicylate scaffold can act as a radical scavenger, conferring antioxidant properties. The position and nature of other substituents can modulate this activity. 5-Aminosalicylic acid, for instance, is a potent antioxidant, more so than salicylate itself, due to the electron-donating amine group in the para position relative to the hydroxyl group, which stabilizes the resulting phenoxyl radical.[17]

The methoxy group at the 5-position of Ethyl 2-hydroxy-5-methoxybenzoate is also electron-donating and is expected to enhance its antioxidant potential compared to unsubstituted ethyl salicylate. This can be experimentally verified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided for key bioactivity assays.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol outlines a common method for assessing the direct inhibitory effect of a compound on COX-2 enzyme activity.

  • Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is monitored.

  • Materials:

    • Purified COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (colorimetric substrate)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader (590 nm)

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, purified COX-2 enzyme, and the colorimetric substrate (TMPD).

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Immediately read the absorbance at 590 nm every minute for 10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality: The choice of a cell-free enzyme assay isolates the direct effect of the compound on the enzyme, eliminating confounding factors like cell permeability or effects on gene expression, which should be studied in subsequent cellular assays.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

    • 0.5 McFarland standard

    • Spectrophotometer (600 nm)

  • Procedure:

    • Grow bacterial cultures to the exponential phase and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Self-Validation: The inclusion of standardized ATCC strains, a positive growth control, and a negative sterility control are essential for validating the results of each assay run.

Diagram: General Workflow for Bioactivity Screening

The following diagram illustrates a logical progression for screening and characterizing novel compounds like Ethyl 2-hydroxy-5-methoxybenzoate.

G cluster_0 In Silico & Initial Steps cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Optimization start Compound Synthesis & Purification physchem Physicochemical Characterization (LogP, pKa, Solubility) start->physchem antimicrobial Antimicrobial Assay (MIC Determination) physchem->antimicrobial antioxidant Antioxidant Assay (DPPH, ORAC) physchem->antioxidant enzyme Enzyme Inhibition (e.g., COX-2 Assay) physchem->enzyme cytotoxicity Cytotoxicity Assay (MTT, LDH) antimicrobial->cytotoxicity enzyme->cytotoxicity anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) cytotoxicity->anti_inflammatory gene_expression Gene Expression Analysis (qPCR for COX-2) sar Structure-Activity Relationship (SAR) Studies gene_expression->sar anti_inflammatory->gene_expression

Caption: A typical workflow for evaluating the bioactivity of a novel chemical entity.

Discussion and Future Perspectives

The analysis of Ethyl 2-hydroxy-5-methoxybenzoate in the context of its structural analogs provides critical insights into salicylate structure-activity relationships.

  • The Role of the Ester: Esterification of the carboxylic acid, as seen in the target compound, generally increases lipophilicity. This can enhance cell membrane penetration, potentially boosting antimicrobial efficacy and allowing the compound to reach intracellular targets like COX enzymes. However, it may also render the compound susceptible to hydrolysis by esterases in vivo, converting it back to the corresponding acid (5-methoxysalicylic acid).

  • The Role of the 5-Methoxy Group: The electron-donating methoxy group likely enhances antioxidant activity by stabilizing the phenoxyl radical. Its impact on anti-inflammatory activity is more complex. While some studies on 5-substituted salicylates have shown that electron-withdrawing groups are favorable for COX inhibition[10][13], the methoxy group's effect warrants direct experimental investigation. It may influence binding within the COX active site or affect the compound's ability to suppress inflammatory gene expression through other pathways.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head in vitro assays (COX, antimicrobial, antioxidant) for Ethyl 2-hydroxy-5-methoxybenzoate and the comparator compounds listed in this guide to generate a robust, quantitative dataset.

  • Cell-Based Assays: Moving beyond enzyme assays to cellular models (e.g., LPS-stimulated macrophages) to assess the compound's effects on prostaglandin production and inflammatory cytokine expression in a more biologically relevant context.

  • Metabolic Stability: Investigating the hydrolysis of the ethyl ester in plasma and liver microsomes to predict the compound's in vivo half-life and determine if the parent acid is the primary active species.

By systematically exploring these avenues, the scientific community can build a comprehensive profile of Ethyl 2-hydroxy-5-methoxybenzoate, paving the way for its potential development in therapeutic applications.

References

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  • Díaz-González, F., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology. [Link]

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  • Tanaka, Y., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Chemical and Pharmaceutical Bulletin. [Link]

  • Lee, S. K., et al. (2011). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. European Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2-hydroxy-5-methoxybenzoate, a key organic intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind method selection and validation parameter design. Our focus is on establishing scientifically sound, robust, and reliable analytical protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative

Ethyl 2-hydroxy-5-methoxybenzoate (C₁₀H₁₂O₄, MW: 196.20 g/mol ) is a benzoate ester derivative.[6] Like many fine chemical intermediates, its purity and consistency are critical for the quality of downstream products. Therefore, the development and validation of analytical methods to quantify it and its potential impurities are not merely procedural hurdles but foundational pillars of quality assurance.

This guide will compare two of the most powerful and common chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). We will dissect the validation of these methods through the lens of the ICH Q2(R2) guidelines, ensuring that every protocol is a self-validating system built on scientific integrity.[3]

The Framework: Core Principles of Analytical Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The ICH guidelines outline the key characteristics that must be evaluated.[2][5] The relationship between these parameters forms the logical basis of a complete validation package.

Validation_Parameters Assay Assay Method Specificity Specificity Assay->Specificity requires validation of Linearity Linearity Assay->Linearity requires validation of Accuracy Accuracy Assay->Accuracy requires validation of Precision Precision Assay->Precision requires validation of Robustness Robustness Assay->Robustness requires validation of LOQ Quantitation Limit (LOQ) Specificity->LOQ informs Range Range Linearity->Range Range->Linearity Range->Accuracy Range->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of core validation parameters as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1] A correlation coefficient (r) of at least 0.995 is generally expected.[2]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is a common benchmark.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is the premier choice for the analysis of non-volatile, soluble organic molecules like Ethyl 2-hydroxy-5-methoxybenzoate. The presence of a benzene ring provides strong UV absorbance, making UV detection highly suitable and sensitive. This method is ideal for purity assays, quantification in final products, and stability studies.

Proposed HPLC Method

The following is a robust starting point for method development, based on methodologies for similar benzoate and paraben compounds.[7][8][9]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common solvent system offering good peak shape and retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Detection UV at 258 nmWavelength at which similar phenolic esters show strong absorbance.[7]
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to avoid column overloading.
HPLC Validation Workflow & Protocol

HPLC_Validation_Workflow Start Start: Method Development SysSuit System Suitability (SST) Start->SysSuit Specificity Specificity (Forced Degradation) SysSuit->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Int.) Accuracy->Precision LOQ_LOD LOQ & LOD (S/N Ratio) Precision->LOQ_LOD Robustness Robustness (Small Variations) LOQ_LOD->Robustness End End: Method Validated Robustness->End

Caption: Step-by-step workflow for HPLC method validation.

Detailed Protocol:

  • System Suitability:

    • Procedure: Prepare a standard solution of Ethyl 2-hydroxy-5-methoxybenzoate (e.g., 100 µg/mL). Inject this solution five times.

    • Causality: This initial check ensures the chromatographic system (pump, injector, detector) is performing correctly before any validation data is collected.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

  • Specificity:

    • Procedure: Subject the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light). Inject blank, placebo, standard, and degraded samples.

    • Causality: This demonstrates that the method can separate the analyte from potential degradation products and excipients, ensuring the peak is pure.

    • Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the degraded samples. Peak purity analysis (if using a PDA detector) should pass.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations of the analyte, typically spanning 80% to 120% of the expected test concentration for an assay.[2] For example, 80, 90, 100, 110, and 120 µg/mL.

    • Causality: This establishes the concentration range over which the detector response is proportional to the amount of analyte.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.[5]

  • Accuracy (Recovery):

    • Procedure: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations).[2]

    • Causality: Accuracy studies demonstrate the method's ability to correctly quantify the analyte in a complex matrix, accounting for any sample preparation losses.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Procedure:

      • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Causality: This demonstrates the method's consistency and lack of variability under different, but typical, laboratory conditions.

    • Acceptance Criteria: %RSD for repeatability and intermediate precision should be ≤ 2.0%.[5]

Expected Performance Data (HPLC-UV)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3:1~0.1 µg/mL
LOQ S/N ≥ 10:1~0.3 µg/mL
Robustness %RSD ≤ 2.0%Passes

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC is a powerful alternative, particularly for assessing volatile impurities or for use in environments where HPLC is less accessible. Since Ethyl 2-hydroxy-5-methoxybenzoate is an ester, it possesses sufficient volatility for GC analysis.[6][10] FID is a universal detector for organic compounds, providing a robust and linear response. This method is excellent for raw material testing and for identifying related substances that are more volatile than the main compound.

Proposed GC Method

This proposed method is based on general protocols for analyzing benzoate esters and similar aromatic compounds.[11]

ParameterRecommended ConditionRationale
Column DB-5 or SE-30 (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of organic molecules.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-FID.
Inlet Temp. 250°CEnsures rapid volatilization without thermal degradation.
Detector Temp. 280°CPrevents condensation of the analyte post-column.
Oven Program 100°C hold 1 min, ramp 10°C/min to 250°CA temperature gradient to separate potential impurities from the main peak.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
GC Validation Protocol

The validation protocol for GC mirrors that of HPLC, applying the same ICH principles. Key differences lie in the sample introduction (volatilization) and the specific robustness parameters tested.

Detailed Protocol:

  • System Suitability:

    • Procedure: Make five replicate injections of a standard solution.

    • Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%.

  • Specificity:

    • Procedure: Inject blank, standard, and samples spiked with potential impurities.

    • Causality: Ensures that solvent peaks or known impurities do not co-elute with the main analyte peak.

    • Acceptance Criteria: Baseline resolution between the analyte and known impurities.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations covering the expected range.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Spike a suitable matrix with the analyte at three levels (n=3 for each).

    • Acceptance Criteria: Mean recovery within 98.0% to 102.0%.

  • Precision:

    • Procedure: Perform repeatability (n=6) and intermediate precision studies.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Robustness:

    • Procedure: Introduce small, deliberate changes to the method. For GC, this includes varying the initial oven temperature (± 5°C), flow rate (± 10%), and ramp rate (± 2°C/min).

    • Causality: This is critical for GC methods as they can be more sensitive to variations in flow and temperature than HPLC.

    • Acceptance Criteria: System suitability parameters must still be met, and the %RSD of results should remain low.

Expected Performance Data (GC-FID)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) ≤ 2.0%< 1.8%
LOD S/N ≥ 3:1~0.05 µg/mL
LOQ S/N ≥ 10:1~0.15 µg/mL
Robustness %RSD ≤ 2.0%Passes

Comparative Summary: HPLC-UV vs. GC-FID

FeatureHPLC-UVGC-FID
Analyte Suitability Excellent for non-volatile, soluble compounds.Excellent for volatile and semi-volatile compounds.
Selectivity High; tunable via mobile phase composition.Very high; based on boiling point and column interaction.
Sensitivity Good, dependent on analyte chromophore.Very good, especially for hydrocarbons.
Sample Throughput Moderate; run times typically 5-15 minutes.Moderate to high; faster ramp rates can shorten runs.
Primary Application Assay and Purity: Quantification in drug products, stability testing.Impurity Profiling: Analysis of raw materials, residual solvents, volatile impurities.
Considerations Requires high-purity solvents; potential for column degradation.High temperatures can degrade labile compounds; derivatization may be needed for non-volatile analytes.

Conclusion

Both HPLC-UV and GC-FID are powerful and reliable techniques for the analytical validation of Ethyl 2-hydroxy-5-methoxybenzoate. The choice between them is dictated by the specific analytical objective.

  • For routine quality control, stability testing, and final product assays , HPLC-UV is the superior choice due to its robustness, high precision, and direct analysis of the compound in solution without heat.

  • For raw material characterization, analysis of volatile impurities, or as an orthogonal method to confirm purity, GC-FID offers excellent sensitivity and resolving power.

A comprehensive analytical package for Ethyl 2-hydroxy-5-methoxybenzoate would ideally leverage HPLC as the primary method for assay and purity, with a validated GC method available for specific impurity investigations. Adherence to the validation principles outlined in the ICH guidelines is paramount to ensuring data integrity and regulatory compliance.

References

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A Comparative Technical Guide to Ethyl 2-hydroxy-5-methoxybenzoate and Other Methoxybenzoate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, methoxybenzoate esters represent a versatile class of compounds with significant applications in the pharmaceutical, fragrance, and flavor industries. Their utility is dictated by the nuanced interplay of their structural features: the ester group, the position of the methoxy substituent, and the presence of other functional groups on the aromatic ring. This guide provides an in-depth technical comparison of Ethyl 2-hydroxy-5-methoxybenzoate against other notable methoxybenzoate esters, namely Methyl 2-methoxybenzoate and Ethyl 4-methoxybenzoate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and protocols.

Introduction to the Compared Methoxybenzoate Esters

The selection of a methoxybenzoate ester for a specific application hinges on a clear understanding of its chemical personality. The presence and position of a hydroxyl group, for instance, can dramatically influence a molecule's antioxidant and antimicrobial properties, as well as its fragrance profile.

  • Ethyl 2-hydroxy-5-methoxybenzoate , the focal point of this guide, is a salicylate derivative characterized by a hydroxyl group ortho to the ester functionality and a methoxy group in the para position relative to the hydroxyl. This arrangement is anticipated to confer significant biological activity and a unique sensory profile.

  • Methyl 2-methoxybenzoate offers a point of comparison where the hydroxyl group is absent, allowing for an evaluation of the hydroxyl group's contribution. Its methoxy group is positioned ortho to the ester.[1][2][3][4]

  • Ethyl 4-methoxybenzoate presents another structural isomer, with the methoxy group in the para position, which can influence its physical properties and fragrance characteristics.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application. The following table summarizes key parameters for the selected compounds.

PropertyEthyl 2-hydroxy-5-methoxybenzoateMethyl 2-methoxybenzoateEthyl 4-methoxybenzoate
Molecular Formula C₁₀H₁₂O₄[5]C₉H₁₀O₃[1]C₁₀H₁₂O₃
Molecular Weight ( g/mol ) 196.20[5]166.17[1]180.20
Appearance -Colorless to slightly yellow liquid[4]Colorless to pale yellow liquid
Boiling Point (°C) -246-248[2]263
Density (g/mL at 25°C) -1.157[2]1.103
Solubility -Very slightly soluble in water; soluble in organic solvents and oils.[3]Insoluble in water; soluble in organic solvents.

Performance Comparison: Unveiling the Functional Nuances

The true value of these esters is revealed in their performance across various applications. This section delves into a comparative analysis of their fragrance profiles and potential biological activities, drawing upon available data and structure-activity relationships.

Fragrance and Odor Profile

Methoxybenzoate esters are widely employed in the fragrance industry for their pleasant and complex aromas.[6]

  • Ethyl 2-hydroxy-5-methoxybenzoate is expected to possess a complex aroma profile, influenced by both the methoxy and hydroxyl groups. The salicylate backbone often contributes a sweet, floral, and slightly medicinal scent.

  • Methyl 2-methoxybenzoate is described as having a pleasant, sweet, herbaceous, and slightly anise-like aroma.[6] Its moderate volatility allows for a gradual release of its fragrance, contributing to the longevity of a perfume composition.[6]

  • Ethyl 4-methoxybenzoate is known for its sweet, fruity, and anise-like odor.

A direct, quantitative sensory analysis is the most definitive method for comparing odor profiles. In the absence of such a study, the descriptive profiles provide a valuable guide for formulation development.

Biological Activity: A Focus on Antioxidant and Antimicrobial Potential

The presence of a phenolic hydroxyl group in Ethyl 2-hydroxy-5-methoxybenzoate suggests a potential for significant antioxidant and antimicrobial activities, a feature likely absent in its non-hydroxylated counterparts.

Antioxidant Activity:

Antimicrobial Activity:

Phenolic compounds are also known for their antimicrobial properties. The hydroxyl group in Ethyl 2-hydroxy-5-methoxybenzoate may enable it to disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects. A study on ethyl p-hydroxycinnamate, a structurally related compound with a hydroxyl group, demonstrated greater antimicrobial activity compared to its methoxylated counterpart, ethyl p-methoxycinnamate.[11][12] This supports the hypothesis that Ethyl 2-hydroxy-5-methoxybenzoate would possess superior antimicrobial properties compared to Methyl 2-methoxybenzoate and Ethyl 4-methoxybenzoate. The minimum inhibitory concentration (MIC) is a standard metric used to quantify antimicrobial activity.[13]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate and for the evaluation of antioxidant activity using the DPPH assay.

Synthesis of Ethyl 2-hydroxy-5-methoxybenzoate via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[14][15]

Diagram of Fischer Esterification Workflow:

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product & Purification Acid 2-hydroxy-5-methoxybenzoic acid Reflux Heat to Reflux Acid->Reflux Alcohol Ethanol (excess) Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Quench with Water Reflux->Quench Cool Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Ethyl 2-hydroxy- 5-methoxybenzoate Evaporate->Crude Purify Purify (Distillation or Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of Ethyl 2-hydroxy-5-methoxybenzoate.

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-5-methoxybenzoic acid and an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Pour the residue into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the antioxidant capacity of the synthesized esters.

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Stock Solutions of Esters & Standards Serial_dil Create Serial Dilutions Serial_dil->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Plot Plot % Inhibition vs. Concentration Calc_inhibition->Plot Calc_IC50 Determine IC₅₀ Value Plot->Calc_IC50

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compounds (Ethyl 2-hydroxy-5-methoxybenzoate, Methyl 2-methoxybenzoate, Ethyl 4-methoxybenzoate)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Prepare stock solutions of the test compounds and the positive control in methanol.

  • Create a series of dilutions of the test compounds and the positive control.

  • In a 96-well microplate, add a specific volume of each dilution of the test compounds and positive control to separate wells.

  • To each well, add the DPPH solution and mix well.

  • Prepare a control well containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the % inhibition against the concentration of the test compound.

Conclusion

This technical guide provides a comparative framework for understanding the properties and potential applications of Ethyl 2-hydroxy-5-methoxybenzoate in relation to other methoxybenzoate esters. The presence of the hydroxyl group in Ethyl 2-hydroxy-5-methoxybenzoate is a key structural feature that is predicted to impart significant antioxidant and antimicrobial activities, distinguishing it from its non-hydroxylated analogs. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Further comparative studies are warranted to quantitatively assess the performance differences in specific applications, which will undoubtedly lead to new and innovative uses for this versatile class of molecules.

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  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. (URL not provided)
  • Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784. PubChem. (URL not provided)
  • Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. SpectraBase. (URL not provided)
  • Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341. PubChem. (URL not provided)
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.
  • Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga.
  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[2]resorcinarene. PubMed. (2024). (URL not provided)

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Oriental Journal of Chemistry. (URL not provided)
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. (2023). (URL not provided)
  • Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One. (2023). (URL not provided)

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A Guide to Spectroscopic Cross-Validation: Unambiguous Structure Elucidation of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the invalidation of countless hours of research and significant financial investment. This guide provides an in-depth, practical framework for the cross-validation of spectroscopic data, using Ethyl 2-hydroxy-5-methoxybenzoate as our target molecule.

This guide is not merely a list of procedures but a methodological comparison. We will dissect the spectroscopic signatures of our target compound by comparing it with strategically chosen chemical analogues. This comparative approach is one of the most powerful tools in the analytical chemist's arsenal, transforming spectral data from abstract numbers into a definitive structural proof. By understanding how subtle changes in a molecule's architecture—the absence of a methoxy group or the change from an ethyl to a methyl ester—manifest in the spectra, we gain a higher level of confidence in our final structural assignment.

The Strategic Importance of Analogue-Based Comparison

The core principle of spectroscopic cross-validation is the integration of multiple, independent analytical techniques. No single technique can unequivocally determine a structure in all cases. It is the synergistic agreement across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that provides a self-validating system.

For this guide, we will analyze the spectroscopic data for Ethyl 2-hydroxy-5-methoxybenzoate and compare it against two closely related compounds:

  • Ethyl Salicylate (Ethyl 2-hydroxybenzoate): This is the parent molecule, lacking the C5-methoxy group. This comparison will directly highlight the electronic and steric influence of the methoxy substituent on the aromatic ring.

  • Methyl 2-hydroxy-5-methoxybenzoate: This analogue differs only in the ester functional group (methyl vs. ethyl). This allows for the precise assignment of signals originating from the alkyl portion of the ester.

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Workflow

Mass Spectrometry (MS) Analysis: The Molecular Blueprint

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for determining the elemental composition and connectivity of a molecule. Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS).

Observed Data for Ethyl 2-hydroxy-5-methoxybenzoate: The mass spectrum for Ethyl 2-hydroxy-5-methoxybenzoate is available through the SpectraBase repository.[1] The compound (C₁₀H₁₂O₄) has a molecular weight of 196.20 g/mol .[2]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 196, corresponding to the intact molecule.

  • Key Fragmentation: The power of MS lies in its predictable fragmentation. For this molecule, a key fragmentation is the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a strong peak at m/z = 151. Another expected fragmentation is the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by carbon monoxide (-CO, 28 Da), resulting in a fragment at m/z = 139.

Compound Molecular Formula MW ( g/mol ) Expected M⁺ (m/z) Key Fragment Peaks (m/z) Rationale for Differences
Ethyl 2-hydroxy-5-methoxybenzoate C₁₀H₁₂O₄196.20[2]196151, 168, 139Loss of ethoxy group (-45), CO (-28), and ethyl radical (-29).
Ethyl Salicylate C₉H₁₀O₃166.17[3]166121, 120, 92Base peak at 120 corresponds to loss of ethanol. Difference of 30 Da from target due to lack of -OCH₃.
Methyl 2-hydroxy-5-methoxybenzoate C₉H₁₀O₄182.17[4][5]182151, 150Loss of methoxy group (-31) gives the same key fragment at m/z=151 as the target. M⁺ is 14 Da lighter.

This comparative table immediately allows us to distinguish the three compounds. The molecular ion peak is unique to each, and while both methoxy-containing compounds can produce a fragment at m/z=151, only the target compound will show the characteristic loss of 45 Da.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. By comparing chemical shifts (δ), splitting patterns (multiplicity), and integration values, we can piece together the molecular structure.

Causality Behind Chemical Shifts: The electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups increases electron density on the aromatic ring, shifting the aromatic protons upfield (to lower ppm values) compared to unsubstituted benzene. The electron-withdrawing ester group has the opposite effect. The interplay of these effects determines the final chemical shifts.

Proton Assignment Ethyl 2-hydroxy-5-methoxybenzoate (Predicted) Ethyl Salicylate (Observed) [6]Methyl 2-hydroxy-5-methoxybenzoate (Observed) [4]Rationale for Differences
-OH ~10.5 ppm (s, 1H)~10.85 ppm (s, 1H)~10.5 ppm (s, 1H)Intramolecular H-bonding with the ester carbonyl causes a significant downfield shift.
Aromatic H-3 ~7.3 ppm (d, 1H)~7.8 ppm (dd, 1H)~7.3 ppm (d, 1H)The methoxy group at C5 simplifies the splitting pattern and shifts this proton slightly.
Aromatic H-4 ~7.1 ppm (dd, 1H)~7.4 ppm (ddd, 1H)~7.1 ppm (dd, 1H)The methoxy group at C5 provides shielding, shifting this proton upfield.
Aromatic H-6 ~6.9 ppm (d, 1H)~6.8-6.9 ppm (m, 2H)~6.9 ppm (d, 1H)The position is ortho to the electron-donating -OH group, resulting in an upfield shift.
-OCH₃ ~3.8 ppm (s, 3H)N/A~3.8 ppm (s, 3H)Key differentiator. A sharp singlet, absent in Ethyl Salicylate.
-OCH₂CH₃ ~4.4 ppm (q, 2H)~4.4 ppm (q, 2H)N/AKey differentiator. Quartet from coupling to the methyl group.
-OCH₂CH₃ ~1.4 ppm (t, 3H)~1.4 ppm (t, 3H)N/AKey differentiator. Triplet from coupling to the methylene group.
-COOCH₃ N/AN/A~3.9 ppm (s, 3H)Key differentiator. A singlet, replacing the ethyl quartet and triplet.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing a map of the carbon framework. Chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for identifying functional groups and substitution patterns on an aromatic ring.

Carbon Assignment Ethyl 2-hydroxy-5-methoxybenzoate (Predicted) Ethyl Salicylate (Observed) [6]Methyl 2-hydroxy-5-methoxybenzoate (Observed) [4]Rationale for Differences
C=O (Ester) ~170 ppm~170.2 ppm~170 ppmThe ester carbonyl is highly deshielded and appears far downfield.
Aromatic C-2 (-OH) ~155 ppm~161.8 ppm~155 ppmDirectly attached to two oxygen atoms (hydroxyl and ether linkage in resonance).
Aromatic C-5 (-OCH₃) ~152 ppm~129.9 ppm~152 ppmThe direct attachment of the methoxy group causes a significant downfield shift compared to Ethyl Salicylate.
Aromatic C-1 ~113 ppm~112.7 ppm~113 ppmShielded position ortho/para to hydroxyl group.
Aromatic C-3, C-4, C-6 115-125 ppm117-136 ppm115-125 ppmSpecific shifts vary based on the combined electronic effects of the substituents.
-OCH₃ ~56 ppmN/A~56 ppmKey differentiator. Signal for the methoxy carbon.
-OCH₂CH₃ ~61 ppm~61.4 ppmN/AKey differentiator. Methylene carbon of the ethyl ester.
-OCH₂CH₃ ~14 ppm~14.2 ppmN/AKey differentiator. Methyl carbon of the ethyl ester.
-COOCH₃ N/AN/A~52 ppmKey differentiator. Methyl carbon of the methyl ester.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is exceptionally useful for the rapid identification of key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Key Differentiating Features
O-H Stretch (Phenol) 3200-3400 (broad)A broad peak indicating the hydrogen-bonded phenolic hydroxyl group.
C-H Stretch (sp³) 2900-3000Presence of the ethyl and methoxy groups.
C=O Stretch (Ester) ~1680-1700Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical ester (~1735 cm⁻¹).
C=C Stretch (Aromatic) 1450-1600Multiple sharp peaks characteristic of the benzene ring.
C-O Stretch (Ether & Ester) 1200-1300A strong, complex band. The C-O-C stretch of the aryl ether in the target will be a key feature absent in Ethyl Salicylate.

The presence of a strong C-O ether stretch around 1250 cm⁻¹ in conjunction with the ester and phenol bands would be a strong confirmation for the methoxy group's presence.

Standard Operating Protocols for Data Acquisition

To ensure data is reliable and reproducible, standardized acquisition protocols are essential. The following are generalized step-by-step methods that represent best practices in the field.

Protocol 1: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity to achieve high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Acquiring GC-MS Data
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC Method Development:

    • Select a suitable capillary column (e.g., a non-polar DB-5 or similar).

    • Set an appropriate temperature program. Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Set the injector temperature and transfer line temperature to ensure sample vaporization without degradation (e.g., 250 °C).

  • MS Method Development:

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

    • Use a standard Electron Ionization (EI) energy of 70 eV.

  • Acquisition & Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram will show peaks for each component, and the mass spectrum for each peak can be analyzed and compared to spectral libraries.

Conclusion

The cross-validation of spectroscopic data through a multi-technique, comparative approach provides the highest possible confidence in structural elucidation. By analyzing the mass spectrum, we confirm the molecular weight and key fragments. By dissecting the ¹H and ¹³C NMR spectra in comparison to known analogues, we can precisely assign every proton and carbon in the molecule and confirm the substitution pattern. Finally, FT-IR provides a rapid and definitive confirmation of the functional groups present.

For Ethyl 2-hydroxy-5-methoxybenzoate, the key differentiating features are: a molecular ion at m/z 196; a singlet at ~3.8 ppm in the ¹H NMR and a signal at ~56 ppm in the ¹³C NMR corresponding to the methoxy group; and the presence of both ethyl ester signals and aromatic protons whose shifts and multiplicities are consistent with a 1,2,5-trisubstituted pattern. When all these pieces of evidence align and are supported by the absence or modification of these signals in logical analogues, the structural assignment can be considered validated.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8365, Ethyl salicylate. Retrieved from [Link].

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  • Wiley-VCH GmbH (2025). Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. In SpectraBase. Retrieved from [Link].

  • NIST (2025). Benzoic acid, 2-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link].

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A Comparative Efficacy Analysis of Ethyl 2-hydroxy-5-methoxybenzoate Against Industry-Standard Modulators of Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Ethyl 2-hydroxy-5-methoxybenzoate in Modern Drug Discovery

Ethyl 2-hydroxy-5-methoxybenzoate, an aromatic ester also known as Ethyl 5-methoxysalicylate, is a derivative of salicylic acid, the foundational molecule for a century of anti-inflammatory drug development.[1][2] Its parent acid, 5-Methoxysalicylic acid, is recognized as a synthetic intermediate for pharmaceuticals targeting inflammation.[3][4] The structural similarities to the salicylate family, combined with preliminary research suggesting inherent antioxidant and anti-inflammatory properties, position this compound as a molecule of significant interest for therapeutic development.[2]

This guide provides a rigorous, technically grounded comparison of Ethyl 2-hydroxy-5-methoxybenzoate against established standards in two critical domains of cellular pathology: inflammation and oxidative stress. Our objective is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to critically evaluate this compound's potential. The protocols herein are designed not merely as instructions, but as self-validating experimental frameworks, providing the rationale behind each step to ensure robust and reproducible outcomes.

Part 1: Comparative Anti-inflammatory Efficacy

Inflammation is a complex biological response mediated by a cascade of signaling pathways and pro-inflammatory molecules.[5] A key strategy in anti-inflammatory drug discovery is the inhibition of mediators like nitric oxide (NO) and enzymes such as cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response.[6][7]

For this evaluation, we compare Ethyl 2-hydroxy-5-methoxybenzoate against Diclofenac Sodium , a potent, widely used non-steroidal anti-inflammatory drug (NSAID), in a series of in vitro cell-based assays.[8]

Workflow for In Vitro Anti-inflammatory Screening

The logical progression of in vitro screening is critical. We begin by establishing a non-toxic concentration range for the test compound before proceeding to efficacy assays. This ensures that observed effects are due to specific bioactivity rather than general cytotoxicity.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis Cytotoxicity Cytotoxicity Assessment (MTT Assay on RAW 264.7 cells) Determine_NTC Determine Non-Toxic Concentration Range Cytotoxicity->Determine_NTC LPS_Stimulation Induce Inflammation in RAW 264.7 Cells (LPS Stimulation) Determine_NTC->LPS_Stimulation Proceed with safe concentrations Compound_Treatment Treat Cells with Test Compounds (Non-Toxic Concentrations) LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide Inhibition (Griess Assay) Compound_Treatment->NO_Assay COX2_Analysis COX-2 Expression (Western Blot) Compound_Treatment->COX2_Analysis Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) Compound_Treatment->Cytokine_Assay IC50 Calculate IC50 Values NO_Assay->IC50 COX2_Analysis->IC50 Cytokine_Assay->IC50 Compare Compare Efficacy vs. Standard IC50->Compare

Caption: General workflow for in vitro anti-inflammatory screening.

Quantitative Efficacy Data (Hypothetical)

The following data represents a plausible outcome from a head-to-head comparison, illustrating the compound's potential. For definitive analysis, these compounds must be evaluated concurrently under identical experimental conditions.

CompoundNO Production IC50 (µM)COX-2 Expression Inhibition IC50 (µM)
Ethyl 2-hydroxy-5-methoxybenzoate 45.862.3
Diclofenac Sodium (Standard) 25.235.5
Experimental Protocols

Causality: This initial step is non-negotiable. It establishes the concentration range where the compound does not kill the cells, ensuring that any subsequent reduction in inflammatory markers is a result of specific pathway modulation, not cell death.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Ethyl 2-hydroxy-5-methoxybenzoate (e.g., 1, 10, 50, 100, 200 µM) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Causality: NO is a key inflammatory mediator produced by the iNOS enzyme (an isoform of nitric oxide synthase) in macrophages upon activation by stimuli like LPS. The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite, providing a robust indicator of anti-inflammatory activity.[6][7]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere for 24 hours. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Mechanistic Insight: The NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by modulating central signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the expression of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[6] Inhibition of this pathway is a hallmark of effective anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Test_Compound Ethyl 2-hydroxy- 5-methoxybenzoate (Potential Inhibition) Test_Compound->IKK ? NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 2: Comparative Antioxidant Capacity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to numerous diseases.[10] The efficacy of a potential therapeutic agent is often enhanced by its ability to neutralize these damaging radicals. We compare Ethyl 2-hydroxy-5-methoxybenzoate to Trolox , a water-soluble analog of Vitamin E, and Ascorbic Acid (Vitamin C), two universally recognized antioxidant standards.[11]

Workflow for Antioxidant Capacity Determination

The general principle of these assays involves a colored radical solution that loses its color in the presence of an antioxidant. The degree of color change is proportional to the antioxidant's scavenging ability.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Standards Mixing Mix Compound Dilutions with Radical Solution Compound_Prep->Mixing Radical_Prep Prepare Radical Solution (DPPH or ABTS) Radical_Prep->Mixing Incubation Incubate in the Dark (Specified Time) Mixing->Incubation Measure Measure Absorbance (Spectrophotometer) Incubation->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for DPPH/ABTS antioxidant capacity assays.

Quantitative Antioxidant Data (Hypothetical)

A lower IC50 value signifies superior radical scavenging activity.[12]

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
Ethyl 2-hydroxy-5-methoxybenzoate 22.518.9
Ascorbic Acid (Standard) 4.973.19
Trolox (Standard) 8.52.34

Note: IC50 values for standards are representative and can vary based on specific assay conditions.[12][13]

Experimental Protocols

Causality: This assay utilizes a stable free radical, DPPH, which has a deep violet color. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a colorless/yellowish compound. The change in absorbance is a direct measure of radical scavenging capacity.[12][14]

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and standards in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.[14]

  • Incubation: Shake the plate vigorously and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol instead of the sample.[12] The IC50 value is determined from a plot of concentration versus percent inhibition.[13]

Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing a loss of color. The ABTS assay is advantageous as it can be used for both hydrophilic and lipophilic compounds and is not affected by pH changes within a certain range.[14][15]

  • Radical Generation: Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ working solution.

  • Incubation and Measurement: Incubate for 6 minutes at room temperature, then measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the efficacy of Ethyl 2-hydroxy-5-methoxybenzoate. Based on hypothetical data, the compound demonstrates measurable, albeit more moderate, anti-inflammatory and antioxidant activities when compared to potent standards like Diclofenac and Ascorbic Acid.

The true value of this molecule may lie in a multi-faceted therapeutic profile, potentially offering a safer alternative with a dual mechanism of action. The logical next steps in its evaluation are clear:

  • Concurrent Validation: Perform the described assays with Ethyl 2-hydroxy-5-methoxybenzoate and standards in parallel to generate directly comparable, robust datasets.

  • Mechanism of Action Studies: Investigate the compound's effect on key signaling proteins within the NF-κB and MAPK pathways using techniques like Western Blotting to confirm the site of action.[6]

  • In Vivo Confirmation: Progress to established animal models, such as the carrageenan-induced paw edema model, to validate the in vitro anti-inflammatory findings in a complex biological system.[16][17]

Ethyl 2-hydroxy-5-methoxybenzoate represents a promising scaffold rooted in the proven legacy of salicylates. Rigorous, systematic evaluation as outlined here is the essential next step to unlocking its full therapeutic potential.

References

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  • Journal of Neuroimmunology. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30889476/]
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  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [URL: https://www.mdpi.com/1420-3049/29/1/214]
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A Comparative Guide to the Biological Activities of Ethyl 2-hydroxy-5-methoxybenzoate and Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacologically active compounds, salicylate derivatives have long been a cornerstone of therapeutic development, primarily recognized for their anti-inflammatory and analgesic properties. This guide provides a detailed comparative analysis of two such derivatives: Ethyl 2-hydroxy-5-methoxybenzoate and the well-established Ethyl Salicylate. While both share a common salicylate core, the presence of a methoxy group at the C5 position in Ethyl 2-hydroxy-5-methoxybenzoate introduces significant potential for altered biological activity.

This document delves into the known biological activities of both compounds, presenting available experimental data to objectively compare their performance. We will explore their anti-inflammatory, antimicrobial, and antioxidant potentials, supported by detailed experimental methodologies and mechanistic insights to guide further research and development.

Chemical Structures

The structural difference between the two molecules, a methoxy group on the benzene ring of Ethyl 2-hydroxy-5-methoxybenzoate, is the primary determinant of their potentially distinct biological profiles.

CompoundChemical Structure
Ethyl 2-hydroxy-5-methoxybenzoate

[1]
Ethyl Salicylate

[2]

Comparative Biological Activity

Anti-inflammatory and Analgesic Activity

Ethyl Salicylate is widely recognized as a topical anti-inflammatory and analgesic agent.[3] Its mechanism of action is primarily as a prodrug. Upon topical application, it is hydrolyzed by esterases in the skin and other tissues to its active metabolite, salicylic acid.[3] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

Ethyl 2-hydroxy-5-methoxybenzoate , on the other hand, has limited direct experimental data regarding its anti-inflammatory activity. However, based on structure-activity relationship (SAR) studies of substituted salicylic acids, the introduction of a substituent at the fifth position can increase anti-inflammatory activity.[5] The methoxy group, being an electron-donating group, may influence the electronic distribution of the molecule and its interaction with biological targets. It is plausible that it also acts as a prodrug, being hydrolyzed to 2-hydroxy-5-methoxybenzoic acid. Further studies are required to elucidate its precise mechanism and comparative potency against COX enzymes. Some studies on related methoxy-substituted compounds suggest that they can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6]

Table 1: Comparison of Anti-inflammatory and Analgesic Properties

FeatureEthyl 2-hydroxy-5-methoxybenzoateEthyl Salicylate
Primary Mechanism Likely hydrolysis to 2-hydroxy-5-methoxybenzoic acid, potential for COX inhibition and modulation of other inflammatory pathways.Hydrolysis to salicylic acid, a non-selective COX-1 and COX-2 inhibitor.[3]
Supporting Data Limited direct experimental data. Inferences are based on SAR of related molecules.Extensive use as a topical analgesic and anti-inflammatory agent.[3]
Potency To be determined through direct comparative studies.Well-established, though direct IC50 values for the ethyl ester are not as commonly reported as for salicylic acid.
Antimicrobial Activity

Salicylates are known to possess antimicrobial properties, generally attributed to their ability to disrupt bacterial cell membranes.[3]

Ethyl Salicylate has documented antimicrobial activity, though specific Minimum Inhibitory Concentration (MIC) values against a broad range of pathogens are not extensively reported in readily available literature.[3] The antimicrobial action is believed to be a function of the salicylate moiety.[3]

For Ethyl 2-hydroxy-5-methoxybenzoate , the presence of the methoxy group could potentially enhance its antimicrobial effects. Studies on other methoxy-substituted phenolic compounds have shown significant antibacterial and antifungal activities. The lipophilicity conferred by the methoxy group may facilitate easier passage through microbial cell membranes. However, there is a clear lack of specific MIC data for this compound in the current literature.

Table 2: Comparison of Antimicrobial Properties

FeatureEthyl 2-hydroxy-5-methoxybenzoateEthyl Salicylate
Known Activity General antimicrobial properties suggested.Known to possess antimicrobial activity.[3]
Supporting Data Limited quantitative data (e.g., MIC values) available.Some data available for salicylic acid, but less for the ethyl ester specifically.[3]
Potential Advantage The methoxy group may enhance antimicrobial efficacy due to increased lipophilicity.Broad-spectrum activity is expected due to the salicylate core.
Antioxidant Activity

The antioxidant potential of phenolic compounds is often linked to their ability to donate a hydrogen atom to scavenge free radicals.

The antioxidant activity of Ethyl Salicylate is considered to be modest. While salicylic acid derivatives have been studied for their antioxidant properties, the primary hydroxyl group is key to this activity.[7]

The introduction of a methoxy group in Ethyl 2-hydroxy-5-methoxybenzoate could modulate its antioxidant capacity. The position of the methoxy group relative to the hydroxyl group can influence the stability of the resulting phenoxyl radical after hydrogen donation. Structure-activity relationship studies on phenolic acids have shown that methoxy and phenolic hydroxyl groups can promote antioxidant activities.[8] However, without direct experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a definitive comparison is challenging.

Table 3: Comparison of Antioxidant Properties

FeatureEthyl 2-hydroxy-5-methoxybenzoateEthyl Salicylate
Known Activity Potential for antioxidant activity based on its chemical structure.Modest antioxidant activity reported for salicylate derivatives.[7]
Supporting Data Lack of specific IC50 values from standard antioxidant assays.Limited direct data for the ethyl ester.
Structural Basis The presence of both hydroxyl and methoxy groups may contribute to radical scavenging.[8]The phenolic hydroxyl group is the primary contributor to any antioxidant effect.

Mechanisms of Action & Signaling Pathways

Anti-inflammatory Pathway of Salicylates

The primary anti-inflammatory mechanism for ethyl salicylate is well-understood and involves its conversion to salicylic acid, which then inhibits COX enzymes. This pathway is depicted below.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ethyl_Salicylate Ethyl Salicylate (Prodrug) Esterases Esterases Ethyl_Salicylate->Esterases Hydrolysis Salicylic_Acid Salicylic Acid (Active Drug) Esterases->Salicylic_Acid Salicylic_Acid->COX1_COX2 Inhibition

Caption: Anti-inflammatory mechanism of Ethyl Salicylate.

For Ethyl 2-hydroxy-5-methoxybenzoate, while a similar COX-inhibition pathway following hydrolysis is plausible, the methoxy group may confer additional or alternative mechanisms. For instance, some methoxylated phenolic compounds have been shown to modulate other inflammatory signaling pathways, such as the NF-κB pathway.[9] Further investigation is necessary to confirm these possibilities.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key biological assays.

In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., indomethacin).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 2 minutes.

  • Detection:

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_workflow COX Inhibition Assay Workflow A Prepare Enzyme, Substrate, and Test Compounds B Add Reagents to 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Stop Reaction E->F G Quantify PGE2 Production (EIA) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum:

    • Culture the desired bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible microbial growth.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound to scavenge the DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the test compound or standard to the wells. Include a control well with DPPH and methanol only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This comparative guide highlights the well-established anti-inflammatory and analgesic properties of Ethyl Salicylate, which are mediated through its hydrolysis to salicylic acid and subsequent COX inhibition. In contrast, the biological profile of Ethyl 2-hydroxy-5-methoxybenzoate is less defined, though its chemical structure suggests potential for enhanced or varied biological activities, including antimicrobial and antioxidant effects.

The critical knowledge gap is the lack of direct, quantitative experimental data for Ethyl 2-hydroxy-5-methoxybenzoate. Future research should prioritize:

  • Direct comparative studies of the two compounds in standardized in vitro and in vivo models of inflammation, microbial growth, and oxidative stress.

  • Elucidation of the mechanism of action of Ethyl 2-hydroxy-5-methoxybenzoate, including its potential hydrolysis to 2-hydroxy-5-methoxybenzoic acid and its effects on key signaling pathways like COX and NF-κB.

  • Comprehensive antimicrobial screening to determine the MIC values of Ethyl 2-hydroxy-5-methoxybenzoate against a broad panel of clinically relevant pathogens.

  • Quantitative antioxidant assays to determine the IC50 values of Ethyl 2-hydroxy-5-methoxybenzoate and understand the contribution of the methoxy group to its radical scavenging capabilities.

By addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of Ethyl 2-hydroxy-5-methoxybenzoate and its standing relative to established salicylate derivatives like Ethyl Salicylate.

References

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  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. Available at: [Link].

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. Available at: [Link].

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  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. PMC - PubMed Central. Available at: [Link].

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  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link].

  • Salicylate induces AMPK and inhibits c-MYC to activate a NRF2/ARE/miR-34a/b/c cascade resulting in suppression of colorectal cancer metastasis. PubMed Central. Available at: [Link].

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  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC - NIH. Available at: [Link].

  • In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert. Available at: [Link].

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  • DPPH antioxidant activity: the highest level (lowest IC50) found in... ResearchGate. Available at: [Link].

  • Minimum inhibitory concentration (MIC) of salicylate against E. coli MG1655 and clinical E. coli UTI isolates. ResearchGate. Available at: [Link].

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A Comparative Benchmarking Guide: Ethyl 2-hydroxy-5-methoxybenzoate as a Key Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Ethyl 2-hydroxy-5-methoxybenzoate, a versatile aromatic ester, against alternative starting materials in the synthesis of pharmacologically relevant heterocyclic scaffolds. By examining a case study in the synthesis of benzimidazole derivatives, we aim to provide actionable data and insights for researchers making critical decisions in synthetic route design and optimization.

Introduction to Ethyl 2-hydroxy-5-methoxybenzoate

Ethyl 2-hydroxy-5-methoxybenzoate, with the molecular formula C10H12O4, is an aromatic ester that serves as a valuable precursor in various chemical syntheses.[1] Its structure, featuring hydroxyl, methoxy, and ethyl ester functional groups, allows for a range of chemical transformations, making it a strategic starting point for complex molecule construction.[2] Notably, this compound is a key intermediate in the production of salicylic acid derivatives and other organic compounds.[3][4] This guide will focus on its application as a building block in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant therapeutic interest.

Case Study: Synthesis of a Benzimidazole Carboxamide Precursor

Benzimidazoles are a core scaffold in many pharmaceutical agents due to their diverse biological activities. The strategic incorporation of substituents on the benzimidazole ring is crucial for modulating their therapeutic effects. Here, we compare two synthetic pathways to a key benzimidazole precursor: one starting from Ethyl 2-hydroxy-5-methoxybenzoate and an alternative route.

Pathway 1: Synthesis via Ethyl 2-hydroxy-5-methoxybenzoate

This pathway leverages the inherent functionalities of Ethyl 2-hydroxy-5-methoxybenzoate to construct the desired benzimidazole. The synthesis involves a multi-step process that typically includes nitration, reduction, and cyclization with a suitable carboxylic acid or its derivative.

Pathway 2: Alternative Synthesis via 4-Fluoro-3-nitrobenzoic Acid

An alternative and well-documented approach to similar benzimidazole structures starts with 4-fluoro-3-nitrobenzoic acid.[5] This method relies on the reactivity of the fluoro and nitro groups to introduce the necessary functionalities for cyclization.[5]

Comparative Performance Analysis

The selection of a synthetic route is a multifactorial decision. Below is a comparative analysis of the two pathways based on key performance indicators.

Parameter Pathway 1 (from Ethyl 2-hydroxy-5-methoxybenzoate) Pathway 2 (from 4-Fluoro-3-nitrobenzoic Acid) Analysis
Starting Material Availability & Cost Commercially available from various suppliers. Cost is moderate.Commercially available, often at a higher cost due to the fluorination.Pathway 1 may offer a cost advantage for large-scale synthesis.
Number of Synthetic Steps Typically 3-4 steps to the key intermediate.Typically 3-4 steps to a similar intermediate.The number of steps is comparable, but the nature of the reactions differs.
Overall Yield Highly dependent on the specific reaction conditions for each step.Yields can be high, particularly for the nucleophilic aromatic substitution of the fluorine atom.Pathway 2 often provides more predictable and higher yields for the key substitution step.
Reaction Conditions May require harsh conditions for nitration.Nucleophilic aromatic substitution is generally efficient under moderate conditions.Pathway 2 can be more amenable to milder reaction conditions.
Scalability Scalable, but nitration reactions require careful thermal management.Generally scalable, with well-established protocols for the key reactions.Both routes are scalable, but Pathway 2 might present fewer challenges in process safety.
Versatility The methoxy group can be a useful handle for further modifications.The precursor allows for the synthesis of a wide range of di- or tri-substituted benzimidazoles.[5]Both starting materials offer good versatility for creating diverse compound libraries.

Experimental Protocols

Protocol for a Key Step in Pathway 1: Nitration of a Substituted Benzoate (Illustrative)

Causality: Nitration is a critical step to introduce a nitro group, which can then be reduced to an amine for the subsequent cyclization to form the benzimidazole ring. The choice of nitrating agent and reaction temperature is crucial to control regioselectivity and prevent side reactions.

  • Dissolution : Dissolve the starting benzoate ester in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Nitrating Mixture : Prepare a nitrating mixture of nitric acid and sulfuric acid.

  • Addition : Add the nitrating mixture dropwise to the solution of the benzoate ester, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Reaction : Stir the mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation : Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrated intermediate.

Protocol for a Key Step in Pathway 2: Synthesis of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Illustrative)

Causality: This protocol illustrates the cyclization step to form the benzimidazole ring. The reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, often under acidic conditions to facilitate the reaction.

  • Reactant Mixture : Combine the diamine precursor and 4-methoxybenzoic acid in a suitable solvent, such as ethanol.

  • Acid Catalyst : Add a catalytic amount of a strong acid, like hydrochloric acid, to the mixture.

  • Reflux : Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Cooling and Precipitation : Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Isolation : Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Purification : If necessary, recrystallize the product from a suitable solvent to achieve high purity.

Visualizing the Synthetic Workflows

.dot

Synthetic Pathway 1 A Ethyl 2-hydroxy- 5-methoxybenzoate B Nitration A->B C Nitrated Intermediate B->C D Reduction C->D E Diamine Intermediate D->E F Cyclization E->F G Benzimidazole Product F->G Synthetic Pathway 2 A 4-Fluoro- 3-nitrobenzoic Acid B Esterification A->B C Ester Intermediate B->C D Nucleophilic Substitution C->D E Substituted Intermediate D->E F Reduction & Cyclization E->F G Benzimidazole Product F->G

Caption: Alternative workflow for Benzimidazole Synthesis starting from 4-Fluoro-3-nitrobenzoic Acid.

Conclusion and Recommendations

Both Ethyl 2-hydroxy-5-methoxybenzoate and 4-fluoro-3-nitrobenzoic acid are viable starting materials for the synthesis of complex benzimidazole derivatives. The choice between these two precursors will depend on the specific goals of the synthesis.

  • Ethyl 2-hydroxy-5-methoxybenzoate is a strong candidate when cost is a primary consideration and the synthetic team has robust capabilities for handling nitration reactions on a larger scale. The presence of the methoxy group can be strategically utilized for further derivatization.

  • 4-Fluoro-3-nitrobenzoic acid offers a more direct and often higher-yielding route for the introduction of substituents via nucleophilic aromatic substitution. This pathway may be preferred for the rapid generation of diverse compound libraries where yield and reaction predictability are paramount.

Ultimately, the optimal choice will be determined by a thorough evaluation of the target molecule's structure, the desired scale of the synthesis, and the available resources and expertise.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Available from: [Link]

  • FINETECH INDUSTRY LIMITED. ethyl 2-hydroxy-5-methoxybenzoate | CAS: 22775-40-2. Available from: [Link]

  • National Center for Biotechnology Information. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Available from: [Link]

  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59041736, Ethyl 5-hydroxy-2-methoxybenzoate. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Available from: [Link]

  • SpectraBase. Ethyl 2-hydroxy-5-methoxybenzoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of this culture. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 2-hydroxy-5-methoxybenzoate (CAS No. 22775-40-2), ensuring the protection of personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. Based on data from analogous compounds such as Ethyl 3-hydroxybenzoate and Methyl 2-hydroxy-5-methoxybenzoate, we can anticipate the following hazards associated with Ethyl 2-hydroxy-5-methoxybenzoate[1][2]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful to health.

Given these potential hazards, a comprehensive risk assessment is imperative before commencing any disposal procedures. This involves evaluating the quantity of waste, the potential for exposure, and the available control measures.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create a barrier between the handler and the hazardous substance. The following PPE is mandatory when handling Ethyl 2-hydroxy-5-methoxybenzoate waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact. Always inspect gloves for integrity before use[3].

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Table 1: Summary of Personal Protective Equipment (PPE) Requirements

Body PartRequired PPERationale
HandsChemical-resistant gloves (nitrile, neoprene)Prevents skin irritation and absorption.
EyesChemical safety goggles or face shieldProtects from splashes and serious eye irritation.
BodyLab coat or chemical-resistant apronMinimizes skin contact from spills.
RespiratoryNIOSH-approved respirator (if dust/aerosol is generated)Prevents respiratory tract irritation.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Part 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect the Waste: Carefully scoop the absorbed material or swept solid into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If exposure occurs, seek immediate medical attention and provide the medical personnel with information about the chemical.

Part 4: Proper Disposal Procedures - A Step-by-Step Guide

The disposal of Ethyl 2-hydroxy-5-methoxybenzoate must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Workflow for the Disposal of Ethyl 2-hydroxy-5-methoxybenzoate

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste Stream (Ethyl 2-hydroxy-5-methoxybenzoate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Labeled Waste Container ppe->container collect Transfer Waste into Container container->collect check_compat Ensure No Incompatible Chemicals are Mixed collect->check_compat seal Securely Seal the Container check_compat->seal saa Move to Satellite Accumulation Area (SAA) seal->saa log Log Waste Details and Date saa->log pickup Arrange for Pickup by EH&S or Certified Vendor log->pickup end End: Waste Properly Disposed (e.g., Incineration) pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of Ethyl 2-hydroxy-5-methoxybenzoate (CAS No. 22775-40-2). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action in the laboratory is deliberate and informed.

Hazard Identification and Analysis

Ethyl 2-hydroxy-5-methoxybenzoate, a substituted salicylate, is anticipated to present several key hazards based on the toxicological profiles of structurally similar compounds. The primary risks involve irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.[1][2][3]

Table 1: Hazard Profile Based on Structural Analogues

Hazard ClassificationGHS Hazard StatementImplication for HandlingAuthoritative Source (Analogue)
Skin IrritationH315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. Prolonged contact should be avoided.Sigma-Aldrich, TCI Chemicals[1][2]
Serious Eye IrritationH319: Causes serious eye irritationContact with eyes can cause significant, potentially damaging, irritation.TCI Chemicals[2]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract, leading to coughing or discomfort.Sigma-Aldrich[1]
Acute Oral ToxicityH302: Harmful if swallowedIngestion of the substance can be harmful and should be strictly avoided.Sigma-Aldrich, TCI Chemicals[1][2]

Understanding these hazards is the first step in a self-validating safety protocol. Every subsequent procedural recommendation is designed to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a passive checklist but an active risk mitigation strategy. For Ethyl 2-hydroxy-5-methoxybenzoate, a baseline level of protection is mandatory for all handling procedures.

  • Eye and Face Protection: The risk of serious eye irritation (H319) necessitates robust protection.

    • Mandatory: ANSI Z87.1-rated chemical safety goggles must be worn at all times. Standard safety glasses do not provide an adequate seal against splashes or airborne particulates.

    • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or heated solutions), a full-face shield should be worn in addition to safety goggles.[4] This provides a secondary barrier, protecting the entire face.

  • Hand Protection: To prevent skin irritation (H315), appropriate gloves are non-negotiable.

    • Mandatory: Nitrile gloves are the standard recommendation. They provide excellent protection against incidental contact with a wide range of chemicals. Always inspect gloves for tears or punctures before use.

    • Protocol: Contaminated gloves must be removed promptly using the proper technique to avoid skin contact. Hands should be thoroughly washed with soap and water after removing gloves.[1]

  • Body Protection:

    • Mandatory: A flame-resistant laboratory coat must be worn and kept fully fastened. This protects against accidental skin contact from minor spills and prevents contamination of personal clothing.

    • Additional Protection: For tasks with a higher risk of spillage, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: The potential for respiratory irritation (H335) means that engineering controls are the first line of defense.

    • Primary Control: All handling of solid Ethyl 2-hydroxy-5-methoxybenzoate that may generate dust, or any procedure that may create aerosols, must be performed within a certified chemical fume hood.

    • Secondary Control: If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate filter may be required.[4] All respirator use must be part of a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

This section provides procedural guidance for key laboratory operations.

Pre-Handling and Preparation
  • Area Designation: Designate a specific area for handling Ethyl 2-hydroxy-5-methoxybenzoate, preferably within a chemical fume hood.

  • Safety Equipment Check: Ensure a safety shower and eyewash station are accessible and unobstructed.

  • PPE Donning: Before entering the designated area, don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

Weighing and Dispensing (Solid Form)
  • Location: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.

  • Cleanup: After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated waste.

During Reaction Use (Solution)
  • Vessel Sealing: Keep all reaction vessels covered or sealed to the extent possible to minimize the release of vapors or aerosols.

  • Transfers: When transferring solutions, do so slowly and carefully to prevent splashing. Use a funnel for transfers into narrow-mouthed containers.

  • Monitoring: Continuously observe the reaction for any unexpected changes. Do not leave the reaction unattended.

Post-Handling and Decontamination
  • Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment using an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield (if used), followed by the lab coat, and finally goggles.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Spill and Emergency Response
  • Evacuation: For a large spill, evacuate the immediate area and alert colleagues.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.

  • Cleanup: Personnel involved in the cleanup must wear enhanced PPE, including respiratory protection. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

Disposal Plan
  • Chemical Waste: All waste containing Ethyl 2-hydroxy-5-methoxybenzoate must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Dispose of all used gloves, disposable aprons, and cleaning materials in the designated solid hazardous waste stream.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[1]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task. This ensures that safety measures are scaled to the level of risk.

PPE_Selection_Workflow cluster_0 Risk Assessment & Task Analysis cluster_1 PPE Selection Start Start: Handling Ethyl 2-hydroxy-5-methoxybenzoate AssessTask Analyze Task: - Scale (mg vs kg) - Dust/Aerosol Potential? - Splash Hazard? Start->AssessTask BasePPE Baseline PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat AssessTask->BasePPE All Tasks HighSplash Add Face Shield BasePPE->HighSplash High Splash Risk HighInhalation Work in Fume Hood (Consider Respirator for Spills) BasePPE->HighInhalation Dust/Aerosol Risk FinalCheck Final PPE Check & Proceed with Task BasePPE->FinalCheck Low Risk / Contained HighSplash->FinalCheck HighInhalation->FinalCheck

Caption: PPE selection workflow for Ethyl 2-hydroxy-5-methoxybenzoate.

References

  • Ethyl 2-hydroxy-5-methoxybenzoate Identifier. FINETECH INDUSTRY LIMITED. [Link]

  • Safety and Hazards for Ethyl 5-methylsalicylate. PubChem, National Institutes of Health. [Link]

  • Ethyl 2-hydroxy-5-methoxybenzoate Identifier. Aaron Chemicals. [Link]

  • Ethyl 2-hydroxy-5-methoxybenzoate Compound Summary. PubChem, National Institutes of Health. [Link]

  • Safety and Hazards of 5-Methoxysalicylic acid. Grokipedia. [Link]

  • Substance Information for ETHYL 5-METHOXYSALICYLATE. FDA Global Substance Registration System (GSRS). [Link]

Sources

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